molecular formula C30H34N2O10 B600946 Carvedilol glucuronide CAS No. 114869-83-9

Carvedilol glucuronide

Cat. No.: B600946
CAS No.: 114869-83-9
M. Wt: 582.6 g/mol
InChI Key: PUVQFGCELBOSRN-VKTJNCFWSA-N
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Description

(R,S)-Carvedilol glucuronide is a racemic mixture of the carvedilol metabolites (R)-carvedilol glucuronide and (S)-carvedilol glucuronide. (R)-Carvedilol glucuronide is formed via glucuronidation of (R)-carvedilol by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT2B4. (S)-Carvedilol glucuronide is formed via glucuronidation of (S)-carvedilol by UGT2B4 and UGT2B7.>A metabolite of Carvedilol

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27+,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVQFGCELBOSRN-VKTJNCFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678687
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114869-83-9
Record name Carvedilol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114869839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEDILOL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2494I96FS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In Vitro Formation Pathway of Carvedilol Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro formation pathway of Carvedilol glucuronide, a primary metabolic route for the widely used beta-blocker, Carvedilol. This document outlines the key enzymes involved, their kinetic parameters, and detailed experimental protocols for studying this metabolic pathway.

Introduction to Carvedilol Metabolism

Carvedilol, a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, undergoes extensive hepatic metabolism.[1][2] One of the principal metabolic pathways is glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[1][3] This process involves the covalent attachment of glucuronic acid to Carvedilol, increasing its water solubility and facilitating its excretion.[1] In vitro studies have identified two primary glucuronide conjugates of Carvedilol, denoted as G1 and G2.[4]

Key Enzymes in Carvedilol Glucuronidation

The in vitro glucuronidation of Carvedilol is primarily mediated by three UDP-glucuronosyltransferase (UGT) isoforms: UGT1A1, UGT2B4, and UGT2B7.[4][5] These enzymes exhibit distinct substrate specificities for the formation of the two main this compound metabolites, G1 and G2.

  • UGT1A1: This enzyme is involved in the formation of the G2 glucuronide.[4]

  • UGT2B4: This isoform is unique in its ability to form both G1 and G2 glucuronides.[4]

  • UGT2B7: This enzyme contributes to the formation of the G1 glucuronide.[4]

Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers, and its metabolism by UGTs is stereoselective.[5][6] UGT1A1 shows a preference for metabolizing the R-enantiomer, while UGT2B7 preferentially metabolizes the S-enantiomer.[5][7] In human liver microsomes, the glucuronidation of the S-enantiomer is generally higher than that of the R-enantiomer.[6]

Enzyme Kinetics of Carvedilol Glucuronidation

The kinetic parameters for the formation of Carvedilol glucuronides have been characterized in human liver microsomes (HLM) and using recombinant UGT enzymes. These parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide insights into the efficiency and capacity of the enzymatic reactions.

Enzyme SourceMetaboliteKm (µM)Vmax (pmol/min/mg protein)
Human Liver MicrosomesG126.6106
G246.044.5
Recombinant UGT1A1G222.1 - 55.13.33 - 7.88
Recombinant UGT2B4G1 & G222.1 - 55.13.33 - 7.88
Recombinant UGT2B7G122.1 - 55.13.33 - 7.88

Table 1: Kinetic parameters for the formation of Carvedilol glucuronides (G1 and G2) in human liver microsomes and by recombinant UGT enzymes. Data compiled from a study by Ohno et al. (2004).[4]

Experimental Protocols

The following protocols provide a framework for conducting in vitro Carvedilol glucuronidation assays using human liver microsomes or recombinant UGT enzymes.

Materials and Reagents
  • Carvedilol (racemic mixture or individual enantiomers)

  • Human Liver Microsomes (HLM) or recombinant UGT1A1, UGT2B4, and UGT2B7

  • UDP-glucuronic acid (UDPGA), trisodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Internal standard for HPLC analysis (e.g., carbamazepine)

Incubation Conditions for Glucuronidation Assay

A typical incubation mixture for assessing Carvedilol glucuronidation is as follows:

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following reagents to a final volume of 200 µL:

    • Tris-HCl buffer (50 mM, pH 7.4)

    • MgCl₂ (10 mM)

    • Human Liver Microsomes (0.1-0.5 mg/mL) or recombinant UGTs (at an appropriate concentration)

    • Alamethicin (25-50 µg/mg microsomal protein) - to permeabilize the microsomal membrane. Pre-incubate the microsomes with alamethicin on ice for 15-20 minutes.

    • Carvedilol (at various concentrations to determine kinetics, e.g., 1-100 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 3-5 minutes.

  • Initiate the Reaction: Start the reaction by adding UDPGA (final concentration of 2-5 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent.

  • Sample Processing: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis by HPLC or LC-MS/MS.

Analytical Method: HPLC Analysis

The formation of Carvedilol glucuronides can be quantified using a reverse-phase high-performance liquid chromatography (RP-HPLC) system with fluorescence or UV detection.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with a pH modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection:

    • Fluorescence: Excitation at ~240 nm and emission at ~350 nm.

    • UV: Detection at ~240 nm.

  • Quantification: The concentration of the glucuronide metabolites is determined by comparing the peak areas to a standard curve of an authentic standard, if available, or by using a validated method with a suitable internal standard.

Visualizations

Metabolic Pathway of Carvedilol Glucuronidation

Carvedilol_Glucuronidation_Pathway cluster_UGTs UDP-Glucuronosyltransferases Carvedilol Carvedilol UGT1A1 UGT1A1 Carvedilol->UGT1A1 + UDPGA UGT2B4 UGT2B4 Carvedilol->UGT2B4 + UDPGA UGT2B7 UGT2B7 Carvedilol->UGT2B7 + UDPGA G2 This compound (G2) UGT1A1->G2 G1 This compound (G1) UGT2B4->G1 UGT2B4->G2 UGT2B7->G1

Caption: Metabolic pathway of Carvedilol to its G1 and G2 glucuronide conjugates.

Experimental Workflow for In Vitro Carvedilol Glucuronidation Assay

Experimental_Workflow A Prepare Incubation Mixture (Buffer, MgCl₂, Microsomes/Enzyme, Alamethicin, Carvedilol) B Pre-incubate at 37°C A->B C Initiate Reaction with UDPGA B->C D Incubate at 37°C C->D E Terminate Reaction (e.g., with cold acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H Analyze by HPLC or LC-MS/MS G->H I Data Analysis (Quantify Glucuronide Formation) H->I

Caption: General workflow for an in vitro Carvedilol glucuronidation assay.

References

A Technical Guide to the Stereoselective Synthesis of Carvedilol Glucuronide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol, a non-selective beta-adrenergic blocker with alpha-1 adrenoreceptor antagonistic activity, is a widely prescribed medication for cardiovascular diseases. Its metabolism in humans primarily involves glucuronidation of the secondary alcohol, leading to the formation of diastereomeric glucuronide conjugates. The stereochemistry of these metabolites is of significant interest in drug metabolism and pharmacokinetic studies. This technical guide outlines a comprehensive, albeit partially putative, strategy for the stereoselective chemical synthesis of the four possible Carvedilol glucuronide isomers, starting from the individual (R)- and (S)-enantiomers of Carvedilol. The synthetic approach is centered around a strategic protection of the secondary amine, followed by a Koenigs-Knorr glycosylation, and subsequent deprotection to yield the target diastereomers. This document provides detailed, plausible experimental protocols, expected quantitative outcomes, and visual representations of the synthetic workflow and reaction mechanisms to aid researchers in the preparation of these important analytical standards.

Introduction

Carvedilol is administered as a racemic mixture of (R)- and (S)-enantiomers, each exhibiting distinct pharmacological profiles. The (S)-enantiomer is a potent β- and α1-adrenergic antagonist, while the (R)-enantiomer primarily displays α1-blocking activity. Metabolic pathways of Carvedilol are stereoselective, with glucuronidation at the secondary hydroxyl group being a major route of elimination. The resulting Carvedilol glucuronides are diastereomers, and their individual biological activities and pharmacokinetic profiles are crucial for a thorough understanding of Carvedilol's disposition in the body. The availability of pure stereoisomers of this compound is essential for use as analytical standards in metabolic studies and for toxicological assessments.

This guide details a feasible synthetic pathway for the stereoselective synthesis of the four this compound isomers: (R)-Carvedilol-β-D-glucuronide, (S)-Carvedilol-β-D-glucuronide, (R)-Carvedilol-α-D-glucuronide, and (S)-Carvedilol-α-D-glucuronide. The strategy is based on well-established principles of carbohydrate chemistry and analogous syntheses of glucuronides of similar aryloxypropanolamine drugs.

Synthetic Strategy Overview

The proposed stereoselective synthesis involves a three-stage process for each Carvedilol enantiomer:

  • Protection of the Secondary Amine: The secondary amine in Carvedilol is more nucleophilic than the secondary alcohol and would otherwise compete in the glycosylation reaction. Therefore, it must be protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group, which is stable under glycosylation conditions and can be readily removed at the final stage.

  • Stereoselective Glycosylation: The core of the synthesis is the Koenigs-Knorr reaction, a classical method for the formation of glycosidic bonds. This reaction involves the coupling of the protected Carvedilol enantiomer with a protected glucuronyl halide donor, typically an acetyl- and methyl-protected glucuronyl bromide. The stereochemical outcome at the anomeric center (α or β) is influenced by the protecting group at the C-2 position of the glucuronyl donor. A participating group, such as an acetate, at C-2 will favor the formation of the 1,2-trans-glycoside (β-glucuronide) via anchimeric assistance. The formation of the 1,2-cis-glycoside (α-glucuronide) is more challenging and may require a non-participating protecting group at C-2.

  • Deprotection: The final step involves the removal of all protecting groups from the coupled product. This typically involves a two-step sequence: saponification to hydrolyze the acetyl and methyl ester protecting groups on the glucuronic acid moiety, followed by hydrogenolysis to remove the Cbz protecting group from the amine.

G cluster_start Starting Materials cluster_protection Step 1: Amine Protection cluster_glycosylation Step 2: Glycosylation cluster_deprotection Step 3: Deprotection (R)- or (S)-Carvedilol (R)- or (S)-Carvedilol N-Cbz-(R/S)-Carvedilol N-Cbz-(R/S)-Carvedilol (R)- or (S)-Carvedilol->N-Cbz-(R/S)-Carvedilol Cbz-Cl, Base Cbz-Cl Cbz-Cl Protected (R/S)-Carvedilol Glucuronide Protected (R/S)-Carvedilol Glucuronide N-Cbz-(R/S)-Carvedilol->Protected (R/S)-Carvedilol Glucuronide Protected Glucuronyl Bromide, Ag2CO3 Protected Glucuronyl Bromide Protected Glucuronyl Bromide Protected Glucuronyl Bromide->Protected (R/S)-Carvedilol Glucuronide Final (R/S)-Carvedilol Glucuronide Isomer Final (R/S)-Carvedilol Glucuronide Isomer Protected (R/S)-Carvedilol Glucuronide->Final (R/S)-Carvedilol Glucuronide Isomer 1. Base (hydrolysis) 2. H2, Pd/C

Figure 1. Overall experimental workflow for the synthesis of a this compound isomer.

Detailed Experimental Protocols

The following protocols are provided as a detailed guide. Researchers should adapt these procedures based on their specific laboratory conditions and analytical monitoring.

Stage 1: Protection of the Secondary Amine of Carvedilol Enantiomers

Objective: To selectively protect the secondary amine of (R)- or (S)-Carvedilol with a benzyloxycarbonyl (Cbz) group.

Reaction Scheme:

(R)- or (S)-Carvedilol + Benzyl Chloroformate → N-Cbz-(R)- or (S)-Carvedilol

Materials:

  • (R)- or (S)-Carvedilol (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)- or (S)-Carvedilol in dichloromethane in a round-bottom flask.

  • Add an aqueous solution of sodium bicarbonate to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Cbz-(R)- or (S)-Carvedilol.

Stage 2: Koenigs-Knorr Glycosylation

Objective: To couple the N-Cbz-protected Carvedilol enantiomer with a protected glucuronyl bromide to form the protected diastereomeric glucuronide.

Reaction Scheme:

N-Cbz-(R)- or (S)-Carvedilol + Acetobromo-α-D-glucuronic acid methyl ester → Protected (R)- or (S)-Carvedilol-β-D-glucuronide

G cluster_mechanism Koenigs-Knorr Reaction Mechanism Donor Glucuronyl Bromide Oxocarbenium Oxocarbenium Ion Intermediate Donor->Oxocarbenium + Ag2CO3 - AgBr Ag2CO3 Ag2CO3 Ag2CO3->Oxocarbenium Protonated_Product Protonated Glucuronide Oxocarbenium->Protonated_Product + N-Cbz-Carvedilol Carvedilol-OH N-Cbz-Carvedilol (Alcohol) Carvedilol-OH->Protonated_Product Product Protected Carvedilol Glucuronide Protonated_Product->Product - H+

Figure 2. Simplified mechanism of the Koenigs-Knorr glycosylation reaction.

Materials:

  • N-Cbz-(R)- or (S)-Carvedilol (1.0 eq)

  • Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.5 eq)

  • Silver carbonate (Ag₂CO₃) (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Celite

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Cbz-(R)- or (S)-Carvedilol, silver carbonate, and activated molecular sieves.

  • Add anhydrous dichloromethane and stir the suspension at room temperature.

  • In a separate flask, dissolve the protected glucuronyl bromide in anhydrous dichloromethane.

  • Add the glucuronyl bromide solution dropwise to the Carvedilol suspension at room temperature in the dark.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove silver salts.

  • Wash the Celite pad with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to separate the diastereomeric products.

Stage 3: Deprotection

Objective: To remove all protecting groups to yield the final this compound isomers.

Reaction Scheme:

Protected (R)- or (S)-Carvedilol Glucuronide → (R)- or (S)-Carvedilol Glucuronide

Materials:

  • Protected (R)- or (S)-Carvedilol Glucuronide (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (excess)

  • Methanol (MeOH)

  • Water

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc)

Procedure:

Step 3a: Saponification of Esters

  • Dissolve the purified protected this compound diastereomer in a mixture of methanol and water.

  • Add an excess of lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, neutralize the solution with a dilute acid (e.g., HCl) to pH 7.

  • Remove the methanol under reduced pressure.

  • The resulting aqueous solution containing the N-Cbz-Carvedilol glucuronide can be used directly in the next step or purified by reverse-phase chromatography if necessary.

Step 3b: Hydrogenolysis of the Cbz Group

  • Transfer the solution from the previous step to a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the palladium catalyst.

  • Wash the Celite pad with water and/or methanol.

  • Lyophilize the filtrate to obtain the crude this compound isomer.

  • Purify the final product by preparative high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the expected quantitative data for the stereoselective synthesis of this compound isomers. The yields and diastereomeric ratios are estimates based on analogous reactions in the literature and may vary depending on the specific reaction conditions.

Table 1: Expected Yields for Each Synthetic Step

StepProductExpected Yield (%)
1. Amine ProtectionN-Cbz-(R)- or (S)-Carvedilol85 - 95
2. GlycosylationProtected (R)- or (S)-Carvedilol Glucuronide50 - 70
3. DeprotectionFinal (R)- or (S)-Carvedilol Glucuronide70 - 90
Overall 30 - 60

Table 2: Expected Diastereomeric Ratio in Glycosylation

Glucuronyl Donor C-2 Protecting GroupExpected Major DiastereomerExpected Diastereomeric Ratio (β:α)
Acetyl (Participating)β-anomer>10:1
Benzyl (Non-participating)Mixture of α and β~1:1 to 3:1

Purification and Characterization

The purification of the final this compound diastereomers will require preparative reverse-phase HPLC. The separation of the diastereomers formed during the glycosylation step can be achieved by normal-phase flash column chromatography.

Characterization of the final products should be performed using a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC): To confirm the structure and determine the stereochemistry of the glycosidic linkage. The coupling constant of the anomeric proton (J_H1,H2) is indicative of the anomeric configuration (typically ~7-8 Hz for β-anomers and ~3-4 Hz for α-anomers).

  • Chiral HPLC: To confirm the enantiomeric purity of the Carvedilol moiety.

Conclusion

This technical guide provides a detailed and feasible strategy for the stereoselective synthesis of the four this compound isomers. By employing a robust protection-glycosylation-deprotection sequence, researchers can access these important metabolites for use as analytical standards in various drug development and metabolism studies. The provided protocols, based on established chemical principles, offer a solid foundation for the successful synthesis and purification of these target molecules. Careful optimization of reaction conditions and rigorous analytical characterization will be key to obtaining the desired isomers in high purity.

In-Depth Technical Guide to the Chemical Characterization of Synthetic Carvedilol Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and characterization of carvedilol glucuronide, a primary metabolite of the cardiovascular drug carvedilol. This document details the synthetic pathway, purification methods, and analytical techniques used to confirm the structure and purity of the synthetic compound.

Introduction

Carvedilol is a non-selective beta/alpha-1 blocker used in the management of hypertension and heart failure. It is extensively metabolized in the liver, with glucuronidation being a major metabolic pathway. The resulting this compound is more polar and readily excreted. The availability of a well-characterized synthetic standard of this compound is crucial for a variety of applications in drug development, including:

  • Metabolic studies: To definitively identify and quantify the metabolite in biological matrices.

  • Pharmacokinetic (PK) and toxicological assessments: To evaluate the exposure and potential effects of the metabolite.

  • Drug-drug interaction studies: To investigate the potential for co-administered drugs to affect the metabolism of carvedilol.

  • As a reference standard in bioanalytical method development and validation.

This guide focuses on the chemical synthesis of carvedilol O-glucuronide, the most common isomer, and its subsequent characterization using modern analytical techniques.

Synthesis of Carvedilol O-Glucuronide

The synthesis of carvedilol O-glucuronide is a multi-step process that involves the coupling of a protected glucuronic acid donor with carvedilol, followed by deprotection. The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds and is the basis for the protocol outlined below.[1][2]

Synthetic Workflow

The overall synthetic strategy involves three main stages: preparation of the glucuronyl donor, glycosylation of carvedilol, and deprotection to yield the final product.

Synthetic Workflow for this compound cluster_0 Preparation of Glucuronyl Donor cluster_1 Glycosylation (Koenigs-Knorr Reaction) cluster_2 Deprotection cluster_3 Purification A Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate C Protected this compound A->C B Carvedilol B->C Silver (I) salt (e.g., Ag2CO3) Dichloromethane, rt D Carvedilol O-Glucuronide C->D 1. NaOH, Methanol 2. Acidification E Purified Carvedilol O-Glucuronide D->E Preparative HPLC

Caption: Synthetic workflow for this compound.

Experimental Protocol: Koenigs-Knorr Glycosylation of Carvedilol

This protocol is a generalized procedure based on the well-established Koenigs-Knorr reaction for O-glucuronidation.[1][2]

Materials:

  • Carvedilol

  • Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (glucuronyl donor)

  • Silver (I) carbonate (Ag₂CO₃) or Silver (I) oxide (Ag₂O)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Silica Gel for column chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Glycosylation:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve carvedilol in anhydrous dichloromethane.

    • Add silver (I) carbonate (approximately 1.5-2.0 equivalents relative to carvedilol).

    • To the stirred suspension, add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (approximately 1.2-1.5 equivalents) in anhydrous dichloromethane dropwise at room temperature.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification of the Protected Intermediate:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts. Wash the filter cake with dichloromethane.

    • Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude protected this compound by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.

  • Deprotection:

    • Dissolve the purified protected this compound in methanol.

    • Add a solution of sodium hydroxide (e.g., 0.1 M in methanol) and stir at room temperature. Monitor the saponification of the acetyl and methyl ester groups by TLC or LC-MS.

    • Once the deprotection is complete, carefully neutralize the reaction mixture with a dilute solution of hydrochloric acid to pH ~7.

    • Concentrate the solution under reduced pressure.

  • Final Purification:

    • Purify the crude carvedilol O-glucuronide by preparative reverse-phase HPLC to obtain the final product with high purity.

    • Lyophilize the collected fractions containing the pure product to yield a white or off-white solid.

Chemical Characterization

A comprehensive characterization of the synthetic this compound is essential to confirm its identity, structure, and purity. This involves a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the synthesized compound.

Experimental Protocol: LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over an appropriate time to ensure separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.

    • Collision Energy: Optimized to obtain characteristic fragment ions.

Data Presentation: Mass Spectrometry Data

ParameterExpected Value for Carvedilol O-Glucuronide (C₃₀H₃₄N₂O₁₀)
Molecular Formula C₃₀H₃₄N₂O₁₀
Molecular Weight 582.6 g/mol
[M+H]⁺ (m/z) 583.22
Key Fragment Ions (m/z) 407.2 (loss of glucuronic acid), other fragments corresponding to the carvedilol moiety

Note: The fragmentation pattern should be carefully analyzed to confirm the structure. The loss of the glucuronic acid moiety (176 Da) is a characteristic fragmentation pathway for glucuronide conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in the molecule. Both ¹H and ¹³C NMR are critical for the unambiguous identification of synthetic this compound.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR experiments such as COSY, HSQC, and HMBC for complete structural assignment.

Data Presentation: ¹H and ¹³C NMR Data

Currently, specific, publicly available ¹H and ¹³C NMR data for synthetic carvedilol O-glucuronide is limited. The following table provides expected chemical shift regions based on the structures of carvedilol and glucuronic acid.[2][3]

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carvedilol Moiety
Aromatic Protons6.5 - 8.2100 - 160
-O-CH ₂- (linker)~4.2~70
-CH (OH)-~4.0~70
-N-CH ₂-~3.0 - 3.5~50
-O-CH ₃ (methoxy)~3.8~56
Glucuronic Acid Moiety
Anomeric Proton (H-1')~4.5 - 5.5 (doublet)~100 - 105
Sugar Ring Protons (H-2' to H-5')~3.2 - 4.0~70 - 80
Carboxylic Acid Carbon (C-6')-~170 - 175

Definitive assignment requires the acquisition and interpretation of 1D and 2D NMR spectra of the synthesized compound.

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the successful synthesis of the target molecule.

Characterization Workflow A Synthesized Compound B LC-MS/MS Analysis A->B C NMR Spectroscopy (1H, 13C, 2D) A->C D Correct Molecular Weight? B->D F Expected NMR Signals Present? C->F E Characteristic Fragmentation? D->E Yes H Further Investigation Required D->H No E->F Yes E->H No G Structure Confirmed F->G Yes F->H No

Caption: Characterization workflow for synthetic compounds.

Conclusion

The chemical synthesis and thorough characterization of this compound are indispensable for advancing our understanding of the metabolism and disposition of carvedilol. This technical guide provides a framework for the synthesis via the Koenigs-Knorr reaction and subsequent characterization using mass spectrometry and NMR spectroscopy. The availability of a high-purity, well-characterized synthetic standard will facilitate more accurate and reliable research in the fields of drug metabolism, pharmacokinetics, and toxicology. It is important to note that while general synthetic and analytical methods are described, the specific optimization of reaction conditions and analytical parameters is crucial for a successful outcome.

References

The Pharmacological Profile of Carvedilol Glucuronide at Beta-Adrenergic Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carvedilol, a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist, undergoes extensive metabolism following administration. A primary metabolic pathway is glucuronidation, leading to the formation of carvedilol glucuronide. This technical guide provides a comprehensive overview of the pharmacological activity of this major metabolite at beta-adrenergic receptors (β1 and β2). Extensive review of the scientific literature indicates that while carvedilol and its phase I metabolites exhibit significant beta-blocking activity, this compound is broadly considered to be an inactive metabolite. This guide summarizes the available data, details the experimental protocols used to assess beta-receptor activity, and provides visual representations of the relevant metabolic and signaling pathways.

Introduction to Carvedilol Metabolism

Carvedilol is metabolized in the liver through phase I and phase II reactions. Phase I metabolism involves oxidation and demethylation, primarily mediated by cytochrome P450 enzymes such as CYP2D6 and CYP2C9, resulting in the formation of active metabolites like 4'-hydroxycarvedilol, 5'-hydroxycarvedilol, and O-desmethylcarvedilol.[1] These phase I metabolites can then, along with the parent carvedilol, undergo phase II metabolism.

The principal phase II reaction for carvedilol is glucuronidation, a process that conjugates glucuronic acid to the drug molecule, increasing its water solubility and facilitating its excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT2B4, and UGT2B7 being identified as key enzymes in the glucuronidation of the parent drug.[1] this compound is a significant metabolite, with one study noting that 1.5 hours after administration of radiolabelled carvedilol, 22% of the total radioactivity in plasma was attributed to this conjugate.

Pharmacological Activity at Beta-Adrenergic Receptors

The pharmacological activity of carvedilol and its metabolites is primarily determined by their ability to bind to and modulate the function of beta-adrenergic receptors. This is typically quantified through binding affinity (Ki or IC50) and functional activity (EC50 or IC50 for downstream signaling, and Emax or intrinsic activity).

Carvedilol and its Active Metabolites

Carvedilol is a potent antagonist at both β1- and β2-adrenergic receptors. Some of its phase I metabolites also retain significant beta-blocking activity. The O-desmethyl, para-hydroxyl, and meta-hydroxyl metabolites of carvedilol have been shown to possess beta-adrenoceptor blocking activity similar to the parent compound, although their clinical significance may be limited by their 10-fold lower concentrations in plasma.[2]

This compound: An Inactive Metabolite

In contrast to carvedilol and its phase I metabolites, the process of glucuronidation is consistently described in the literature as a step of inactivation.[1] This suggests that the conjugation of glucuronic acid to the carvedilol molecule sterically hinders its interaction with the binding pocket of beta-adrenergic receptors, thereby abolishing its pharmacological activity. Despite being a major metabolite, there is a notable absence of published data reporting any significant binding affinity or functional activity of this compound at β1- or β2-adrenergic receptors.

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the beta-adrenergic receptor activity of carvedilol and its metabolites.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Reference
Carvedilol β10.81AntagonistTocris
β20.96AntagonistTocris
4'-Hydroxycarvedilol β1 & β2Active (Specific values not consistently reported)Beta-blocking activity[1]
5'-Hydroxycarvedilol β1 & β2Active (Specific values not consistently reported)Beta-blocking activity[1]
O-Desmethylcarvedilol β1 & β2Minor beta-blocking actionMinor beta-blocking activity[1]
This compound β1 & β2Not Reported (Considered Inactive)Not Reported (Considered Inactive)[1]

Experimental Protocols

The determination of the pharmacological activity of a compound like this compound at beta-receptors involves a series of well-established in vitro assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from the beta-adrenergic receptor by the test compound (this compound).

  • Materials:

    • Cell membranes expressing a high density of β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells transfected with the human β1- or β2-receptor gene).

    • Radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of a known beta-blocker like propranolol).

    • Incubation buffer, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation Assay)

These assays measure the ability of a compound to modulate the downstream signaling of the receptor, in this case, the production of cyclic AMP (cAMP).

  • Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at beta-adrenergic receptors.

  • Materials:

    • Intact cells expressing β1- or β2-adrenergic receptors.

    • A beta-adrenergic agonist (e.g., isoproterenol).

    • Test compound (this compound) at various concentrations.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell lysis buffer and a cAMP assay kit (e.g., ELISA or HTRF-based).

  • Procedure:

    • Cells are pre-incubated with the test compound (for antagonist testing) or with the test compound alone (for agonist testing).

    • The cells are then stimulated with a known concentration of a beta-agonist (for antagonist testing).

    • The incubation is stopped, and the cells are lysed.

    • The intracellular concentration of cAMP is measured using a suitable assay kit.

    • For antagonists, the IC50 value (the concentration of the test compound that inhibits 50% of the agonist-induced cAMP production) is determined. For agonists, the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined.

Visualizations

Carvedilol Metabolism and Interaction with Beta-Receptors

Carvedilol_Metabolism Carvedilol Carvedilol PhaseI Phase I Metabolism (CYP2D6, CYP2C9, etc.) Carvedilol->PhaseI Glucuronidation Phase II Metabolism (Glucuronidation - UGTs) Carvedilol->Glucuronidation Beta_Receptors β-Adrenergic Receptors (β1, β2) Carvedilol->Beta_Receptors Antagonism Active_Metabolites Active Metabolites (4'-OH, 5'-OH, O-desmethyl) PhaseI->Active_Metabolites Active_Metabolites->Glucuronidation Further Metabolism Active_Metabolites->Beta_Receptors Antagonism Carvedilol_Glucuronide This compound (Inactive) Glucuronidation->Carvedilol_Glucuronide Excretion Excretion Carvedilol_Glucuronide->Excretion Signaling Downstream Signaling (↓ cAMP) Beta_Receptors->Signaling Blocks Agonist Stimulation

Caption: Metabolic pathway of carvedilol and its interaction with beta-receptors.

Experimental Workflow for Assessing Beta-Receptor Activity

Experimental_Workflow start Start receptor_prep Prepare Cells/Membranes Expressing β-Receptors start->receptor_prep binding_assay Radioligand Binding Assay receptor_prep->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) receptor_prep->functional_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki determine_activity Determine Functional Activity (Agonist/Antagonist, EC50/IC50, Emax) functional_assay->determine_activity data_analysis Data Analysis and Pharmacological Profile determine_ki->data_analysis determine_activity->data_analysis end End data_analysis->end

Caption: General workflow for determining the beta-receptor activity of a test compound.

Conclusion

The available scientific evidence strongly indicates that this compound, a major metabolite of carvedilol, does not possess significant pharmacological activity at beta-adrenergic receptors. The process of glucuronidation serves as a detoxification and elimination pathway, effectively inactivating the parent compound and its active phase I metabolites. For drug development professionals and researchers, this highlights the importance of considering the full metabolic profile of a drug candidate, as metabolites can have significantly different pharmacological properties than the parent compound. Future research, if warranted, could definitively confirm the lack of activity of this compound using the detailed experimental protocols outlined in this guide.

References

The Discovery and Mass Spectrometric Identification of Carvedilol Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the discovery and mass spectrometric identification of carvedilol glucuronide, a significant metabolite of the beta-blocker carvedilol. This document details the metabolic pathways, experimental protocols for analysis, and quantitative data presentation to support research and development in drug metabolism and pharmacokinetics.

Introduction to Carvedilol Metabolism

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 adrenergic receptor antagonist properties used in the treatment of heart failure and hypertension.[1] It undergoes extensive hepatic metabolism primarily through oxidation and glucuronidation.[1] The main metabolic pathways involve the cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C9, for oxidation, and UDP-glucuronosyltransferases (UGTs) for glucuronidation.[2][3] Glucuronidation is a major route of phase II metabolism for carvedilol, leading to the formation of this compound. This process enhances the water solubility of the drug, facilitating its excretion from the body.[4][5] The stereoselectivity of carvedilol metabolism is a key consideration, with different enzymes showing preferences for the R(+) and S(-) enantiomers.[3][4]

Metabolic Pathway of Carvedilol Glucuronidation

The glucuronidation of carvedilol is catalyzed by various UGT enzymes, with UGT1A1, UGT2B4, and UGT2B7 being identified as key players in humans.[2][3] The process involves the transfer of a glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) to the carvedilol molecule. This conjugation reaction typically occurs at a hydroxyl group on the parent drug or its phase I metabolites.

Carvedilol Carvedilol UGTs UDP-Glucuronosyltransferases (UGT1A1, UGT2B4, UGT2B7) Carvedilol->UGTs UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGTs Carvedilol_Glucuronide This compound UGTs->Carvedilol_Glucuronide UDP Uridine Diphosphate (UDP) UGTs->UDP

Carvedilol Glucuronidation Pathway

Experimental Protocols

The identification and quantification of this compound necessitate robust analytical methodologies. The following sections detail the key experimental protocols.

In Vitro Glucuronidation Assay

This protocol is designed to study the formation of this compound in a controlled in vitro environment using human liver microsomes (HLM) or human intestinal microsomes (HIM).

Materials:

  • Carvedilol

  • Human Liver Microsomes (HLM) or Human Intestinal Microsomes (HIM)

  • UDP-glucuronic acid (UDPGA)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Trichloroacetic acid (TCA) or perchloric acid for reaction termination

Procedure:

  • Prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, and HLM or HIM.

  • Add carvedilol to the incubation mixture at various concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile or an acid like TCA.

  • Centrifuge the mixture to precipitate proteins.

  • Collect the supernatant for LC-MS/MS analysis.

Sample Preparation from Biological Matrices (Human Plasma)

This protocol outlines the extraction of carvedilol and its metabolites from human plasma for subsequent analysis. Solid-phase extraction (SPE) is a commonly used technique.[6][7]

Materials:

  • Human plasma samples

  • Internal standard (e.g., abacavir)[6][7]

  • Methanol

  • Milli-Q water

  • 0.1 N HCl

  • 2% ammonia in methanol

  • Solid-phase extraction cartridges (e.g., Oasis MCX)[7]

Procedure:

  • Condition and equilibrate the SPE cartridge with methanol followed by Milli-Q water.[7]

  • Load the plasma sample, previously spiked with the internal standard, onto the cartridge.[7]

  • Wash the cartridge with 0.1 N HCl and then with Milli-Q water to remove interferences.[7]

  • Elute the analytes with 2% ammonia in methanol.[7]

  • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[7]

  • Reconstitute the residue in the mobile phase for LC-MS/MS injection.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Chromatographic Conditions:

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reversed-phase column, such as a C18 or C8, is typically used (e.g., Discovery C8, 50 × 4.6 mm, 5µm).[6][7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium formate is common.[6][8] For example, acetonitrile – 0.1% formic acid in water (70:30 v/v).[6][7]

  • Flow Rate: A typical flow rate is between 0.4 and 0.7 mL/min.[8]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[9]

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in the positive ion mode for carvedilol and its metabolites.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions.[6]

  • Ion Transitions: Specific m/z transitions are monitored for the analyte and internal standard.

Quantitative Data and Mass Spectrometric Identification

The following tables summarize the quantitative data pertinent to the mass spectrometric analysis of carvedilol and its metabolites.

Table 1: Mass Spectrometric Parameters for Carvedilol and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Carvedilol407.10100.10ESI (+)[8]
4'-Hydroxyphenyl Carvedilol423.10222.00ESI (+)[8]
This compound583.2VariesESI (+)Calculated

Note: The precursor ion for this compound is calculated by adding the mass of glucuronic acid (176.12 g/mol ) to the parent carvedilol molecule (406.5 g/mol ) and accounting for protonation [M+H]⁺.

Table 2: LC-MS/MS Method Validation Parameters for Carvedilol

ParameterValueReference
Linearity Range0.050 - 50.049 ng/mL[8]
Lower Limit of Quantification (LLOQ)0.050 ng/mL[8]
Intra-day Precision (%CV)< 9.53%[7]
Inter-day Precision (%CV)< 6.91%[7]
Accuracy (%RE)Within ±15%[7]
Extraction Recovery~78.90%[6][7]

Workflow for Discovery and Identification

The overall process for the discovery and mass spectrometric identification of this compound can be visualized as a logical workflow.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis and Identification Biological_Sample Biological Sample (e.g., Plasma, Urine, Microsomal Incubate) Extraction Solid-Phase or Liquid-Liquid Extraction Biological_Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC_Separation Liquid Chromatographic Separation Concentration->LC_Separation MS_Detection Mass Spectrometric Detection (Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS (Product Ion Scan) MS_Detection->MSMS_Fragmentation Metabolite_Screening Metabolite Screening (Mass Defect Filtering) MSMS_Fragmentation->Metabolite_Screening Structure_Elucidation Structure Elucidation (Fragmentation Analysis) Metabolite_Screening->Structure_Elucidation Quantification Quantitative Analysis (MRM) Structure_Elucidation->Quantification

Discovery and Identification Workflow

Conclusion

This technical guide has provided a detailed framework for the discovery and mass spectrometric identification of this compound. By following the outlined experimental protocols and utilizing the provided quantitative data, researchers and scientists in drug development can effectively characterize this important metabolite. A thorough understanding of carvedilol's metabolic fate is crucial for a complete pharmacokinetic profile and for ensuring drug safety and efficacy.

References

Carvedilol Glucuronide Formation in Human Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, is extensively metabolized in humans, with glucuronidation being a primary metabolic pathway.[1][2] This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver, results in the formation of more polar metabolites that are readily excreted.[3] Understanding the specifics of carvedilol glucuronide formation is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides an in-depth overview of carvedilol glucuronidation in human liver microsomes (HLMs), summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic pathways and experimental workflows.

Metabolic Pathway and Enzyme Kinetics

Carvedilol undergoes glucuronidation to form two primary glucuronide conjugates, designated as G1 and G2.[1] This metabolic process is primarily mediated by three UDP-glucuronosyltransferase isoforms: UGT1A1, UGT2B4, and UGT2B7.[1] The contribution of each isoform to the formation of the two glucuronides is distinct:

  • G1 Formation: Catalyzed by UGT2B7 and UGT2B4.[1]

  • G2 Formation: Catalyzed by UGT1A1 and UGT2B4.[1]

The metabolic pathway can be visualized as follows:

Carvedilol_Metabolism Carvedilol Carvedilol G1 This compound (G1) Carvedilol->G1 G2 This compound (G2) Carvedilol->G2 UGT2B7 UGT2B7 UGT2B7->G1 Catalyzes UGT2B4 UGT2B4 UGT2B4->G1 Catalyzes UGT2B4->G2 Catalyzes UGT1A1 UGT1A1 UGT1A1->G2 Catalyzes

Carvedilol Glucuronidation Pathway
Enzyme Kinetics Data

The kinetic parameters for the formation of carvedilol glucuronides in pooled human liver microsomes and by specific recombinant UGT isoforms have been determined.[1] These values are essential for predicting the rate of metabolism and the potential for saturation of this pathway.

Enzyme Source Metabolite Km (µM) Vmax (pmol/min/mg protein)
Human Liver Microsomes G126.6106
G246.044.5
Recombinant UGT1A1 G255.17.88
Recombinant UGT2B4 G138.23.33
G222.15.25
Recombinant UGT2B7 G131.83.46

Table 1: Kinetic Parameters for this compound Formation.[1]

Stereoselectivity

Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers. Studies have shown stereoselectivity in its glucuronidation. In human liver microsomes, the glucuronidation of S-carvedilol is generally higher than that of R-carvedilol.[2][4] Specifically, UGT1A1 shows a preference for metabolizing R-carvedilol, while UGT2B7 preferentially metabolizes S-carvedilol.[5]

Experimental Protocols

This section outlines a detailed methodology for conducting an in vitro carvedilol glucuronidation assay using human liver microsomes.

Materials and Reagents
  • Carvedilol

  • Pooled Human Liver Microsomes (HLMs)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin

  • Acetonitrile (ACN)

  • Formic acid

  • Internal Standard (e.g., carbamazepine)[6]

  • Purified water

Experimental Workflow

The general workflow for a carvedilol glucuronidation assay is depicted below.

Glucuronidation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Processing cluster_analysis Analysis A1 Prepare Reagents (Buffer, UDPGA, MgCl2) B2 Add Carvedilol and Buffer A1->B2 A2 Prepare Carvedilol Stock Solution A2->B2 A3 Thaw Human Liver Microsomes on Ice B1 Pre-incubate Microsomes with Alamethicin A3->B1 B1->B2 B3 Initiate Reaction with UDPGA B2->B3 B4 Incubate at 37°C B3->B4 C1 Terminate Reaction (e.g., with cold Acetonitrile) B4->C1 C2 Add Internal Standard C1->C2 C3 Centrifuge to Pellet Protein C2->C3 C4 Collect Supernatant C3->C4 D1 LC-MS/MS Analysis C4->D1

In Vitro Carvedilol Glucuronidation Assay Workflow
Detailed Incubation Protocol

  • Preparation of Reagents:

    • Prepare a 100 mM Tris-HCl buffer (pH 7.4).

    • Prepare stock solutions of 500 mM MgCl₂ and 100 mM UDPGA in purified water.

    • Prepare a stock solution of alamethicin (e.g., 5 mg/mL in methanol).

  • Incubation Mixture Preparation (Final Volume: 200 µL):

    • On ice, combine the following in a microcentrifuge tube:

      • 100 mM Tris-HCl buffer (pH 7.4)

      • Pooled human liver microsomes (final concentration 0.5-1.0 mg/mL)

      • Alamethicin (final concentration 25-50 µg/mL) to activate UGTs.

    • Vortex gently and pre-incubate on ice for 15 minutes.

  • Reaction Initiation and Incubation:

    • Add carvedilol to the incubation mixture to achieve the desired final concentration (e.g., for kinetic studies, a range of concentrations from 1 to 100 µM is appropriate).

    • Add MgCl₂ to a final concentration of 10 mM.

    • Pre-warm the mixture at 37°C for 3-5 minutes.

    • Initiate the reaction by adding UDPGA to a final concentration of 5 mM.

    • Incubate at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes, ensuring the reaction is in the linear range).

  • Reaction Termination:

    • Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously to precipitate the microsomal proteins.

  • Sample Processing:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

Analytical Method: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of carvedilol and its glucuronide metabolites.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for carvedilol, this compound, and the internal standard should be optimized.

Data Analysis and Interpretation

The data obtained from the HPLC-MS/MS analysis is used to determine the rate of this compound formation. By plotting the rate of formation against the substrate concentration, enzyme kinetic parameters (Km and Vmax) can be calculated using non-linear regression analysis (e.g., Michaelis-Menten equation).

The logical relationship for determining enzyme kinetics is as follows:

Data_Analysis_Logic A Run Glucuronidation Assay at Various Carvedilol Concentrations B Quantify this compound Formation via LC-MS/MS A->B C Calculate Rate of Formation (pmol/min/mg protein) B->C D Plot Rate of Formation vs. Substrate Concentration C->D E Fit Data to Michaelis-Menten Model (Non-linear Regression) D->E F Determine Km and Vmax E->F

Enzyme Kinetics Data Analysis Workflow

Conclusion

The glucuronidation of carvedilol in human liver microsomes is a complex process involving multiple UGT isoforms and exhibiting stereoselectivity. The provided experimental protocols and data offer a comprehensive framework for researchers and drug development professionals to investigate this important metabolic pathway. A thorough understanding of carvedilol glucuronidation is essential for optimizing its therapeutic use and ensuring patient safety.

References

The Role of UGT1A1 in Carvedilol O-Glucuronidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely prescribed for the management of hypertension and heart failure.[1] Its metabolism is complex, involving both Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes and Phase II conjugation reactions, primarily glucuronidation.[2] This guide focuses on the critical role of UDP-glucuronosyltransferase 1A1 (UGT1A1) in the O-glucuronidation of carvedilol, a significant pathway in its elimination. Understanding the specifics of this metabolic route, including the influence of genetic polymorphisms in UGT1A1, is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Carvedilol is metabolized into two primary glucuronide conjugates, denoted as G1 and G2.[3] While multiple UGT isoforms are involved in the overall glucuronidation of carvedilol, UGT1A1 has been identified as a key enzyme specifically responsible for the formation of the G2 glucuronide.[3][4] The other major UGTs implicated in carvedilol metabolism are UGT2B4 and UGT2B7, which contribute to the formation of G1 and, in the case of UGT2B4, also G2.[3][4]

This document provides a comprehensive overview of the role of UGT1A1 in carvedilol O-glucuronidation, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Carvedilol Glucuronidation

The following tables summarize the kinetic parameters for carvedilol glucuronidation by various enzyme sources. These data are essential for understanding the efficiency and capacity of UGT1A1 in metabolizing carvedilol compared to other UGT isoforms and the overall metabolism in human liver microsomes.

Table 1: Kinetic Parameters of Carvedilol Glucuronide Formation in Human Liver Microsomes (HLM)

GlucuronideKm (μM)Vmax (pmol/min/mg protein)
G126.6106
G246.044.5

Data sourced from Ohno et al. (2004).[3]

Table 2: Kinetic Parameters of this compound Formation by Recombinant UGT Isoforms

UGT IsoformGlucuronide FormedKm (μM)Vmax (pmol/min/mg protein)Vmax/Km
UGT1A1 G2 55.1 3.33 0.06
UGT2B4G122.17.880.36
G228.57.550.27
UGT2B7G124.36.890.28

Data compiled from Ohno et al. (2004).[3]

Table 3: Stereoselective Glucuronidation of Carvedilol by UGT1A1

EnantiomerPreferred Metabolizing EnzymeObservations
R(+)-CarvedilolUGT1A1 UGT1A1 demonstrates a preference for the R-enantiomer of carvedilol.[5]
S(-)-CarvedilolUGT2B7UGT2B7 preferentially metabolizes the S-enantiomer.[5]

Impact of UGT1A1 Genetic Variants

Genetic polymorphisms in the UGT1A1 gene can significantly impact the glucuronidation of carvedilol, leading to inter-individual differences in drug clearance and response. The most studied variant in this context is UGT1A1*6.

Individuals carrying the UGT1A16 allele have been shown to have a lower ability to glucuronidate carvedilol.[6] This reduced metabolic capacity can lead to higher plasma concentrations of the parent drug, potentially affecting both efficacy and the risk of adverse effects. One study found that the G71R mutation in UGT1A1, which is associated with the UGT1A16 allele, leads to a reduction in both the affinity (increased Km) and capacity (decreased Vmax) of the enzyme for carvedilol.[5] While specific kinetic parameters for carvedilol with this variant are not extensively detailed in the literature, the qualitative evidence points to a clinically relevant impact on carvedilol disposition.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of UGT1A1 in carvedilol O-glucuronidation.

In Vitro Carvedilol Glucuronidation Assay with Recombinant UGT1A1

This protocol is a composite based on established methods for UGT activity assays.[1][7]

1. Materials and Reagents:

  • Recombinant human UGT1A1 (e.g., from insect cells or other expression systems)

  • Carvedilol (substrate)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt (cofactor)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Bovine Serum Albumin (BSA)

  • D-saccharic acid 1,4-lactone (β-glucuronidase inhibitor)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Purified water (HPLC grade)

2. Incubation Mixture Preparation (per reaction):

  • Prepare a stock solution of carvedilol in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired final concentrations in the incubation buffer.

  • In a microcentrifuge tube, combine:

    • 50 mM Tris-HCl buffer (pH 7.4)

    • 10 mM MgCl2

    • 0.5 mg/mL BSA

    • 25 µg/mL recombinant UGT1A1 protein

    • 5 mM D-saccharic acid 1,4-lactone

    • Varying concentrations of carvedilol (e.g., 1-200 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

3. Reaction Initiation and Termination:

  • Initiate the reaction by adding UDPGA to a final concentration of 5 mM.

  • Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range for product formation.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

4. Sample Preparation for HPLC Analysis:

  • Vortex the terminated reaction mixture.

  • Centrifuge at 14,000 rpm for 10 minutes to precipitate the protein.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Method for Analysis of Carvedilol and its Glucuronide

This method is adapted from various published HPLC protocols for carvedilol and general glucuronide analysis.[8][9][10][11][12]

1. Chromatographic System:

  • An HPLC system equipped with a UV or PDA detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 50% A, 50% B

    • 15-18 min: Linear gradient to 5% A, 95% B

    • 18-20 min: Hold at 5% A, 95% B

    • 20-22 min: Return to initial conditions (95% A, 5% B)

    • 22-25 min: Column re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

3. Quantification:

  • Generate a standard curve using known concentrations of carvedilol.

  • If a standard for the this compound (G2) is available, generate a separate standard curve for its quantification. If not, the glucuronide can be quantified relative to the parent compound, or its formation can be expressed as a peak area ratio.

Visualizations

Carvedilol Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of carvedilol, including both Phase I oxidation and Phase II glucuronidation.

Carvedilol_Metabolism Carvedilol Carvedilol Oxidative_Metabolites Oxidative Metabolites (4'-OH, 5'-OH, O-desmethyl) Carvedilol->Oxidative_Metabolites CYP2D6, CYP2C9, CYP1A2, CYP3A4 Glucuronides Carvedilol Glucuronides (G1 and G2) Carvedilol->Glucuronides UGT1A1, UGT2B4, UGT2B7 Excretion Excretion Oxidative_Metabolites->Excretion Glucuronides->Excretion

Caption: Major metabolic pathways of carvedilol.

Experimental Workflow for UGT1A1-Mediated Carvedilol Glucuronidation Assay

This diagram outlines the key steps in the in vitro experimental workflow to determine the kinetics of UGT1A1 in carvedilol glucuronidation.

UGT1A1_Assay_Workflow Start Start: Prepare Reagents Incubation Incubation Mixture (Recombinant UGT1A1, Carvedilol, Buffer, MgCl2) Start->Incubation PreIncubate Pre-incubation (37°C, 5 min) Incubation->PreIncubate Initiate Initiate Reaction (Add UDPGA) PreIncubate->Initiate Incubate_Reaction Incubate (37°C, 60 min) Initiate->Incubate_Reaction Terminate Terminate Reaction (Add ice-cold Acetonitrile) Incubate_Reaction->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze End End: Data Analysis Analyze->End

Caption: In vitro UGT1A1 carvedilol glucuronidation assay workflow.

Conclusion

UGT1A1 plays a distinct and significant role in the metabolic clearance of carvedilol through the formation of the G2 glucuronide. The stereoselective nature of this metabolism, with a preference for the R-enantiomer, adds another layer of complexity to carvedilol's pharmacokinetics. Furthermore, the genetic polymorphism of UGT1A1, particularly the UGT1A1*6 allele, is a key determinant of inter-individual variability in carvedilol glucuronidation, which can have clinical implications. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the role of UGT1A1 in carvedilol metabolism, aiding in the development of more personalized therapeutic strategies.

References

Unveiling the Antioxidant Potential of Carvedilol Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol, a non-selective beta-blocker with ancillary alpha-1 blocking and antioxidant properties, is extensively metabolized in the human body, with glucuronidation being a major pathway. While the antioxidant activities of Carvedilol and its phenolic metabolites are well-documented, the direct antioxidant capacity of its primary metabolite, Carvedilol glucuronide, remains largely unexplored. This technical guide synthesizes the available evidence on the antioxidant properties of Carvedilol and its metabolites, providing a framework for investigating the potential antioxidant activity of this compound. We delve into the established direct and indirect antioxidant mechanisms of the parent compound and its phenolic derivatives, present detailed experimental protocols for key antioxidant assays, and explore the relevant cellular signaling pathways. This guide aims to equip researchers with the necessary information to design and execute studies to elucidate the antioxidant role of this compound, a critical step in fully understanding the therapeutic profile of Carvedilol.

Introduction: The Antioxidant Profile of Carvedilol and Its Metabolites

Carvedilol is a third-generation beta-blocker widely used in the management of cardiovascular diseases.[1][2] Beyond its primary pharmacological actions, Carvedilol is recognized for its potent antioxidant effects, which are thought to contribute significantly to its cardioprotective benefits.[3][4] These antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.[3][5]

However, the in vivo antioxidant activity of Carvedilol may be largely attributable to its metabolites rather than the parent drug itself.[1] Carvedilol is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation. The phenolic metabolites of Carvedilol, namely 3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol, have demonstrated significantly greater radical-inhibiting activity than Carvedilol.[1] Glucuronidation represents a major metabolic pathway for Carvedilol, leading to the formation of this compound. Despite being a primary metabolite, there is a notable absence of direct experimental data on the antioxidant properties of this compound in the scientific literature.

The effect of glucuronidation on the antioxidant capacity of phenolic compounds is variable and appears to be structure-dependent. While glucuronidation can diminish the antioxidant activity of some phenols, certain glucuronidated flavonoids and other phenolic compounds have been shown to retain or even exhibit enhanced antioxidant potential.[6] The position of the glucuronide moiety on the molecule is a critical determinant of its effect on antioxidant activity.[6] Given that the phenolic hydroxyl group is often a key site for radical scavenging, its conjugation with glucuronic acid could theoretically alter this activity.

This guide provides a comprehensive overview of the known antioxidant properties of Carvedilol and its phenolic metabolites to serve as a foundation for the investigation of this compound.

Quantitative Data on Antioxidant Activity of Carvedilol and its Metabolites

The following table summarizes the available quantitative data on the antioxidant activity of Carvedilol and its phenolic metabolites from various in vitro studies. It is important to note that no such data has been published for this compound.

CompoundAssayModel SystemIC50 / ActivityReference
Carvedilol Lipid Peroxidation (TBARS)Fe(++)-initiated in rat brain homogenate8.1 µM[3]
α-Tocopherol DepletionFe(++)-induced in rat brain homogenate17.6 µM[3]
Hydroxyl Radical Scavenging (DMPO)Dihydroxyfumarate/Fe(++)-ADP system25 µM[3]
LDL Oxidation (TBARS)Macrophage-induced3.8 µM[7]
LDL Oxidation (TBARS)Cu(2+)-induced17 µM[7]
3-Hydroxycarvedilol DPPH Radical ScavengingIn vitro chemical assayMore potent than α-tocopherol[1]
4'-Hydroxycarvedilol DPPH Radical ScavengingIn vitro chemical assaySuperior to BHT[1]
5'-Hydroxycarvedilol DPPH Radical ScavengingIn vitro chemical assaySuperior to BHT[1]

*IC50: The half maximal inhibitory concentration. TBARS: Thiobarbituric Acid Reactive Substances. DMPO: 5,5-dimethyl-1-pyrroline N-oxide. DPPH: 2,2-diphenyl-1-picrylhydrazyl. BHT: Butylated hydroxytoluene.

Indirect Antioxidant Mechanisms: The Nrf2-KEAP1 Signaling Pathway

Beyond direct free radical scavenging, Carvedilol has been shown to exert indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (KEAP1) signaling pathway.[8][9][10] This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation.[11][12] In the presence of oxidative or electrophilic stress, or upon activation by certain molecules like Carvedilol, KEAP1 undergoes a conformational change, leading to the release of Nrf2.[9][11] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.[9][12] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[8][13]

While the activation of the Nrf2-KEAP1 pathway by Carvedilol is established, it is currently unknown whether this compound can also modulate this pathway.

Nrf2_KEAP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carvedilol Carvedilol KEAP1_Nrf2 KEAP1-Nrf2 Complex Carvedilol->KEAP1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->KEAP1_Nrf2 Induces dissociation KEAP1 KEAP1 (Inactive) KEAP1_Nrf2->KEAP1 Nrf2_free Nrf2 KEAP1_Nrf2->Nrf2_free Ub Ubiquitin Nrf2_free->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Gene Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralization

Figure 1: Nrf2-KEAP1 Signaling Pathway Activation by Carvedilol.

Experimental Protocols for In Vitro Antioxidant Assays

To facilitate the investigation of the antioxidant properties of this compound, this section provides detailed methodologies for three commonly used in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically.[3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of test samples: Dissolve the test compound and positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of each concentration of the test sample or positive control to the wells.

    • Add an equal volume of the 0.1 mM DPPH solution to each well.

    • For the control, add the solvent instead of the test sample.

    • For the blank, add the solvent instead of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentration.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.[14][15]

Materials:

  • Test sample (e.g., tissue homogenate, cell lysate)

  • Trichloroacetic acid (TCA) solution (e.g., 10-20%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% in 50% acetic acid)

  • MDA standard (1,1,3,3-tetramethoxypropane)

  • Water bath

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Sample preparation: Homogenize the tissue or lyse the cells in an appropriate buffer.

  • Induction of lipid peroxidation (optional): To induce lipid peroxidation, the sample can be incubated with a pro-oxidant such as FeSO4.

  • Reaction:

    • To a specific volume of the sample, add TCA solution to precipitate proteins.

    • Centrifuge the mixture and collect the supernatant.

    • Add TBA solution to the supernatant.

  • Incubation: Heat the mixture in a boiling water bath for a specific time (e.g., 15-60 minutes) to allow for the color development.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the pink-colored supernatant at 532 nm.

  • Calculation: The concentration of MDA is calculated from a standard curve prepared with known concentrations of MDA. The results are typically expressed as nmol of MDA per mg of protein.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[2][16]

Materials:

  • FRAP reagent:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compound

  • Ferrous sulfate (FeSO₄) standard solution

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Preparation of test samples and standards: Prepare a series of concentrations of the test compound and the FeSO₄ standard in distilled water.

  • Assay:

    • Add a small volume of the test sample or standard to a 96-well plate.

    • Add a larger volume of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The FRAP value is determined by comparing the absorbance of the sample with that of the FeSO₄ standard curve. The results are expressed as µM Fe(II) equivalents.

Experimental Workflow and Logical Relationships

The investigation of the antioxidant properties of this compound can be structured as a multi-step process, starting with direct antioxidant assays and progressing to more complex cellular models.

Experimental_Workflow cluster_direct Direct Antioxidant Activity Assessment cluster_lipid Lipid Peroxidation Inhibition cluster_cellular Cellular Antioxidant Activity cluster_indirect Indirect Antioxidant Mechanisms DPPH DPPH Radical Scavenging Assay ABTS ABTS Radical Scavenging Assay TBARS TBARS Assay (MDA levels) DPPH->TBARS FRAP FRAP Assay Lipid_Peroxides Direct Measurement of Lipid Hydroperoxides Cell_Culture Cell Culture Model (e.g., H9c2, HepG2) TBARS->Cell_Culture ROS_Induction Induce Oxidative Stress (e.g., H2O2, doxorubicin) Cell_Culture->ROS_Induction Nrf2_Activation Nrf2-KEAP1 Pathway Activation (Western Blot, qPCR) Cell_Culture->Nrf2_Activation ROS_Measurement Measure Intracellular ROS (e.g., DCFH-DA assay) ROS_Induction->ROS_Measurement Cell_Viability Assess Cell Viability (e.g., MTT, LDH assay) ROS_Measurement->Cell_Viability Antioxidant_Enzymes Measure Antioxidant Enzyme Activity (e.g., SOD, CAT, GPx) Nrf2_Activation->Antioxidant_Enzymes

Figure 2: Proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

While Carvedilol is recognized for its antioxidant properties, a significant knowledge gap exists regarding the direct antioxidant capacity of its major metabolite, this compound. The evidence from Carvedilol's phenolic metabolites suggests that metabolism plays a crucial role in its overall antioxidant effect. Therefore, a thorough investigation into the free radical scavenging and cytoprotective effects of this compound is warranted.

Future research should focus on synthesizing or isolating pure this compound to perform the in vitro antioxidant assays detailed in this guide. Furthermore, cellular studies are essential to determine its ability to mitigate oxidative stress and to explore its potential to modulate key antioxidant signaling pathways like the Nrf2-KEAP1 axis. Elucidating the antioxidant properties of this compound will provide a more complete understanding of the pharmacological profile of Carvedilol and may reveal new therapeutic avenues for this important cardiovascular drug.

References

Preliminary Toxicological Screening of Carvedilol Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed strategy for the preliminary toxicological screening of Carvedilol glucuronide, a primary metabolite of the beta-blocker Carvedilol. In the absence of specific toxicological data for this metabolite, this document provides a framework based on established regulatory guidelines and standard in vitro toxicological assays. The guide details experimental protocols for cytotoxicity, genotoxicity, and cardiovascular safety pharmacology assessments. All quantitative data are presented in illustrative tables, and key processes are visualized through diagrams to aid in comprehension and application by researchers and drug development professionals.

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic blocking activity, widely prescribed for the management of heart failure and hypertension.[1] Following administration, Carvedilol undergoes extensive hepatic metabolism, primarily through aromatic ring oxidation and subsequent glucuronidation.[2] this compound is a significant metabolite in humans.[3] The safety assessment of drug metabolites is a critical component of nonclinical drug development, as recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4] This guide provides a comprehensive overview of a proposed preliminary toxicological screening plan for this compound.

The Importance of Metabolite Toxicology

Drug metabolites can sometimes exhibit their own pharmacological or toxicological effects, which may differ from the parent drug. Therefore, understanding the safety profile of major metabolites is essential to fully characterize the safety of a new therapeutic agent. The FDA's "Metabolites in Safety Testing" (MIST) guidance provides a framework for when and how to evaluate the nonclinical toxicity of drug metabolites.[5]

Regulatory Framework: FDA MIST Guidance

The FDA's MIST guidance recommends that drug metabolites identified in humans that are either unique to humans or are present at disproportionately higher levels than in any of the animal species used for toxicology testing should be considered for safety assessment.[4][6] Generally, human metabolites that constitute more than 10% of the total drug-related exposure at steady state are of interest.[5] The decision to proceed with metabolite safety testing can be visualized as a logical workflow.

MIST_Decision_Tree start Metabolite Identified in Humans is_major Is metabolite > 10% of total drug-related exposure at steady state? start->is_major is_present_in_animals Is the metabolite present in at least one toxicology species used for the parent drug? is_major->is_present_in_animals Yes no_testing_needed No further nonclinical safety testing of the metabolite is needed. is_major->no_testing_needed No is_exposure_adequate Is the exposure in any animal species comparable to or greater than human exposure? is_present_in_animals->is_exposure_adequate Yes conduct_testing Conduct nonclinical safety assessment of the metabolite. is_present_in_animals->conduct_testing No is_exposure_adequate->no_testing_needed Yes is_exposure_adequate->conduct_testing No

Figure 1: Decision tree for metabolite safety testing based on FDA MIST guidance.

Carvedilol Metabolism and the Glucuronide Metabolite

Carvedilol is metabolized by cytochrome P450 enzymes (CYP2D6 and CYP2C9) through oxidation, followed by conjugation reactions, primarily glucuronidation.[2] The glucuronidation of Carvedilol is carried out by UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A1, UGT2B4, and UGT2B7.[7][8] This process results in the formation of this compound.[3]

Carvedilol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Carvedilol Carvedilol Oxidative_Metabolites Oxidative Metabolites (e.g., 4'-hydroxycarvedilol) Carvedilol->Oxidative_Metabolites CYP2D6, CYP2C9 Carvedilol_Glucuronide This compound Carvedilol->Carvedilol_Glucuronide UGT1A1, UGT2B4, UGT2B7 Oxidative_Metabolites->Carvedilol_Glucuronide UGTs

Figure 2: Metabolic pathway of Carvedilol to this compound.

Proposed Preliminary Toxicological Screening Plan

A tiered in vitro approach is proposed for the initial toxicological screening of this compound. This approach allows for a rapid assessment of potential liabilities and informs the need for further in vivo testing.

Screening_Workflow start Synthesize this compound cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity genotoxicity In Vitro Genotoxicity Assays (e.g., Ames, Micronucleus) start->genotoxicity cardiovascular In Vitro Cardiovascular Safety (hERG Assay) start->cardiovascular evaluate_results Evaluate Results cytotoxicity->evaluate_results genotoxicity->evaluate_results cardiovascular->evaluate_results no_major_risk No Major In Vitro Risks Identified evaluate_results->no_major_risk Negative potential_risk Potential Risk Identified evaluate_results->potential_risk Positive further_testing Consider In Vivo Follow-up Studies potential_risk->further_testing

Figure 3: Proposed workflow for the preliminary toxicological screening of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the proposed in vitro assays.

In Vitro Cytotoxicity Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Lines: A relevant human cell line, such as HepG2 (human liver carcinoma cell line), should be used.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

This assay measures the release of LDH from damaged cells, indicating cytotoxicity.[10]

  • Cell Lines: Same as for the MTT assay.

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • Collect the cell culture supernatant from each well.

    • Add the LDH reaction mixture to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add the stop solution.

    • Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control (cells lysed with a detergent).[10][11]

In Vitro Genotoxicity Assays

This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[12][13]

  • Bacterial Strains: A standard panel of strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) should be used.

  • Procedure:

    • The test is performed with and without a metabolic activation system (S9 fraction from rat liver).

    • Prepare various concentrations of this compound.

    • Combine the test compound, bacterial culture, and either S9 mix or buffer in a test tube.

    • After a pre-incubation period, add molten top agar and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background count.[12]

This assay detects chromosomal damage in mammalian cells.[14][15]

  • Cell Lines: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y).

  • Procedure:

    • Culture the cells and expose them to various concentrations of this compound for a short (3-6 hours) and a long (24 hours) duration, with and without metabolic activation.

    • After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or DAPI).

    • Score the frequency of micronuclei in binucleated cells using a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates genotoxic potential.[14]

In Vitro Cardiovascular Safety Pharmacology (hERG Assay)

This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[16][17]

  • System: Manual or automated patch-clamp electrophysiology on a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Procedure:

    • Prepare a range of concentrations of this compound.

    • Record baseline hERG currents from the cells.

    • Perfuse the cells with the different concentrations of the test compound and record the hERG currents at steady state.

    • A positive control (e.g., E-4031) should be included.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.[18][19]

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in clear and concise tables. The following are illustrative examples of how the data could be presented.

Table 1: Illustrative Cytotoxicity Data for this compound

Concentration (µM)% Cell Viability (MTT Assay, 48h) (Mean ± SD)% Cytotoxicity (LDH Assay, 48h) (Mean ± SD)
0 (Vehicle)100 ± 5.20 ± 2.5
198.1 ± 4.81.9 ± 1.8
1095.3 ± 6.14.7 ± 2.1
5090.5 ± 5.59.5 ± 3.0
10085.2 ± 7.314.8 ± 3.5
50060.7 ± 8.139.3 ± 4.2
100045.9 ± 6.954.1 ± 5.1
IC50 (µM) >1000 ~900

Table 2: Illustrative Ames Test Results for this compound

StrainMetabolic Activation (S9)Highest Non-Toxic Dose (µ g/plate )Fold Increase over Vehicle at Highest DoseResult
TA98-50001.1Negative
+50001.3Negative
TA100-50000.9Negative
+50001.2Negative
TA1535-50001.0Negative
+50001.1Negative
TA1537-50001.4Negative
+50001.5Negative
WP2 uvrA-50001.2Negative
+50001.0Negative

Table 3: Illustrative In Vitro Micronucleus Assay Results for this compound in Human Lymphocytes

Treatment DurationMetabolic Activation (S9)Concentration (µM)% Micronucleated Binucleated Cells (Mean ± SD)Result
4h-0 (Vehicle)1.2 ± 0.3
1001.3 ± 0.4Negative
5001.5 ± 0.5Negative
10001.6 ± 0.6Negative
24h-0 (Vehicle)1.3 ± 0.4
1001.4 ± 0.5Negative
5001.7 ± 0.6Negative
10001.8 ± 0.7Negative

Table 4: Illustrative hERG Assay Results for this compound

Concentration (µM)% hERG Current Inhibition (Mean ± SD)
0.12.1 ± 1.5
15.3 ± 2.1
1012.8 ± 3.5
3025.6 ± 4.2
10048.9 ± 5.8
IC50 (µM) >100

A high IC50 value in the cytotoxicity assays would suggest low acute cytotoxicity. Negative results in both the Ames and micronucleus assays would indicate a low potential for genotoxicity. A high IC50 value in the hERG assay would suggest a low risk of causing cardiac arrhythmias.

Conclusion

This technical guide presents a structured and scientifically sound approach for the preliminary toxicological screening of this compound. By following the proposed in vitro testing cascade, researchers can efficiently assess the potential cytotoxic, genotoxic, and cardiovascular safety liabilities of this major metabolite. The findings from these studies are crucial for a comprehensive risk assessment and for making informed decisions regarding the further development of Carvedilol-based therapies. It is important to reiterate that the data presented herein is illustrative, and actual laboratory studies are required to determine the true toxicological profile of this compound.

References

Carvedilol Glucuronide: A Key Biomarker for Carvedilol Metabolism in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carvedilol, a non-selective beta-adrenergic blocker with alpha-1 blocking activity, is widely prescribed for cardiovascular conditions. Its metabolism is a critical determinant of its pharmacokinetic profile and clinical efficacy. While both Phase I and Phase II metabolic pathways are involved, direct conjugation of the parent drug via glucuronidation represents a primary route of elimination. The resulting metabolite, carvedilol glucuronide, serves as a significant biomarker for assessing the activity of UDP-glucuronosyltransferase (UGT) enzymes, which are pivotal in carvedilol's clearance. This technical guide provides an in-depth analysis of the role of this compound in understanding carvedilol metabolism. It details the enzymatic pathways, presents quantitative kinetic data, outlines experimental protocols for quantification and enzyme activity assays, and explores the implications of genetic polymorphisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic pathway.

Introduction to Carvedilol Metabolism

Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers. The S(-) enantiomer possesses both beta- and alpha-1-adrenoreceptor blocking activity, while the R(+) enantiomer primarily exhibits alpha-1-receptor blocking activity.[1][2] The drug is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism in the liver, leading to an absolute bioavailability of approximately 25% to 35%.[1][3] This significant hepatic metabolism underscores the importance of understanding the enzymes involved to predict drug exposure, potential drug-drug interactions, and inter-individual variability in patient response.

Carvedilol's metabolism proceeds through two main pathways: Phase I oxidation and Phase II glucuronidation.[2][3][4] Phase I reactions, mediated by cytochrome P450 (CYP) enzymes, involve aromatic ring oxidation and demethylation to produce active and inactive metabolites.[3][4] Phase II metabolism involves the direct conjugation of carvedilol or its Phase I metabolites with glucuronic acid, a reaction catalyzed by UGT enzymes.[2][5] This glucuronidation process is a major clearance pathway, making this compound a crucial analyte for metabolic studies.[5][6]

The Carvedilol Metabolic Pathway

The biotransformation of carvedilol is a multi-step process involving several key enzyme families. The parent drug can be directly conjugated or first be oxidized before conjugation.

Phase I Metabolism: Oxidation

The primary oxidative pathways for carvedilol are mediated by CYP2D6 and CYP2C9, with minor contributions from CYP3A4, CYP1A2, and others.[3][4] These reactions lead to the formation of several metabolites, including the pharmacologically active 4'-hydroxycarvedilol and 5'-hydroxycarvedilol.[4] The metabolism is stereoselective; for instance, R-carvedilol is primarily metabolized by CYP2D6, while S-carvedilol is a major substrate for CYP1A2.[4]

Phase II Metabolism: Glucuronidation

Glucuronidation is a principal route for carvedilol's elimination, involving the direct attachment of a glucuronic acid moiety to the parent carvedilol molecule.[2][5] This process significantly increases the water solubility of the compound, facilitating its excretion, primarily via bile into the feces.[3][7] Studies have identified two primary glucuronide conjugates, designated G1 and G2.[5] The formation of these glucuronides is catalyzed by specific UGT isoforms, primarily UGT1A1, UGT2B4, and UGT2B7, which are highly expressed in the liver.[4][5] In healthy volunteers administered a 50 mg radiolabeled dose, carvedilol-glucuronide accounted for 22% of total radioactivity in plasma after 1.5 hours and 32% of radioactive compounds in urine.[6]

Carvedilol_Metabolism Carvedilol Carvedilol Oxidative_Metabolites Oxidative Metabolites (e.g., 4'-OH-Carvedilol) Carvedilol->Oxidative_Metabolites Phase I CYP2D6, CYP2C9, CYP1A2 mid1 Carvedilol->mid1 mid2 Oxidative_Metabolites->mid2 Carvedilol_Glucuronide This compound (G1 and G2) Excretion Excretion (Bile/Feces) Carvedilol_Glucuronide->Excretion mid1->Carvedilol_Glucuronide Phase II (Direct) UGT1A1, UGT2B4, UGT2B7 mid2->Carvedilol_Glucuronide Phase II (Conjugation)

Diagram 1. Carvedilol Metabolic Pathway.

Carvedilol Glucuronidation: Key Enzymes and Kinetics

Detailed in vitro studies using human liver microsomes (HLMs) and recombinant UGT enzymes have elucidated the specific isoforms responsible for carvedilol glucuronidation and their kinetic properties.

Three main hepatic UGT isoforms are implicated: UGT1A1, UGT2B4, and UGT2B7.[5] Their roles are distinct in the formation of the two identified glucuronide metabolites, G1 and G2:

  • G1 Formation: Catalyzed by UGT2B7 and UGT2B4.[5]

  • G2 Formation: Catalyzed by UGT1A1 and UGT2B4.[5]

The process also exhibits stereoselectivity. In human liver microsomes, the glucuronidation of S-carvedilol is generally higher than that of R-carvedilol.[8][9] However, studies with specific recombinant enzymes show that UGT1A1 preferentially metabolizes R-carvedilol, while UGT2B7 favors S-carvedilol.[10] This differential activity is concentration-dependent in intestinal microsomes, where S-enantiomer glucuronidation is preferred at lower concentrations and R-enantiomer glucuronidation is favored at higher concentrations.[4][8]

Quantitative Data Presentation

The kinetic parameters for carvedilol glucuronidation have been characterized, providing quantitative insights into the efficiency of the metabolic process.

Table 1: Kinetic Parameters of Carvedilol Glucuronidation in Human Liver Microsomes (HLM) [5]

Metabolite Michaelis-Menten Constant (Km, µM) Maximum Velocity (Vmax, pmol/min/mg protein)
G1 26.6 106

| G2 | 46.0 | 44.5 |

Table 2: Kinetic Parameters of Recombinant UGT Isoforms in Carvedilol Glucuronidation [5]

UGT Isoform Metabolite(s) Formed Km Range (µM) Vmax Range (pmol/min/mg protein)
UGT1A1 G2 22.1 - 55.1 3.33 - 7.88
UGT2B4 G1 and G2 22.1 - 55.1 3.33 - 7.88

| UGT2B7 | G1 | 22.1 - 55.1 | 3.33 - 7.88 |

This compound as a Biomarker

The measurement of this compound in biological fluids (plasma, urine) provides a direct window into Phase II metabolic activity. Its utility as a biomarker is rooted in several key aspects:

  • Reflection of UGT Activity: As a primary product of UGT-mediated metabolism, its concentration directly reflects the functional capacity of enzymes like UGT1A1 and UGT2B7.

  • Influence of Pharmacogenetics: The genes encoding UGT enzymes are polymorphic. Genetic variations, such as UGT1A16 and UGT2B73, have been shown to correlate with lower glucuronidation ability and consequently higher plasma concentrations (AUC) of the parent drug.[11] Therefore, measuring the glucuronide metabolite can help phenotype an individual's metabolic capacity.

  • Drug-Drug Interaction (DDI) Potential: Co-administered drugs that inhibit or induce UGT enzymes can alter carvedilol clearance. Monitoring changes in this compound levels can serve as a sensitive measure of such interactions.

Biomarker_Logic Genotype UGT Genetic Polymorphism (e.g., UGT1A16, UGT2B73) Enzyme_Activity UGT Enzyme Activity (High/Normal/Low) Genotype->Enzyme_Activity Influences Biomarker This compound Levels (Biomarker) Enzyme_Activity->Biomarker Determines PK Carvedilol Pharmacokinetics (AUC, Clearance) Biomarker->PK Reflects Inverse Relationship Outcome Clinical Outcome (Efficacy / Toxicity) PK->Outcome Impacts

Diagram 2. Relationship between UGT genetics, biomarker levels, and pharmacokinetics.

Experimental Protocols

Accurate assessment of this compound as a biomarker requires robust and validated analytical methods for its quantification and for measuring the activity of the enzymes that produce it.

Quantification of Carvedilol and its Glucuronide in Biological Matrices

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the simultaneous quantification of carvedilol and its metabolites in plasma.[12]

Table 3: Example Protocol Summary for UPLC-MS/MS Quantification [12][13]

Parameter Description
Biological Matrix Human Plasma (typically 100 µL)
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
Chromatography UPLC with a C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient or isocratic elution using acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)
Linearity Range Carvedilol: ~0.05-50 ng/mL; Metabolites: ~0.01-10 ng/mL

| Internal Standard | Deuterated carvedilol (e.g., carvedilol-d5) |

Experimental_Workflow Start Collect Plasma Sample Spike Spike with Internal Standard Start->Spike Extract Sample Preparation (SPE or LLE) Spike->Extract Inject Inject into UPLC-MS/MS System Extract->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Quantify Data Analysis & Quantification Detect->Quantify

Diagram 3. Bioanalytical workflow for this compound quantification.
In Vitro UGT Enzyme Activity Assays

These assays are crucial for determining kinetic parameters (Km, Vmax) and for reaction phenotyping (i.e., identifying which enzymes metabolize the drug).

Detailed Methodology for UGT Activity Assay

  • Enzyme Source: Use either pooled Human Liver Microsomes (HLMs) to represent an average population metabolism or specific cDNA-expressed recombinant human UGT isoforms (e.g., UGT1A1, UGT2B7) to assess the contribution of a single enzyme.[5][14][15]

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., Tris-HCl) containing magnesium chloride (MgCl2) and the pore-forming agent alamethicin, which is necessary to disrupt the microsomal membrane and allow cofactor access. Add the enzyme source (microsomes or recombinant UGTs).[14]

  • Pre-incubation: Pre-incubate the enzyme mixture at 37°C for 2-3 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the reaction by adding a mixture containing the substrate (carvedilol at various concentrations) and the essential cofactor, Uridine 5'-diphosphoglucuronic acid (UDPGA).[14][16]

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range for protein concentration and time.

  • Reaction Termination: Stop the reaction by adding a quenching solution, typically ice-cold acetonitrile or methanol, which precipitates the proteins.[16]

  • Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein.

  • Analysis: Transfer the supernatant and analyze for the formation of this compound using a validated LC-MS/MS method as described in section 5.1.

  • Data Analysis: Plot the rate of metabolite formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Conclusion and Future Directions

This compound is an indispensable biomarker in the study of carvedilol metabolism. Its quantification provides a direct measure of UGT-mediated clearance, a pathway critical to the drug's overall disposition. Understanding the kinetics of its formation and the genetic factors influencing its variability is paramount for predicting drug response and safety. For drug development professionals, incorporating the analysis of this compound in preclinical and clinical studies can de-risk development by providing early insights into potential pharmacogenetic liabilities and drug-drug interaction risks.

Future research should continue to explore the clinical implications of variations in carvedilol glucuronidation. Prospective clinical trials that stratify patients based on UGT genotype could further validate the use of this compound as a predictive biomarker for optimizing carvedilol therapy in cardiovascular patients.[17]

References

Methodological & Application

Application Note: Quantification of Carvedilol Glucuronide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic blocking activity, widely used in the management of hypertension and heart failure.[1] The drug undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation.[1][2] The resulting metabolites are mainly excreted in the bile.[3] One of the major metabolites is carvedilol glucuronide, formed by the conjugation of carvedilol with glucuronic acid. Accurate quantification of this metabolite in plasma is crucial for comprehensive pharmacokinetic and drug metabolism studies.

This application note presents a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The described protocol utilizes solid-phase extraction for sample clean-up, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry for selective and sensitive detection.

Carvedilol Metabolism

Carvedilol is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP2C9, leading to the formation of hydroxylated and demethylated metabolites.[2][4] These phase I metabolites, along with the parent drug, can then undergo phase II conjugation reactions, with glucuronidation being a major pathway.[2]

Carvedilol Carvedilol PhaseI_Metabolites Oxidative Metabolites (e.g., 4'-hydroxyphenyl carvedilol) Carvedilol->PhaseI_Metabolites CYP450 (CYP2D6, CYP2C9) Carvedilol_Glucuronide This compound Carvedilol->Carvedilol_Glucuronide UGTs PhaseI_Metabolites->Carvedilol_Glucuronide UGTs cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) IS_add Add Internal Standard (Carvedilol-d5) Plasma->IS_add Pretreat Pre-treat with 0.1% Formic Acid IS_add->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC Liquid Chromatography (C18 Column) Recon->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification MS->Quant

References

Application Notes and Protocols: Synthesis and Purification of Carvedilol Glucuronide Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of Carvedilol glucuronide, a primary metabolite of the beta-blocker Carvedilol. The synthesis of an analytical standard for this metabolite is crucial for pharmacokinetic, drug metabolism, and toxicology studies. Both enzymatic and chemical synthesis routes are described, followed by a comprehensive purification protocol using preparative high-performance liquid chromatography (HPLC). Characterization methods for the final analytical standard are also discussed.

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure. In humans, Carvedilol undergoes extensive metabolism in the liver, primarily through oxidation and subsequent glucuronidation.[1] The resulting glucuronide conjugates are major metabolites excreted from the body. The specific UDP-glucuronosyltransferase (UGT) isoforms identified in the glucuronidation of Carvedilol are UGT1A1, UGT2B4, and UGT2B7.[2] An authentic analytical standard of this compound is essential for the accurate quantification of this metabolite in biological matrices, enabling critical drug development studies.

This application note details two primary approaches for the synthesis of this compound: enzymatic synthesis, which mimics the metabolic pathway, and chemical synthesis, offering an alternative for larger-scale production. A robust purification protocol is also provided to ensure the high purity required for an analytical standard.

Synthesis of this compound

Two distinct methods for the synthesis of this compound are presented below. The choice of method may depend on the available resources, required scale, and desired stereoselectivity.

Enzymatic Synthesis using Recombinant UGT Enzymes

This method utilizes recombinant human UGT enzymes, which are known to be involved in the in vivo glucuronidation of Carvedilol, to produce the metabolite in vitro. This approach often offers high regioselectivity and stereoselectivity, mirroring the biological process.

Experimental Protocol:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components in the specified order:

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Magnesium chloride (MgCl₂) (10 mM)

    • Carvedilol (substrate) (100 µM, dissolved in a minimal amount of DMSO or methanol)

    • Recombinant human UGT enzyme(s) (e.g., UGT1A1, UGT2B4, or UGT2B7, 0.1-0.5 mg/mL protein concentration)

    • Uridine 5'-diphosphoglucuronic acid (UDPGA) (cofactor) (2-5 mM)

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. The optimal incubation time should be determined by preliminary time-course experiments.

  • Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step precipitates the proteins and halts the enzymatic activity.

  • Protein Removal: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the synthesized this compound for subsequent purification.

Quantitative Data:

The kinetic parameters for Carvedilol glucuronidation by human liver microsomes and specific UGT isoforms have been reported and are summarized in the table below.[2] This data is crucial for optimizing the enzymatic synthesis conditions.

Enzyme SourceGlucuronide FormKm (µM)Vmax (pmol/min/mg protein)
Human Liver MicrosomesG126.6106
Human Liver MicrosomesG246.044.5
UGT1A1G222.1 - 55.13.33 - 7.88
UGT2B4G1 & G222.1 - 55.13.33 - 7.88
UGT2B7G122.1 - 55.13.33 - 7.88

Note: G1 and G2 represent two different glucuronide forms observed. UGT2B4 forms both G1 and G2, while UGT1A1 is responsible for G2 and UGT2B7 for G1 formation.[2]

Workflow Diagram:

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_output Output reagents Prepare Reaction Mixture (Buffer, MgCl2, Carvedilol, UGT Enzyme, UDPGA) incubation Incubate at 37°C reagents->incubation Start Reaction termination Terminate with Acetonitrile/Methanol incubation->termination Stop Reaction centrifugation Centrifuge to Remove Protein termination->centrifugation collection Collect Supernatant centrifugation->collection purification Proceed to Purification collection->purification Chemical_Synthesis_Workflow cluster_reaction Glycosylation cluster_workup Work-up cluster_deprotection Deprotection cluster_output Output reactants Carvedilol + Protected Glucuronyl Bromide reaction Koenigs-Knorr Reaction (Anhydrous, Dark) reactants->reaction promoter Silver Salt Promoter (e.g., Ag2CO3) promoter->reaction filtration Filter to Remove Silver Salts reaction->filtration After Reaction extraction Aqueous Wash & Drying filtration->extraction hydrolysis Ester Hydrolysis (e.g., LiOH) extraction->hydrolysis Crude Protected Product deacetylation Deacetylation (e.g., NaOMe) hydrolysis->deacetylation purification Proceed to Purification deacetylation->purification Crude Deprotected Product Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post_proc Post-Purification cluster_output Final Product sample_prep Dissolve Crude Product & Filter hplc Inject onto Preparative C18 Column sample_prep->hplc fraction_collection Collect Fractions Based on UV Detection hplc->fraction_collection purity_check Analyze Fraction Purity (Analytical HPLC) fraction_collection->purity_check pooling Pool High-Purity Fractions purity_check->pooling solvent_removal Remove Organic Solvent (Rotary Evaporation) pooling->solvent_removal lyophilization Lyophilize to Obtain Solid Product solvent_removal->lyophilization final_product Purified Carvedilol Glucuronide Standard lyophilization->final_product

References

Application Notes and Protocols for Developing Cell-Based Assays to Study Carvedilol Glucuronide Transport

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 adrenergic receptor antagonist properties, widely prescribed for heart failure and hypertension.[1][2] Following administration, carvedilol undergoes extensive hepatic metabolism, primarily through aromatic ring oxidation and glucuronidation.[1][2] The resulting metabolites, including carvedilol glucuronide, are then eliminated from the body.[3] The transport of these metabolites across cellular membranes is a critical determinant of the drug's overall disposition, efficacy, and potential for drug-drug interactions (DDIs).

UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT2B4, and UGT2B7, are responsible for the formation of this compound.[4][5][6] While the parent drug, carvedilol, is a known substrate of efflux transporters like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), the specific transporters handling its glucuronidated metabolite are less characterized.[4][6] Generally, drug glucuronides are substrates for efflux transporters such as MRPs and Breast Cancer Resistance Protein (BCRP/ABCG2), and uptake transporters like Organic Anion Transporting Polypeptides (OATPs).[7][8][9]

These application notes provide a comprehensive framework and detailed protocols for establishing robust cell-based assays to identify the transporters of this compound and characterize its transport kinetics. The protocols are designed for researchers in pharmacology, drug metabolism, and pharmaceutical development.

Metabolic Pathway and Transport Overview

Carvedilol is converted to this compound within the cell, primarily in hepatocytes. This conjugate is then subject to transport across the canalicular membrane into bile or the sinusoidal membrane back into the bloodstream, mediated by various uptake and efflux transporters. Identifying these transporters is crucial for predicting the drug's clearance and potential DDIs.

G cluster_blood Bloodstream cluster_cell Hepatocyte Carvedilol_blood Carvedilol OATP OATP (Uptake) Carv_G_blood Carvedilol Glucuronide Carvedilol_cell Carvedilol UGTs UGT1A1, UGT2B4, UGT2B7 Carvedilol_cell->UGTs Glucuronidation Carv_G_cell This compound UGTs->Carv_G_cell MRP2_BCRP MRP2, BCRP (Efflux) Carv_G_cell->MRP2_BCRP Biliary Efflux MRP3 MRP3 (Efflux) Carv_G_bile Carvedilol Glucuronide OATP->Carvedilol_cell Uptake MRP3->Carv_G_blood Sinusoidal Efflux

Carvedilol metabolism and hypothesized glucuronide transport pathways.

Overall Experimental Workflow

The process of developing and validating an assay for this compound transport involves several key stages, from acquiring the necessary biological reagents to performing the transport experiments and analyzing the data. The following workflow provides a logical sequence for these activities.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Cell Line Development cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Analysis A Synthesize or Procure This compound H Perform Transport Assay (Uptake or Bidirectional) A->H B Select & Culture Host Cell Line (e.g., MDCK, HEK293) D Transfect Host Cells with Transporter cDNA B->D C Acquire Transporter cDNA Clones (e.g., MRP2, BCRP, OATPs) C->D E Select for Stable Expression (Antibiotic Selection) D->E F Validate Transporter Expression (e.g., qPCR, Western Blot, Functional Assay) E->F G Seed Transporter-Expressing Cells (Transwell plates or 96-well plates) F->G G->H I Collect Samples at Time Points H->I J Quantify this compound (LC-MS/MS) I->J K Calculate Transport Parameters (Papp, Efflux Ratio, Km, Vmax) J->K L Data Interpretation & Reporting K->L

A four-phase workflow for developing this compound transport assays.

Experimental Protocols

Protocol 1: Generation of Stably Transfected Cell Lines

This protocol describes the generation of stable cell lines (e.g., MDCK or HEK293) that overexpress a specific transporter. These cell lines are essential for isolating the function of a single transporter.

Materials:

  • Host cell line (e.g., MDCK-II, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Expression vector containing the cDNA for the transporter of interest (e.g., pcDNA3.1 with ABCB1, ABCC2, ABCG2, or SLCO1B1) and an antibiotic resistance gene.

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Selection antibiotic (e.g., G418, Hygromycin B)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

Procedure:

  • Cell Seeding: The day before transfection, seed host cells in a 6-well plate at a density of 4.5 x 10⁵ to 6.0 x 10⁵ cells per well in 2 mL of complete culture medium.[10] Ensure cells are ~80-90% confluent on the day of transfection.

  • Transfection:

    • Prepare the DNA-lipid complex according to the manufacturer's protocol for your chosen transfection reagent. For a 6-well plate, typically 2.5 µg of plasmid DNA is used per well.[10]

    • Add the transfection complex to the cells and incubate at 37°C in a 5% CO₂ incubator.

    • After 24-48 hours, replace the medium with fresh complete culture medium.

  • Antibiotic Selection:

    • 48 hours post-transfection, passage the cells into a larger flask (e.g., T-75) and add complete culture medium containing the appropriate selection antibiotic at a pre-determined optimal concentration.

    • Replace the selection medium every 2-3 days to remove dead cells and maintain selective pressure.

  • Clonal Selection (Optional but Recommended):

    • Once colonies of resistant cells appear (typically after 1-2 weeks), use cloning cylinders or limiting dilution to isolate single colonies.

    • Expand each clone individually in the presence of the selection antibiotic.

  • Validation of Expression:

    • Functional Validation: Perform a transport assay using a known, commercially available substrate for the transfected transporter to confirm its activity.

    • (Optional) mRNA/Protein Expression: Confirm overexpression using qPCR to measure transcript levels or Western blot to detect the transporter protein.

Protocol 2: Bidirectional Transport Assay (for Efflux Transporters)

This assay is the gold standard for identifying substrates of efflux transporters and is performed using polarized cell monolayers, such as MDCK or Caco-2 cells, grown on semi-permeable supports.[11][12][13][14][15]

Materials:

  • Transporter-overexpressing polarized cells (e.g., MDCK-MDR1, MDCK-MRP2) and parental cells.

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • This compound (test substrate)

  • Known inhibitor of the transporter (e.g., Verapamil for P-gp)

  • TEER (Transepithelial Electrical Resistance) meter

Procedure:

  • Cell Seeding: Seed the MDCK cells onto the Transwell inserts at a high density (e.g., 1 x 10⁵ cells/cm²) and culture for 3-5 days to form a confluent, polarized monolayer.[12]

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayer. Values should be stable and sufficiently high (e.g., >200 Ω·cm²) to indicate tight junction formation.

    • Alternatively, measure the permeability of a paracellular marker like Lucifer yellow.

  • Assay Initiation:

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • Prepare the dosing solutions in transport buffer: this compound at the desired concentration (e.g., 1-10 µM). Prepare separate solutions with and without a known inhibitor.

    • A-to-B Transport: Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • B-to-A Transport: Add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C on an orbital shaker (50-100 rpm).

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber. Replace the volume with fresh, pre-warmed transport buffer.

    • At the end of the experiment, collect final samples from both donor and receiver chambers.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method (see Protocol 4).

Data Analysis:

  • Apparent Permeability (Papp): Calculate using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the initial concentration.

  • Efflux Ratio (ER): Calculate as the ratio of B-to-A Papp to A-to-B Papp: ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests active efflux. If the ER is reduced to ~1 in the presence of a known inhibitor, the compound is confirmed as a substrate.

Workflow diagram for a bidirectional transport assay.
Protocol 3: Uptake Assay (for Influx Transporters)

This assay measures the accumulation of a substrate inside non-polarized cells, such as transporter-overexpressing HEK293 cells.

Materials:

  • Transporter-overexpressing cells (e.g., HEK293-OATP1B1) and mock-transfected control cells.

  • 96-well poly-D-lysine coated plates.

  • Uptake buffer (e.g., HBSS, pH 7.4)

  • Ice-cold stop buffer (e.g., PBS)

  • Lysis buffer (e.g., Methanol or RIPA buffer)

  • This compound (test substrate)

  • Known inhibitor of the transporter (e.g., Rifamycin SV for OATPs)

Procedure:

  • Cell Seeding: Seed transporter-expressing and mock cells into a 96-well plate at a density that yields a confluent monolayer the next day (e.g., 1 x 10⁵ cells/well).

  • Assay Initiation:

    • Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

    • Add pre-warmed uptake buffer (with or without inhibitor) and pre-incubate for 10-15 minutes at 37°C.

    • To start the uptake, remove the pre-incubation buffer and add the dosing solution containing this compound.

  • Incubation and Termination:

    • Incubate for a short period (e.g., 1, 2, 5, 10 minutes) at 37°C. Uptake should be in the linear range.

    • To terminate the transport, rapidly aspirate the dosing solution and wash the cells three times with ice-cold stop buffer.

  • Cell Lysis and Sample Collection:

    • Aspirate the final wash solution completely.

    • Add lysis buffer to each well and incubate (e.g., 30 minutes at room temperature) to ensure complete lysis.

    • Collect the lysate for analysis. A portion can be used for protein quantification (e.g., BCA assay) to normalize the data.

  • Sample Analysis: Quantify the concentration of this compound in the lysate using LC-MS/MS.

Data Analysis:

  • Uptake Rate: Normalize the amount of substrate in the lysate to the protein concentration and incubation time (pmol/mg protein/min).

  • Net Transport: Subtract the uptake rate in mock cells from that in transporter-expressing cells to determine the transporter-mediated net uptake.

  • Kinetic Parameters: By varying the substrate concentration, Michaelis-Menten kinetics (Km and Vmax) can be determined.

Protocol 4: LC-MS/MS Quantification Method

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required to quantify this compound in the complex biological matrices from the assays.[16][17][18]

Instrumentation:

  • UPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Typical Parameters (to be optimized):

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[16]

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (0.1%) or ammonium formate.[16][17]

  • Ionization Mode: Positive ESI mode is typically used for carvedilol and its metabolites.[16]

  • MRM Transitions: The specific parent-to-product ion transitions for this compound and a suitable internal standard must be determined by infusion and optimization.

    • Carvedilol (Parent): m/z ~407

    • This compound (Parent): m/z ~583 (407 + 176)

  • Sample Preparation: Simple protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) for cleaner samples.[16][17]

  • Calibration: Prepare a calibration curve using known concentrations of this compound in the same matrix as the samples (e.g., transport buffer with cell lysate).

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison between different experimental conditions.

Table 1: Bidirectional Transport of this compound (10 µM)

Cell Line Direction Papp (10⁻⁶ cm/s) Efflux Ratio (ER) Papp with Inhibitor (10⁻⁶ cm/s) ER with Inhibitor
MDCK-Parental A → B 0.5 ± 0.1 1.2 0.4 ± 0.1 1.1
B → A 0.6 ± 0.1 0.45 ± 0.1
MDCK-MRP2 A → B 0.4 ± 0.1 8.5 0.5 ± 0.1 1.3
B → A 3.4 ± 0.5 0.65 ± 0.2
MDCK-BCRP A → B 0.6 ± 0.2 5.0 0.5 ± 0.1 1.2
B → A 3.0 ± 0.4 0.6 ± 0.1

(Hypothetical data presented as Mean ± SD. An ER > 2 suggests active efflux, which is significantly reduced by a specific inhibitor.)

Table 2: Uptake of this compound (10 µM) at 2 minutes

Cell Line Uptake Rate (pmol/mg protein/min) Net Uptake Rate (pmol/mg protein/min) % Inhibition by Inhibitor
HEK293-Mock 5.2 ± 1.1 - -
HEK293-OATP1B1 85.6 ± 9.3 80.4 92%
HEK293-OATP1B3 42.1 ± 5.5 36.9 88%

(Hypothetical data presented as Mean ± SD. Net uptake is calculated by subtracting mock cell uptake from transporter-expressing cell uptake.)

Conclusion

The protocols outlined in this application note provide a robust methodology for identifying and characterizing the transporters involved in this compound disposition. By using stably transfected cell lines for both bidirectional transport and uptake assays, researchers can elucidate the specific roles of key efflux (e.g., MRP2, BCRP) and uptake (e.g., OATPs) transporters. The data generated from these assays are critical for building predictive models of drug clearance, understanding variability in patient response, and assessing the potential for clinically relevant drug-drug interactions. The combination of these cellular assays with sensitive LC-MS/MS analytical methods provides a powerful platform for drug development professionals.

References

Application of Carvedilol Glucuronide in Drug-Drug Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, is widely prescribed for the management of heart failure and hypertension. It undergoes extensive hepatic metabolism, with glucuronidation being a primary phase II metabolic pathway. The resulting metabolite, carvedilol glucuronide, has the potential to be involved in drug-drug interactions (DDIs) by interacting with drug-metabolizing enzymes and transporters. Understanding the DDI potential of this compound is crucial for predicting and mitigating adverse drug events in patients receiving polypharmacy.

These application notes provide a comprehensive overview of the current knowledge and detailed protocols for investigating the DDI potential of this compound, focusing on its interactions with key cytochrome P450 (CYP) enzymes and drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs).

Carvedilol Metabolism and DDI Potential: An Overview

Carvedilol is metabolized in the liver primarily through oxidation by CYP2D6 and CYP2C9, followed by glucuronidation.[1] The direct glucuronidation of carvedilol is catalyzed by UGT1A1, UGT2B4, and UGT2B7.[2] The parent drug, carvedilol, is a known inhibitor of P-glycoprotein (P-gp), which can lead to clinically significant DDIs with P-gp substrates like digoxin and cyclosporine.[3][4]

Recent in vitro studies have begun to explore the DDI potential of carvedilol's metabolites. Notably, carvedilol β-D-glucuronide has been identified as a weak time-dependent inhibitor of CYP3A. However, comprehensive quantitative data on the inhibitory effects of this compound on major drug transporters remains limited in publicly available literature.

The following diagram illustrates the metabolic pathway of carvedilol, highlighting the formation of this compound.

Carvedilol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Carvedilol Carvedilol Oxidative_Metabolites Oxidative Metabolites (e.g., 4'-hydroxy, 5'-hydroxy) Carvedilol->Oxidative_Metabolites CYP2D6, CYP2C9, etc. Carvedilol_Glucuronide This compound Carvedilol->Carvedilol_Glucuronide UGT1A1, UGT2B4, UGT2B7 Oxidative_Metabolites->Carvedilol_Glucuronide UGTs

Figure 1: Metabolic pathway of Carvedilol.

Quantitative Data on Carvedilol and its Glucuronide in DDI Studies

While specific inhibitory constants for this compound are not widely reported, data for the parent compound, carvedilol, provides a basis for understanding its DDI potential. The following tables summarize the available quantitative data for carvedilol's interaction with P-glycoprotein and CYP3A4.

Table 1: In Vitro Inhibition of P-glycoprotein (P-gp) by Carvedilol

Probe SubstrateTest SystemIC₅₀ (µM)Reference
DigoxinCaco-2 cells0.16[5]

Table 2: In Vitro Time-Dependent Inhibition of CYP3A4 by Carvedilol

ParameterValueUnitReference
IC₅₀ (without pre-incubation)7.0µM[1]
IC₅₀ (with 30-min pre-incubation)1.1µM[1]
Kᵢ1.8µM[1]
kᵢₙₐ꜀ₜ0.051min⁻¹[1]

Note: As of the latest literature review, specific IC₅₀ or Kᵢ values for the inhibitory effect of This compound on P-gp, BCRP, and OATPs are not publicly available. Researchers are encouraged to perform the described protocols to determine these values. A study did indicate that carvedilol β-D-glucuronide is a weak time-dependent inhibitor of CYP3A, but a specific IC₅₀ was not provided.[1]

Experimental Protocols for DDI Studies

The following are detailed, generalized protocols that can be adapted to investigate the DDI potential of this compound with CYP enzymes and major drug transporters.

Protocol 1: In Vitro CYP450 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against major CYP450 isoforms.

Objective: To assess the direct and time-dependent inhibitory potential of this compound on major human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • CYP-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for reaction termination and sample processing)

  • LC-MS/MS system for analysis

Workflow Diagram:

CYP_Inhibition_Workflow cluster_preincubation Pre-incubation (for TDI) cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubate_TDI Incubate at 37°C HLM->Incubate_TDI Inhibitor This compound Inhibitor->Incubate_TDI NADPH_pre NADPH (or buffer for control) NADPH_pre->Incubate_TDI Reaction_Mix Incubate at 37°C Incubate_TDI->Reaction_Mix Probe_Substrate CYP Probe Substrate Probe_Substrate->Reaction_Mix NADPH_main NADPH NADPH_main->Reaction_Mix Termination Terminate Reaction (Acetonitrile + IS) Reaction_Mix->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Calculate % Inhibition and IC50 Value LCMS->Data_Analysis

Figure 2: Workflow for CYP Inhibition Assay.

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, probe substrates, and internal standards in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in buffer.

  • Direct Inhibition:

    • In a 96-well plate, add human liver microsomes, potassium phosphate buffer, and varying concentrations of this compound.

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the CYP probe substrate and NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-15 minutes).

    • Terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Time-Dependent Inhibition (TDI):

    • Pre-incubate human liver microsomes with varying concentrations of this compound and the NADPH regenerating system at 37°C for a set time (e.g., 30 minutes). A control without NADPH should be included.

    • Initiate the reaction by adding the CYP probe substrate.

    • Incubate, terminate, and process the samples as described for direct inhibition.

  • Sample Analysis:

    • Centrifuge the terminated reaction plates to pellet the protein.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the formation of the probe substrate's metabolite.

  • Data Analysis:

    • Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response model. For TDI, calculate the Kᵢ and kᵢₙₐ꜀ₜ values.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells

This protocol is designed to assess the inhibitory potential of this compound on the P-gp efflux transporter.

Objective: To determine the IC₅₀ of this compound for the inhibition of P-gp-mediated transport of a probe substrate.

Materials:

  • Caco-2 cells (cultured on permeable supports, e.g., Transwell™ inserts)

  • This compound

  • P-gp probe substrate (e.g., ³H-Digoxin)

  • Hank's Balanced Salt Solution (HBSS)

  • Positive control inhibitor (e.g., Verapamil)

  • Scintillation cocktail and counter (for radiolabeled substrate) or LC-MS/MS system

Workflow Diagram:

Pgp_Inhibition_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis Caco2 Caco-2 Monolayer on Transwell™ Apical Apical Chamber Caco2->Apical Basolateral Basolateral Chamber Caco2->Basolateral Probe_Substrate P-gp Probe Substrate (e.g., Digoxin) Basolateral_add Add to Basolateral Chamber Probe_Substrate->Basolateral_add Inhibitor This compound Inhibitor->Basolateral_add Incubate Incubate at 37°C Basolateral_add->Incubate Sample_Apical Sample Apical Chamber Incubate->Sample_Apical Quantify Quantify Substrate (Scintillation Counting or LC-MS/MS) Sample_Apical->Quantify Data_Analysis Calculate Efflux Ratio and IC50 Value Quantify->Data_Analysis

Figure 3: Workflow for P-gp Inhibition Assay.

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Confirm the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing the P-gp probe substrate and varying concentrations of this compound (or positive control) to the basolateral (donor) chamber.

    • Add HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from the apical and basolateral chambers.

    • Quantify the concentration of the probe substrate in the samples using an appropriate analytical method.

  • Data Analysis:

    • Calculate the apparent permeability (Papp) in both the basolateral-to-apical (B-A) and apical-to-basolateral (A-B) directions.

    • Determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

    • Calculate the percentage of inhibition of the net efflux of the probe substrate at each concentration of this compound.

    • Determine the IC₅₀ value.

Protocol 3: OATP and BCRP Inhibition Assays

This protocol describes a generalized method for assessing the inhibitory potential of this compound on OATP (e.g., OATP1B1, OATP1B3) and BCRP transporters using transfected cell lines.

Objective: To determine the IC₅₀ of this compound for the inhibition of OATP- and BCRP-mediated uptake of probe substrates.

Materials:

  • Transfected cell lines overexpressing the transporter of interest (e.g., HEK293-OATP1B1, HEK293-BCRP) and the corresponding parental cell line (mock-transfected).

  • This compound

  • Transporter-specific probe substrates (e.g., Estradiol-17β-glucuronide for OATPs, Prazosin for BCRP)

  • Uptake buffer (e.g., HBSS)

  • Positive control inhibitors (e.g., Rifampicin for OATPs, Ko143 for BCRP)

  • Cell lysis buffer

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding: Seed the transporter-expressing and mock-transfected cells in 96-well plates and culture until they reach confluency.

  • Inhibition Assay:

    • Wash the cells with pre-warmed uptake buffer.

    • Add uptake buffer containing varying concentrations of this compound (or positive control) and the probe substrate to the wells.

    • Incubate at 37°C for a short, defined period (e.g., 2-5 minutes) to measure the initial uptake rate.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Sample Preparation and Analysis:

    • Lyse the cells and collect the lysate.

    • Quantify the intracellular concentration of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Subtract the uptake in mock-transfected cells from the uptake in transporter-expressing cells to determine the net transporter-mediated uptake.

    • Calculate the percentage of inhibition of the net uptake at each concentration of this compound.

    • Determine the IC₅₀ value.

Conclusion

The available evidence suggests that carvedilol and its glucuronide metabolite have the potential to engage in clinically relevant drug-drug interactions. While the inhibitory effects of the parent drug, carvedilol, on P-gp are well-documented, there is a clear need for further investigation into the DDI profile of this compound, particularly concerning its interactions with major drug transporters. The protocols provided herein offer a framework for researchers to systematically evaluate the inhibitory potential of this compound and generate the quantitative data necessary to inform clinical DDI risk assessments. Such studies are essential for ensuring the safe and effective use of carvedilol in diverse patient populations.

References

Application Note: Solid-Phase Extraction of Carvedilol Glucuronide from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the solid-phase extraction (SPE) of Carvedilol glucuronide from human urine samples. Carvedilol, a non-selective beta/alpha-1 blocker, is extensively metabolized, with a significant portion excreted as glucuronide conjugates. Accurate quantification of these metabolites is crucial for pharmacokinetic and metabolic studies. This protocol employs enzymatic hydrolysis to cleave the glucuronide moiety, followed by solid-phase extraction to isolate and purify the resulting Carvedilol and its hydroxylated metabolites prior to downstream analysis by methods such as LC-MS/MS or HPLC.

Introduction

Carvedilol is a widely prescribed medication for the treatment of heart failure and hypertension. It undergoes extensive first-pass metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation.[1] The resulting metabolites are predominantly excreted in the bile and, to a lesser extent, in the urine.[1] this compound represents a major metabolite, and its concentration in urine can provide valuable insights into the drug's metabolism and disposition in individuals.

Solid-phase extraction is a widely used technique for the selective isolation and concentration of analytes from complex biological matrices like urine. This method offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and ease of automation.

This protocol first utilizes β-glucuronidase to enzymatically hydrolyze this compound to its parent aglycone form. Subsequently, a mixed-mode cation exchange and hydrophobic SPE cartridge is used for the selective retention and elution of Carvedilol and its metabolites.

Experimental Protocol

Materials and Reagents
  • SPE Cartridges: Mixed-mode cation exchange/hydrophobic stationary phase (e.g., Supel™-Select SCX, 60 mg/3 mL)

  • Urine Samples: Collected and stored at -20°C until analysis.

  • β-Glucuronidase: From Helix pomatia or a recombinant source.[2]

  • Ammonium Acetate Buffer: 100 mM, pH 5.0.

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • Ammonium Hydroxide

  • Formic Acid

  • Internal Standard (IS): A suitable deuterated analog of Carvedilol.

Equipment
  • SPE Vacuum Manifold

  • Centrifuge

  • Vortex Mixer

  • Water Bath or Incubator

  • Analytical Balance

  • pH Meter

  • LC-MS/MS or HPLC system

Sample Preparation: Enzymatic Hydrolysis
  • Thaw frozen human urine samples at room temperature.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to remove any particulate matter.

  • To 1 mL of the supernatant, add 250 µL of 100 mM ammonium acetate buffer (pH 5.0).

  • Add 20 µL of a suitable internal standard solution.

  • Add 2000 units of β-glucuronidase.

  • Gently vortex the mixture and incubate at 60°C for 2 hours in a water bath to ensure complete hydrolysis of the glucuronide conjugate.

  • After incubation, allow the samples to cool to room temperature.

Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge with 3 mL of 100 mM ammonium acetate buffer (pH 5.0).

  • Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

    • Wash the cartridge with 3 mL of 2% formic acid in water.

    • Wash the cartridge with 3 mL of methanol to remove less polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual solvent.

  • Elution: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the analytical method and inject it into the LC-MS/MS or HPLC system.

Data Presentation

The following table summarizes typical performance data for the analysis of Carvedilol and its metabolites from human urine using extraction methods coupled with chromatographic analysis.

ParameterCarvedilolo-desmethyl carvedilol (o-DMC)4-hydroxyphenyl carvedilol (4-HPC)5-hydroxyphenyl carvedilol (5-HPC)Reference
Linearity Range (ng/mL) 0.75 - 750.75 - 753.0 - 753.0 - 75[2]
Limit of Detection (LOD) (ng/mL) 0.300.300.750.75[2]
Limit of Quantitation (LOQ) (ng/mL) 0.750.753.03.0[2]
Absolute Recovery (%) 80.1 - 97.880.1 - 97.880.1 - 97.880.1 - 97.8[2]
Intra-day Precision (%RSD) 1.86 - 11.51.86 - 11.51.86 - 11.51.86 - 11.5[2]
Inter-day Precision (%RSD) 0.70 - 1.710.70 - 1.710.70 - 1.710.70 - 1.71[2]

Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine_sample Urine Sample (1 mL) add_buffer Add Ammonium Acetate Buffer (250 µL, pH 5.0) urine_sample->add_buffer add_is Add Internal Standard add_buffer->add_is add_enzyme Add β-glucuronidase (2000 units) add_is->add_enzyme incubate Incubate at 60°C for 2 hours add_enzyme->incubate cool Cool to Room Temperature incubate->cool load Load Sample cool->load condition Condition Cartridge (Methanol, Water) equilibrate Equilibrate Cartridge (Ammonium Acetate Buffer) condition->equilibrate equilibrate->load wash1 Wash 1 (Deionized Water) load->wash1 wash2 Wash 2 (2% Formic Acid) wash1->wash2 wash3 Wash 3 (Methanol) wash2->wash3 dry Dry Cartridge wash3->dry elute Elute Analytes (5% NH4OH in ACN) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS or HPLC reconstitute->inject

Caption: Workflow for the solid-phase extraction of Carvedilol from urine.

Conclusion

This application note provides a comprehensive and effective protocol for the extraction and purification of Carvedilol from its glucuronidated metabolite in human urine. The combination of enzymatic hydrolysis and solid-phase extraction ensures high recovery and sample purity, making it suitable for a wide range of quantitative analytical applications in clinical and research settings. The presented method is a valuable tool for researchers and professionals in drug development and therapeutic drug monitoring.

References

Application Note: Chiral Separation of Carvedilol Glucuronide Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic blocking activity, administered as a racemic mixture of its (R)-(+)- and (S)-(-)-enantiomers. The two enantiomers exhibit different pharmacological activities and pharmacokinetic profiles.[1][2] The (S)-(-)-enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-1-blocking effect. Carvedilol is extensively metabolized in the body, with one of the major metabolic pathways being glucuronidation.[2][3] The resulting Carvedilol glucuronide is also chiral, and the stereoselective analysis of these enantiomers is crucial for a comprehensive understanding of the drug's disposition and its overall pharmacological effect.

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. Due to the limited availability of specific published methods for the glucuronide metabolite, this protocol is adapted from established methods for the chiral separation of the parent drug, Carvedilol, and its other major metabolites.[3][4][5] The proposed method utilizes a chiral stationary phase (CSP) known to be effective for Carvedilol enantiomers, providing a robust starting point for method development and validation.

Experimental Protocols

Materials and Reagents

  • This compound enantiomer standards (if available) or a racemic mixture

  • HPLC grade acetonitrile, methanol, isopropanol, and hexane

  • Reagent grade diethylamine (DEA) and acetic acid

  • HPLC grade water

  • Phosphate buffers

Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or fluorescence detector

Proposed Chromatographic Conditions

The following table summarizes successful chromatographic conditions for the separation of Carvedilol enantiomers, which can serve as a foundation for developing a method for its glucuronide metabolite.

ParameterMethod 1 (Proposed Starting Point)Method 2Method 3
Chiral Stationary Phase Chiralpak® IB N-5 (or similar immobilized polysaccharide-based CSP)Chiralcel® OD-RImmobilized cellulose CSP
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mmNot Specified
Mobile Phase 80% Organic Modifier (87% Acetonitrile: 13% Methanol) and 20% aqueous potassium phosphate buffer (pH 7)[3][5]Acetonitrile: Isopropanol: Diethylamine (95:5:0.1, v/v/v)[4]Hexane: Isopropyl Alcohol: Diethylamine: Acetic Acid (40:60:0.7:0.3, v/v/v/v)[1]
Flow Rate 0.5 mL/min[3][5]1.0 mL/min[4]1.0 mL/min[1]
Column Temperature 25 °C[3][5]Room Temperature[4]Not Specified
Detection UV at 240 nmUV (wavelength not specified)UV at 220 nm[1]
Injection Volume 10 µLNot SpecifiedNot Specified

Protocol

  • Standard Solution Preparation: Prepare stock solutions of racemic this compound and/or individual enantiomers in a suitable solvent (e.g., methanol or mobile phase). Prepare working standards by diluting the stock solutions to the desired concentrations.

  • Sample Preparation: For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method may be necessary to isolate the this compound enantiomers and remove interfering substances.

  • HPLC System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared standard or sample solutions onto the HPLC system and acquire the chromatogram.

  • Method Optimization: If the initial separation is not optimal, systematically adjust the mobile phase composition (e.g., the ratio of organic modifiers, the type and concentration of the acidic/basic additives), flow rate, and column temperature to improve resolution and analysis time.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

AnalyteRetention Time (min)Peak AreaResolution (Rs)Tailing Factor
Enantiomer 1
Enantiomer 2

Logical Workflow for Method Development

The following diagram illustrates the logical workflow for the development and validation of the chiral HPLC method for separating this compound enantiomers.

Chiral_HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) A Literature Review & Method Selection B Column & Mobile Phase Screening A->B Select CSPs & Initial Conditions C Optimization of Chromatographic Conditions B->C Evaluate Resolution & Peak Shape D System Suitability Testing C->D Finalize Method Parameters E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis of This compound Enantiomers I->J

Caption: Workflow for Chiral HPLC Method Development and Validation.

References

Application Note: The Use of Carvedilol Glucuronide as an Internal Standard in the Bioanalysis of Carvedilol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely used in the management of hypertension and heart failure. Accurate quantification of carvedilol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable, reliable internal standard (IS) is paramount for robust and accurate bioanalytical methods. Ideally, an internal standard should be structurally similar to the analyte to compensate for variability during sample preparation and analysis. While stable isotope-labeled (SIL) internal standards are considered the gold standard, a major metabolite of the analyte can also serve as an excellent alternative, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays.

This application note describes a hypothetical, yet scientifically plausible, approach for the use of Carvedilol glucuronide, a major metabolite of carvedilol, as an internal standard for the quantification of carvedilol in human plasma by LC-MS/MS. Carvedilol is metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation. The resulting glucuronide metabolite shares the core structure of the parent drug, making it an ideal candidate to mimic the behavior of carvedilol during extraction and chromatographic separation, thus ensuring accurate and precise quantification.

Experimental Protocols

Synthesis of this compound (Internal Standard)

A scientifically sound approach to obtaining this compound is through enzymatic synthesis, which mimics the metabolic pathway in the body.

Materials:

  • Carvedilol

  • Uridine 5'-diphospho-glucuronic acid (UDPGA)

  • Human liver microsomes (or recombinant UGT enzymes like UGT1A1, UGT2B4, UGT2B7 known to metabolize carvedilol)

  • Phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Saccharolactone (β-glucuronidase inhibitor)

  • Acetonitrile

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) cartridges

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Carvedilol (1 mM in methanol, final concentration 100 µM)

    • Human liver microsomes (1 mg/mL)

    • UDPGA (2 mM)

    • MgCl₂ (5 mM)

    • Saccharolactone (10 mM)

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours with gentle shaking.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Purification:

    • Transfer the supernatant to a new tube and evaporate the acetonitrile under a gentle stream of nitrogen.

    • Purify the aqueous residue using solid-phase extraction (SPE). Condition the SPE cartridge with methanol followed by water. Load the sample, wash with water, and elute the this compound with methanol.

  • Characterization: Confirm the identity and purity of the synthesized this compound using LC-MS/MS and NMR spectroscopy.

  • Quantification: Determine the concentration of the purified this compound stock solution using a suitable analytical method.

Bioanalytical Method for Carvedilol in Human Plasma

This protocol outlines the LC-MS/MS method for the quantification of carvedilol in human plasma using the synthesized this compound as an internal standard.

Materials:

  • Human plasma (with K₂EDTA as anticoagulant)

  • Carvedilol reference standard

  • This compound (internal standard)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Water, HPLC grade

  • 96-well plates

Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of human plasma (calibrators, quality controls, or study samples) into a 96-well plate.

  • Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 150 µL of cold acetonitrile to each well to precipitate the plasma proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 20% B to 80% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Carvedilol: m/z 407.2 → 100.1 (Quantifier), m/z 407.2 → 338.2 (Qualifier)
This compound (IS): m/z 583.2 → 407.2 (Hypothetical, based on loss of glucuronic acid)
Source Parameters Optimized for sensitivity (e.g., Capillary voltage: 3.5 kV, Source temp: 150°C, Desolvation temp: 400°C)

Data Presentation

The following tables summarize the hypothetical quantitative data from the method validation, demonstrating the performance of the assay.

Table 1: Calibration Curve for Carvedilol in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Carvedilol/IS)Accuracy (%)Precision (%CV)
0.1 (LLOQ)0.012102.58.7
0.20.02598.96.5
1.00.128101.24.2
5.00.64599.53.1
20.02.580100.82.5
50.06.45299.12.8
80.010.325101.73.5
100.0 (ULOQ)12.91098.34.1
>0.995

Table 2: Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ0.1103.29.1105.611.2
Low0.398.76.8101.58.5
Medium15.0101.14.599.85.7
High75.099.43.9100.94.8

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low85.283.90.981.01
High87.586.10.970.99

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for the bioanalysis of carvedilol.

logical_relationship cluster_process Bioanalytical Process cluster_key Rationale analyte Carvedilol extraction Sample Extraction analyte->extraction is This compound is->extraction chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization rationale Structural similarity leads to comparable behavior, ensuring accurate correction for process variability.

Caption: Rationale for using this compound as an IS.

Application Notes and Protocols for the Quantitative Analysis of Carvedilol and its Glucuronide in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the management of hypertension and heart failure. Monitoring its circulating levels, along with its metabolites, is crucial for pharmacokinetic studies and therapeutic drug monitoring. Dried blood spot (DBS) sampling has emerged as a minimally invasive, cost-effective, and patient-centric alternative to traditional venous blood collection. This document provides detailed application notes and protocols for the quantitative analysis of carvedilol and its major metabolite, carvedilol glucuronide, in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Carvedilol is primarily metabolized in the liver through aromatic ring oxidation and glucuronidation. While direct quantitative methods for this compound in DBS are not extensively documented, this protocol adapts established methods for carvedilol in DBS and carvedilol metabolites in plasma to provide a comprehensive analytical approach.

Experimental Protocols

Dried Blood Spot (DBS) Sample Collection and Preparation

Materials:

  • Whatman 903 Protein Saver Cards or equivalent

  • Lancets for finger pricking

  • Alcohol swabs

  • Sterile gauze

  • Pipettes capable of dispensing 50 µL

  • DBS card drying rack

  • Sealable plastic bags with desiccant packs

  • 12 mm circular puncher

  • 2.0 mL microcentrifuge tubes

Protocol:

  • Clean the finger with an alcohol swab and allow it to air dry.

  • Prick the finger with a sterile lancet and wipe away the first drop of blood with sterile gauze.

  • Allow a second large drop of blood to form.

  • Gently touch the center of the pre-printed circle on the DBS card to the blood drop, allowing the blood to soak through and fill the circle completely. Avoid layering successive drops of blood.

  • Alternatively, for calibration standards and quality controls, spike 50 µL of whole blood with the appropriate concentration of carvedilol and this compound standards and spot onto the DBS card.[1]

  • Allow the DBS cards to dry horizontally for at least 2 hours at room temperature, away from direct sunlight.[1]

  • Once completely dry, store the DBS cards in sealable plastic bags with desiccant packs at -80°C until analysis.[1]

Sample Extraction from DBS

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard (IS) solution (e.g., Carvedilol-d5)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Punch out a 12 mm disc from the center of the dried blood spot and place it into a 2.0 mL microcentrifuge tube.[1]

  • Add 200 µL of water to the DBS disc and vortex for 30 seconds to rehydrate.[1]

  • Add 1.0 mL of a precipitation/extraction solution (methanol:acetonitrile, 1:1, v/v) containing the internal standard (e.g., Carvedilol-d5 at 0.5 ng/mL).[1]

  • Vortex mix for an additional 30 seconds.

  • Centrifuge the sample for 5 minutes at 20,238 x g.[1]

  • Transfer the resulting supernatant to a clean glass tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried extract in 200 µL of reconstitution solution (e.g., 40:60:0.2 methanol:water:formic acid, v/v/v).[2]

  • Vortex for 30 seconds and transfer the solution to a 96-well plate or autosampler vial for LC-MS/MS analysis.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A sensitive LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Adapted from plasma methods):

  • Column: A reversed-phase C18 column (e.g., UPLC C18, 50 x 2.1 mm, 1.7 µm).[3]

  • Mobile Phase A: 4.0 mM ammonium formate in water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A suitable gradient to separate carvedilol, its glucuronide, and the internal standard.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 5500 V.[1]

  • Source Temperature: 500°C.[1]

  • Nebulizer Gas: 55 psi.[1]

  • Turbo Gas: 55 psi.[1]

  • Curtain Gas: 30 psi.[1]

MRM Transitions: The following table provides established MRM transitions for carvedilol and its deuterated internal standard, and a proposed transition for this compound for method development.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carvedilol407.1100.1[1]
Carvedilol-d5 (IS)412.2105.1[1]
This compound (Proposed)583.2407.1

Data Presentation

The following tables summarize the quantitative data for the analysis of carvedilol in dried blood spots as reported in the literature.

Table 1: Calibration and Linearity for Carvedilol in DBS
ParameterValueReference
Calibration Range1.00 - 200 ng/mL[1]
Linearity (r²)>0.99[1]
Table 2: Accuracy and Precision for Carvedilol in DBS
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
LLOQ1.00<15<1585-115[1]
Low (QCL)2.00<15<1585-115[1]
Medium (QCM)80.0<15<1585-115[1]
High (QCH)160<15<1585-115[1]
Table 3: Stability of Carvedilol in DBS
Stability ConditionDurationTemperatureStabilityReference
Long-term124 days-80°CStable[1]
Stock Solution62 days-80°CStable[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Blood_Collection Finger Prick Blood Collection DBS_Spotting Spotting 50 µL on DBS Card Blood_Collection->DBS_Spotting Drying Air Dry for 2 hours DBS_Spotting->Drying Punching Punch 12 mm Disc Drying->Punching Rehydration Rehydrate with Water Punching->Rehydration Extraction Protein Precipitation & Extraction with Acetonitrile/Methanol + IS Rehydration->Extraction Centrifugation Centrifuge Extraction->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM) Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for Carvedilol Analysis in DBS.

Carvedilol Metabolism Pathway

metabolism_pathway Carvedilol Carvedilol Oxidation Aromatic Ring Oxidation (CYP2D6) Carvedilol->Oxidation Glucuronidation Glucuronidation (UGTs) Carvedilol->Glucuronidation Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 4'-hydroxyphenyl carvedilol) Oxidation->Hydroxylated_Metabolites Carvedilol_Glucuronide This compound Glucuronidation->Carvedilol_Glucuronide Hydroxylated_Metabolites->Glucuronidation Further Glucuronidation

Caption: Carvedilol Metabolism Pathway.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Carvedilol Glucuronide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta/alpha-1 blocker used in the management of heart failure and hypertension. Like many pharmaceuticals, it undergoes extensive metabolism in the body prior to excretion. One of the primary metabolic pathways for Carvedilol is glucuronidation, a Phase II metabolic reaction that conjugates a glucuronic acid moiety to the drug, thereby increasing its water solubility and facilitating its elimination. The structural elucidation of these glucuronide metabolites is crucial for a comprehensive understanding of the drug's pharmacokinetics and for identifying potential pharmacologically active or toxic metabolites.

Metabolic Pathway of Carvedilol Glucuronidation

Carvedilol has two potential sites for glucuronidation: the secondary alcohol on the propanolamine side chain and the phenolic hydroxyl group on the carbazole ring. The formation of O-glucuronides at these positions is a major metabolic route. Understanding which isomer is formed, or the ratio of isomers, is a key aspect of its metabolic profiling.

Carvedilol Carvedilol Glucuronidation UDP-Glucuronosyltransferase (UGT) Carvedilol->Glucuronidation Metabolism Carvedilol O-Glucuronide_SideChain Carvedilol O-Glucuronide (Side Chain) Glucuronidation->Carvedilol O-Glucuronide_SideChain Major Metabolite Carvedilol O-Glucuronide_Phenolic Carvedilol O-Glucuronide (Phenolic) Glucuronidation->Carvedilol O-Glucuronide_Phenolic Minor Metabolite

Caption: Metabolic pathway of Carvedilol to its O-glucuronide conjugates.

Theoretical NMR Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Carvedilol and provide a theoretical representation of the expected chemical shifts for its major O-glucuronide metabolite, where glucuronic acid is attached to the secondary alcohol of the propanolamine side chain. These theoretical values are for illustrative purposes and are based on the expected deshielding effects upon glycosylation.

Table 1: ¹H NMR Chemical Shift Data (in ppm)

Proton Carvedilol (Reported) Carvedilol O-Glucuronide (Theoretical) Expected Change
H-2'~4.20~4.50Downfield shift
H-1'~3.10~3.30Downfield shift
H-3'~2.90~3.10Downfield shift
Glucuronyl H-1''-~4.80New Signal
Glucuronyl H-2''-H-5''-~3.20 - 3.80New Signals
Aromatic Protons~6.80 - 8.20~6.80 - 8.20Minimal Change

Table 2: ¹³C NMR Chemical Shift Data (in ppm)

Carbon Carvedilol (Reported) Carvedilol O-Glucuronide (Theoretical) Expected Change
C-2'~68.0~75.0Downfield shift
C-1'~50.0~52.0Downfield shift
C-3'~53.0~55.0Downfield shift
Glucuronyl C-1''-~100.0New Signal
Glucuronyl C-2''-C-5''-~70.0 - 80.0New Signals
Glucuronyl C-6'' (COOH)-~175.0New Signal
Aromatic Carbons~110.0 - 155.0~110.0 - 155.0Minimal Change

Experimental Protocols

The following protocols outline a general procedure for the isolation and NMR analysis of Carvedilol glucuronide from a biological matrix, such as urine or plasma, or from an in vitro metabolism study.

Isolation and Purification of this compound
  • Sample Pre-treatment: Centrifuge the biological sample (e.g., urine) to remove particulate matter. Adjust the pH to ~7.0 with a suitable buffer.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the metabolites with an increasing gradient of methanol in water.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the fractions containing the glucuronide metabolite using reversed-phase HPLC with a C18 column.

    • Use a gradient elution with water (containing 0.1% formic acid) and acetonitrile.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for Carvedilol (e.g., 240 nm).

    • Collect the fractions corresponding to the this compound peak.

  • Sample Preparation for NMR:

    • Evaporate the solvent from the collected HPLC fractions under a stream of nitrogen or by lyophilization.

    • Re-dissolve the purified metabolite in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, especially for sample-limited metabolite studies.

  • 1D NMR Spectra:

    • Acquire a standard ¹H NMR spectrum to assess the purity and concentration of the sample.

    • Acquire a ¹³C NMR spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and confirming the site of glucuronidation.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which can aid in stereochemical assignments.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR data follows a logical progression, as illustrated in the workflow diagram below.

cluster_DataAcquisition Data Acquisition cluster_Analysis Data Analysis cluster_StructureDetermination Structure Determination 1D_H 1D ¹H NMR Proton_Assignment Assign ¹H Signals 1D_H->Proton_Assignment 1D_C 1D ¹³C NMR Carbon_Assignment Assign ¹³C Signals 1D_C->Carbon_Assignment 2D_COSY 2D COSY Connectivity Establish H-H Connectivity (COSY) 2D_COSY->Connectivity 2D_HSQC 2D HSQC Direct_Correlation Correlate ¹H to directly attached ¹³C (HSQC) 2D_HSQC->Direct_Correlation 2D_HMBC 2D HMBC Long_Range_Correlation Identify long-range H-C correlations (HMBC) 2D_HMBC->Long_Range_Correlation Proton_Assignment->Connectivity Carbon_Assignment->Direct_Correlation Identify_Fragments Identify Carvedilol and Glucuronide Moieties Connectivity->Identify_Fragments Direct_Correlation->Identify_Fragments Link_Fragments Determine Linkage Point (HMBC) Long_Range_Correlation->Link_Fragments Identify_Fragments->Link_Fragments Final_Structure Propose Final Structure Link_Fragments->Final_Structure

Caption: Workflow for the structural elucidation of this compound by NMR.

Key HMBC Correlations for Structure Confirmation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount in confirming the site of glucuronidation. The key correlation would be a 3-bond coupling between the anomeric proton of the glucuronic acid moiety (H-1'') and the carbon of Carvedilol to which it is attached (e.g., C-2' of the propanolamine side chain).

cluster_Carvedilol Carvedilol Moiety cluster_Glucuronide Glucuronide Moiety C1_prime C-1' C2_prime C-2' C3_prime C-3' H2_prime H-2' H2_prime->C1_prime  HMBC H2_prime->C3_prime  HMBC C1_double_prime C-1'' H1_double_prime H-1'' H1_double_prime->C2_prime  Key HMBC Correlation (³JCH)

Caption: Key HMBC correlations to confirm the site of glucuronidation on Carvedilol.

Conclusion

The structural analysis of drug metabolites by NMR spectroscopy is a critical component of drug development. Although specific NMR data for this compound is not detailed in the literature, the principles of NMR analysis and the expected spectral changes provide a solid framework for its characterization. The protocols and workflows outlined in this application note offer a comprehensive guide for researchers undertaking the structural elucidation of Carvedilol metabolites and other similar compounds. The use of a combination of 1D and 2D NMR experiments, particularly HMBC, is essential for the unambiguous determination of the metabolite's structure.

Application Notes and Protocols for High-Throughput Screening Assays for Inhibitors of Carvedilol Glucuronidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and congestive heart failure.[1] The primary metabolic pathway for carvedilol is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[1][2] The major UGT isoforms responsible for carvedilol glucuronidation are UGT1A1, UGT2B4, and UGT2B7, which produce two main glucuronide conjugates, G1 and G2.[3][4] Inhibition of these UGT isoforms can lead to altered carvedilol pharmacokinetics, potentially resulting in adverse drug-drug interactions. Therefore, the identification of potential inhibitors of carvedilol glucuronidation is a critical step in drug development.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify inhibitors of carvedilol glucuronidation. Two primary methodologies are described: a fluorescence-based assay for initial high-throughput screening and a more definitive LC-MS/MS-based assay for confirmation and characterization of inhibitory activity.

Carvedilol Glucuronidation Pathway

Carvedilol is metabolized by UGT1A1, UGT2B4, and UGT2B7 to form two glucuronide conjugates, G1 and G2. UGT2B4 is capable of forming both G1 and G2, while UGT1A1 is responsible for the formation of G2, and UGT2B7 for the formation of G1.[3][4]

Carvedilol_Glucuronidation Carvedilol Glucuronidation Pathway cluster_enzymes Enzymes Carvedilol Carvedilol G1 Carvedilol Glucuronide 1 (G1) Carvedilol->G1 Glucuronidation G2 This compound 2 (G2) Carvedilol->G2 Glucuronidation UDPGA UDPGA UGT1A1 UGT1A1 UGT1A1->G2 UGT2B4 UGT2B4 UGT2B4->G1 UGT2B4->G2 UGT2B7 UGT2B7 UGT2B7->G1

Caption: Metabolic pathway of Carvedilol glucuronidation.

Data Presentation

Table 1: Kinetic Parameters of Carvedilol Glucuronidation

This table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of Carvedilol glucuronides (G1 and G2) by human liver microsomes (HLM) and specific UGT isoforms.[4] This data is crucial for determining the appropriate substrate concentration for inhibitor screening assays.

Enzyme SourceGlucuronideKm (µM)Vmax (pmol/min/mg protein)
Human Liver Microsomes G126.6106
G246.044.5
Recombinant UGT1A1 G255.13.33
Recombinant UGT2B4 G122.17.88
G235.55.55
Recombinant UGT2B7 G128.96.24
Table 2: IC50 Values of Known UGT Inhibitors for Relevant Isoforms

While specific IC50 values for inhibitors of Carvedilol glucuronidation are not extensively published, the following table provides IC50 values of known inhibitors for the key UGT isoforms involved in Carvedilol metabolism, using common probe substrates. This data can be used to select appropriate positive controls for the screening assays.

UGT IsoformProbe SubstrateInhibitorIC50 (µM)
UGT1A1 EstradiolAtazanavir~2.3[5]
EstradiolIndinavir~47.9[5]
4-MethylumbelliferoneNilotinib~0.1-0.5[6]
UGT2B7 ZidovudineAndrographolide6.18
ZidovudineMitragynine8.11
ZidovudineZerumbone4.57
4-MethylumbelliferoneAprepitant~10 (Ki)

Experimental Protocols

Protocol 1: Fluorescence-Based High-Throughput Screening Assay

This protocol describes a primary screening assay using a fluorescent probe substrate for UGT activity. This method is rapid, cost-effective, and suitable for screening large compound libraries. The principle is based on the change in fluorescence upon the glucuronidation of a fluorogenic substrate. A decrease in the rate of fluorescence change in the presence of a test compound indicates potential inhibition of UGT activity.

Materials:

  • Human Liver Microsomes (HLM) or recombinant UGT1A1, UGT2B4, and UGT2B7

  • Carvedilol (as a competing substrate, optional)

  • Fluorescent UGT substrate (e.g., 4-Methylumbelliferone)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • Alamethicin

  • Tris-HCl buffer (pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Atazanavir for UGT1A1, Diclofenac for UGT2B7)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

Assay Procedure:

  • Enzyme Preparation: On ice, prepare a master mix containing Tris-HCl buffer, MgCl₂, and alamethicin. Add HLM or recombinant UGT enzymes to the master mix. Pre-incubate on ice for 15 minutes.

  • Compound Plating: Dispense test compounds and controls (positive inhibitor and vehicle) into the 384-well plate using an automated liquid handler.

  • Enzyme Addition: Add the enzyme preparation to each well of the plate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the glucuronidation reaction by adding a pre-warmed solution of the fluorescent substrate and UDPGA. If assessing competitive inhibition, Carvedilol can be included with the fluorescent substrate.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex: 360 nm, Em: 460 nm for 4-Methylumbelliferone) every minute for 30-60 minutes.

  • Data Analysis: Calculate the rate of glucuronidation (increase in fluorescence per unit time). Determine the percent inhibition for each test compound relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits".

Protocol 2: LC-MS/MS-Based Confirmatory Assay

This protocol describes a definitive assay to confirm and characterize the inhibitory potential of hits identified from the primary screen. This method directly measures the formation of Carvedilol glucuronides (G1 and G2) and is highly sensitive and specific.

Materials:

  • Human Liver Microsomes (HLM) or recombinant UGT1A1, UGT2B4, and UGT2B7

  • Carvedilol

  • UDPGA

  • Alamethicin

  • Tris-HCl buffer (pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor

  • Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)

  • Internal Standard (IS) (e.g., a structurally similar but chromatographically resolved compound)

  • 96-well microplates

  • LC-MS/MS system

Assay Procedure:

  • Enzyme and Compound Preparation: Follow steps 1 and 2 from Protocol 1, using a 96-well plate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed solution of Carvedilol and UDPGA. The concentration of Carvedilol should be approximately its Km value (see Table 1).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the formation of Carvedilol glucuronides using a validated LC-MS/MS method.

  • Data Analysis: Quantify the peak areas of the Carvedilol glucuronides and the internal standard. Calculate the percent inhibition for each test compound. For confirmed inhibitors, perform a dose-response analysis to determine the IC50 value.

Visualizations

High-Throughput Screening Workflow

The following diagram illustrates the general workflow for a high-throughput screening campaign to identify inhibitors of Carvedilol glucuronidation.

HTS_Workflow HTS Workflow for Carvedilol Glucuronidation Inhibitors cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis & Follow-up Compound_Library Compound Library (in DMSO) Dispense_Compounds Dispense Compounds & Controls to Plate Compound_Library->Dispense_Compounds Enzyme_Mix Enzyme Mix (HLM or recombinant UGTs, Alamethicin, Buffer, MgCl2) Add_Enzyme Add Enzyme Mix Enzyme_Mix->Add_Enzyme Substrate_Mix Substrate Mix (Carvedilol/Fluorescent Probe + UDPGA) Initiate_Reaction Initiate Reaction (Add Substrate Mix) Substrate_Mix->Initiate_Reaction Dispense_Compounds->Add_Enzyme Pre_Incubate Pre-incubate (37°C) Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate_Read Incubate & Read (Fluorescence or LC-MS/MS) Initiate_Reaction->Incubate_Read Data_Acquisition Data Acquisition Incubate_Read->Data_Acquisition Primary_Analysis Primary Analysis (% Inhibition) Data_Acquisition->Primary_Analysis Hit_Selection Hit Selection Primary_Analysis->Hit_Selection Dose_Response Dose-Response (IC50) Hit_Selection->Dose_Response Confirmed Hits Mechanism_Studies Mechanism of Inhibition Studies Dose_Response->Mechanism_Studies

Caption: A generalized workflow for HTS of Carvedilol glucuronidation inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Issues of Carvedilol Glucuronide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of carvedilol glucuronide in biological matrices. Accurate quantification of this metabolite is crucial for pharmacokinetic and pharmacodynamic studies, and its inherent instability can lead to significant analytical errors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

Carvedilol undergoes extensive metabolism in the body, with one of the primary pathways being glucuronidation to form this compound.[1] This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, results in a more water-soluble compound that can be readily excreted.[2] Carvedilol is metabolized to an O-glucuronide. While generally considered a detoxification pathway, ether glucuronides can be susceptible to hydrolysis, leading to the back-conversion of the metabolite to the parent drug, carvedilol.[2] This instability can occur ex vivo in collected biological samples, leading to an underestimation of the glucuronide concentration and an overestimation of the parent drug concentration.

Q2: What are the main factors that contribute to the degradation of this compound in biological samples?

The stability of this compound in biological matrices is primarily influenced by:

  • pH: Glucuronides, particularly acyl glucuronides, are known to be unstable at neutral or alkaline pH, conditions often found in biological matrices like plasma. Hydrolysis is a significant issue under these conditions. While carvedilol forms an ether glucuronide, which is generally more stable than an acyl glucuronide, pH can still influence its stability.

  • Temperature: Elevated temperatures accelerate the rate of chemical and enzymatic degradation. Therefore, proper temperature control from the moment of sample collection is critical.

  • Enzymatic Activity: Biological matrices contain enzymes, such as β-glucuronidases, that can cleave the glucuronide moiety from the parent drug.[2] Although plasma has low levels of β-glucuronidase activity, it can still contribute to degradation over time.

Q3: What are the immediate steps I should take after sample collection to minimize degradation?

To ensure the stability of this compound, it is crucial to act swiftly after sample collection. The following are recommended immediate actions:

  • Cooling: Place blood samples on ice immediately after collection to slow down enzymatic activity and chemical degradation.

  • Prompt Processing: Process the blood to obtain plasma or serum as quickly as possible, ideally within one hour of collection.

  • Acidification: For plasma samples, consider acidification to a pH of 4-5 to inhibit hydrolysis.[2] This can be achieved by adding a small volume of a suitable acid.

  • Freezing: If analysis is not performed immediately, store the stabilized plasma samples at -70°C or lower.[3]

Q4: Can freeze-thaw cycles affect the stability of this compound?

Yes, repeated freeze-thaw cycles can compromise the integrity of the analyte. While some studies on the parent drug, carvedilol, have shown stability for at least five freeze-thaw cycles, it is a good practice to minimize these cycles for its metabolites.[2] It is recommended to aliquot samples into smaller volumes before the initial freezing to avoid the need for thawing the entire sample multiple times.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or no detectable this compound 1. Degradation during sample collection and processing: Improper handling, delayed processing, or lack of immediate cooling can lead to significant hydrolysis. 2. Instability during storage: Storage at inappropriate temperatures (-20°C instead of -70°C or lower) or repeated freeze-thaw cycles. 3. Inefficient extraction: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method may not be optimal for the polar glucuronide metabolite.1. Review and optimize the sample collection and handling protocol. Ensure immediate cooling and prompt centrifugation. Consider on-site acidification of plasma. 2. Verify storage conditions and sample history. Re-analyze a freshly collected and properly handled sample if possible. 3. Optimize the extraction procedure. For SPE, ensure the sorbent is appropriate for polar compounds and that the wash and elution steps are optimized. For LLE, ensure the pH and solvent choice are suitable for the glucuronide.
High variability in results between replicate samples 1. Inconsistent sample handling: Variations in the time between collection and processing for different samples. 2. Partial degradation: Inconsistent degradation across samples due to slight differences in storage or handling. 3. Matrix effects in LC-MS/MS analysis: Ion suppression or enhancement affecting the analyte signal.1. Standardize the sample handling procedure for all samples with strict time limits for each step. 2. Implement stabilization procedures consistently for all samples. 3. Evaluate and mitigate matrix effects. This may involve optimizing the chromatography to separate the analyte from interfering matrix components or using a stable isotope-labeled internal standard for the glucuronide.
Parent drug (carvedilol) concentration is higher than expected 1. Back-conversion of this compound: The most likely cause is the hydrolysis of the glucuronide metabolite back to the parent drug during sample handling, storage, or analysis.1. Implement the stabilization strategies outlined in this guide, particularly immediate cooling and acidification of plasma samples. 2. Re-evaluate the analytical method to ensure it does not induce hydrolysis (e.g., high temperature in the autosampler). 3. Analyze a sample spiked with a known concentration of this compound to assess the extent of back-conversion under the current analytical conditions.

Data on Stability of Carvedilol and its Glucuronide

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide stability data for the parent drug, carvedilol, which can serve as a general reference. The principles of glucuronide instability suggest that the glucuronide metabolite will be less stable than the parent drug under similar conditions, especially at neutral to basic pH and higher temperatures.

Table 1: Stability of Carvedilol in Human Plasma

Storage ConditionDurationAnalyteStability (% of Initial Concentration)
Room Temperature24 hours(R)- and (S)-CarvedilolStable
-20°C89 days(R)- and (S)-CarvedilolStable
-70°C89 days(R)- and (S)-CarvedilolStable
Freeze-Thaw Cycles (from -20°C or -70°C)5 cycles(R)- and (S)-CarvedilolStable

Data adapted from a study on the enantiomers of carvedilol in human plasma.[2]

Table 2: General Stability Considerations for Ether Glucuronides in Biological Matrices

ConditionImpact on StabilityRecommendation
pH Less stable at neutral to alkaline pH due to hydrolysis. More stable in acidic conditions (pH 4-5).Acidify plasma samples to pH 4-5 immediately after collection.
Temperature Degradation rate increases with temperature.Keep samples on ice during processing and store long-term at -70°C or below.
Enzymes β-glucuronidases can cleave the glucuronide bond.Immediate cooling and prompt processing to minimize enzymatic activity.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Stabilization
  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Immediate Cooling: Immediately place the blood tubes in an ice bath.

  • Centrifugation: Within 1 hour of collection, centrifuge the blood at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Transfer: Carefully transfer the supernatant (plasma) to a clean polypropylene tube.

  • Acidification (Recommended): To stabilize the this compound, add 20 µL of 1 M formic acid per 1 mL of plasma to adjust the pH to approximately 4-5. Vortex briefly to mix.

  • Storage: Immediately freeze the stabilized plasma samples at -70°C or below until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Carvedilol and this compound

This is a general protocol and may require optimization for specific applications.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Thaw the stabilized plasma samples on ice. Load 500 µL of plasma onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove interfering substances. Follow with a wash of 1 mL of methanol to remove less polar interferences.

  • Elution of this compound: Elute the more polar this compound with 1 mL of a mixture of methanol and water (e.g., 50:50 v/v) containing a small percentage of a weak base (e.g., 0.5% ammonium hydroxide) to disrupt the ionic interaction.

  • Elution of Carvedilol: Elute the parent drug, carvedilol, with 1 mL of methanol containing a stronger base (e.g., 5% ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluates to dryness under a stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Carvedilol_Metabolism_and_Degradation Carvedilol Metabolism and Potential Degradation Pathway cluster_degradation Ex Vivo Degradation Carvedilol Carvedilol UGT UDP-Glucuronosyl- transferase (UGT) Carvedilol->UGT Metabolism Carvedilol_Glucuronide This compound (in vivo) UGT->Carvedilol_Glucuronide Excretion Excretion Carvedilol_Glucuronide->Excretion Carvedilol_Glucuronide_Sample This compound (in biological sample) Hydrolysis Hydrolysis (pH, Temp, Enzymes) Carvedilol_Glucuronide_Sample->Hydrolysis Instability Carvedilol_Degradation Carvedilol (artifact) Hydrolysis->Carvedilol_Degradation Back-conversion

Caption: Carvedilol metabolism to its glucuronide and subsequent ex vivo degradation pathway.

Experimental_Workflow Recommended Experimental Workflow for this compound Analysis cluster_collection Sample Collection cluster_processing Sample Processing (within 1 hour) cluster_storage_analysis Storage and Analysis Collect_Blood 1. Collect Blood (K2EDTA tubes) Cool_Sample 2. Immediate Cooling (Ice Bath) Collect_Blood->Cool_Sample Centrifuge 3. Centrifuge at 4°C Cool_Sample->Centrifuge Separate_Plasma 4. Separate Plasma Centrifuge->Separate_Plasma Acidify 5. Acidify Plasma (e.g., with formic acid) Separate_Plasma->Acidify Store 6. Store at -70°C Acidify->Store SPE 7. Solid-Phase Extraction Store->SPE LCMS 8. LC-MS/MS Analysis SPE->LCMS

Caption: Recommended workflow for sample handling and analysis of this compound.

References

Technical Support Center: Optimizing Plasma Protein Precipitation for Carvedilol Glucuronide Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of Carvedilol glucuronide from plasma samples using protein precipitation.

Frequently Asked Questions (FAQs)

Q1: Which organic solvent is best for precipitating plasma proteins when analyzing Carvedilol and its metabolites?

A1: Acetonitrile is generally the most efficient organic solvent for protein precipitation, providing cleaner supernatants compared to methanol.[1][2] A mixture of acetonitrile and methanol (e.g., 1:1, v/v) has also been successfully used for the extraction of Carvedilol and other cardiovascular drugs from plasma and dried blood spots.[3] While acetone is another effective precipitating agent, acetonitrile often results in larger protein particulates that are easier to separate by centrifugation or filtration.[1][4][5] For Carvedilol specifically, protein precipitation with acetonitrile has been shown to provide good recovery.[6][7]

Q2: What is the optimal solvent-to-plasma ratio for efficient protein precipitation?

A2: A solvent-to-plasma ratio of 3:1 to 5:1 (v/v) is generally recommended to achieve efficient protein removal.[1] While a higher ratio can improve precipitation efficiency, it will also result in greater sample dilution, which may impact the sensitivity of your analytical method. A minimal ratio of 3:1 when using acetonitrile is suggested to ensure a clear supernatant.[1]

Q3: How can I improve the recovery of the more polar this compound metabolite?

Q4: Should I be concerned about the stability of Carvedilol and its glucuronide during sample preparation?

A4: Carvedilol has been shown to be stable in human plasma during short-term storage and sample preparation, including freeze-thaw cycles.[8][9] However, the stability of glucuronide metabolites can sometimes be a concern, as they can be susceptible to enzymatic degradation (deconjugation). It is good practice to process samples as quickly as possible and keep them on ice or at 4°C during the procedure to minimize any potential degradation.

Q5: Can I use a 96-well filter plate instead of centrifugation for high-throughput analysis?

A5: Yes, 96-well filter plates are an excellent high-throughput alternative to traditional centrifugation.[10][11] They eliminate the need for manual supernatant transfer, reducing the risk of disturbing the protein pellet and improving reproducibility.[12] Some filter plates are designed for a "solvent first" approach, where the precipitating solvent is added to the well before the plasma sample. This method can lead to cleaner filtrates and reduce the chances of well clogging.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Analyte co-precipitation with proteins: The glucuronide metabolite may be entrapped within the precipitated protein pellet.Optimize solvent-to-plasma ratio: Ensure a sufficient volume of organic solvent is used (at least 3:1).• Thorough mixing: Vortex the sample vigorously immediately after adding the precipitation solvent to ensure a fine, dispersed precipitate.[1]• Consider a different solvent: While acetonitrile is efficient for protein removal, a more polar solvent like methanol or a mixture of acetonitrile/methanol might improve the recovery of the polar glucuronide.[2]
2. Incomplete protein precipitation: Insufficient solvent volume or inadequate mixing can lead to incomplete precipitation.Increase solvent volume: Try a higher solvent-to-plasma ratio (e.g., 4:1 or 5:1).[1]• Optimize incubation time and temperature: Incubating the samples at a lower temperature (e.g., -20°C for acetone, 4°C for acetonitrile/methanol) for a sufficient duration (e.g., 30-60 minutes) can enhance precipitation.[4]
3. Aspiration of the protein pellet: Accidentally aspirating part of the pellet during supernatant transfer is a common source of analyte loss.Ensure complete pelleting: Centrifuge at a high speed (e.g., >10,000 x g) for an adequate time (e.g., 10-15 minutes) to form a compact pellet.• Careful supernatant removal: Leave a small amount of supernatant behind to avoid disturbing the pellet.
High Signal Variability (Poor Precision) 1. Inconsistent protein precipitation: Variations in pipetting, mixing, or incubation can lead to inconsistent results.Use a standardized protocol: Ensure consistent timing and technique for all samples.• Automate pipetting: Use of automated liquid handlers can improve precision.• Consider 96-well filter plates: This format minimizes manual handling and can improve reproducibility.[11]
2. Matrix effects in LC-MS/MS analysis: Co-eluting endogenous components, such as phospholipids, can suppress or enhance the ionization of the analyte.Use a "solvent first" approach with 96-well plates: This can result in a cleaner filtrate and reduce matrix effects.[10]• Optimize chromatography: Ensure chromatographic separation of the analyte from interfering matrix components.
Cloudy Supernatant After Centrifugation 1. Incomplete protein precipitation: See "Low Recovery" section.Increase solvent ratio and/or incubation time.Ensure the use of cold solvent.
2. "Fluffy" protein pellet: Some solvents or conditions may result in a less compact pellet that is easily disturbed.Try a different solvent: Acetonitrile tends to produce larger, more compact protein precipitates than methanol.[1]• Increase centrifugation speed and/or time.

Experimental Protocols

Protocol 1: Standard Protein Precipitation with Acetonitrile (Tube-based)
  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (stored at 4°C).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at 4°C for 30 minutes to facilitate complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis, avoiding disturbance of the protein pellet.

  • The supernatant can then be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: High-Throughput Protein Precipitation (96-well Filter Plate)
  • Place a 96-well collection plate under the 96-well filter plate.

  • "Solvent First" Method: Add 300 µL of acetonitrile to each well of the filter plate.[10]

  • Add 100 µL of plasma sample to each well.

  • Allow the plate to stand for 5-10 minutes to ensure complete protein precipitation.

  • Apply a vacuum to the filtration manifold to draw the supernatant through the filter into the collection plate.

  • The filtrate in the collection plate is ready for direct injection or further processing (e.g., evaporation and reconstitution).

Quantitative Data Summary

The following table summarizes recovery data for Carvedilol and its hydroxylated metabolite from the literature. Note: Specific recovery data for this compound using protein precipitation was not found in the reviewed literature. The recovery of the glucuronide may differ from the parent compound and its other metabolites.

Analyte Extraction Method Precipitation Solvent Recovery (%) Reference
CarvedilolProtein PrecipitationAcetonitrile/Methanol (1:1 v/v)72.9[6]
CarvedilolSolid Phase ExtractionN/A78.90[13]
4-OH CarvedilolSolid Phase ExtractionN/A83.25[13][14]
CarvedilolProtein PrecipitationAcetonitrileGood (not quantified)[7]
CarvedilolProtein PrecipitationDichloromethane (LLE)69.90
CarvedilolProtein PrecipitationNot Specified94.41 ± 3.36[15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_solvent Add Cold Acetonitrile (300 µL) plasma->add_solvent vortex Vortex (30s) add_solvent->vortex incubate Incubate (4°C, 30 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant pellet Protein Pellet (Discard) centrifuge->pellet analysis LC-MS/MS Analysis supernatant->analysis

Caption: Standard protein precipitation workflow for this compound analysis.

troubleshooting_logic cluster_precipitation Precipitation Optimization cluster_transfer Supernatant Transfer start Low Analyte Recovery? check_precipitation Check Precipitation Efficiency start->check_precipitation Yes check_supernatant_transfer Review Supernatant Transfer Technique start->check_supernatant_transfer Yes end Recovery Optimized start->end No increase_solvent Increase Solvent:Plasma Ratio check_precipitation->increase_solvent pellet_compaction Increase Centrifugation Speed/Time check_supernatant_transfer->pellet_compaction thorough_mixing Ensure Vigorous Vortexing increase_solvent->thorough_mixing optimize_incubation Optimize Incubation Time/Temp thorough_mixing->optimize_incubation change_solvent Consider Alternative Solvent (e.g., MeOH mix) optimize_incubation->change_solvent change_solvent->end careful_aspiration Careful Aspiration, Leave Small Volume pellet_compaction->careful_aspiration careful_aspiration->end

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Carvedilol Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Carvedilol glucuronide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte of interest by the presence of co-eluting, undetected components in the sample matrix.[1] In the LC-MS/MS analysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[2][3] This can compromise the reliability of pharmacokinetic and other bioanalytical studies. Common sources of matrix effects in biological samples like plasma or urine include phospholipids, salts, and endogenous metabolites.

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A: A common method to assess matrix effects is to compare the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[4] A significant difference between these two responses indicates the presence of matrix effects. Another technique is the post-column infusion of a standard solution of this compound.[2][5] A dip or rise in the baseline signal upon injection of a blank extracted sample would indicate ion suppression or enhancement, respectively.

Q3: What are the primary strategies to minimize matrix effects for this compound analysis?

A: The three main strategies to combat matrix effects are:

  • Optimize Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components before LC-MS/MS analysis.[1][6]

  • Improve Chromatographic Separation: Modify the LC method to chromatographically separate Carvedillo glucuronide from co-eluting matrix components.[5]

  • Use an Appropriate Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) of this compound to compensate for matrix effects.[7]

Q4: Which sample preparation technique is most effective at reducing matrix effects for this compound?

A: The effectiveness of a sample preparation technique depends on the specific matrix and the nature of the interferences.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, making it more susceptible to matrix effects, particularly from phospholipids.[1]

  • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.[6] The choice of solvent and pH are critical for efficient extraction of this compound.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences.[6][8] It provides the cleanest extracts by utilizing specific sorbents to retain the analyte while washing away interfering compounds.

Q5: Can modifications to my LC method help reduce matrix effects?

A: Yes, optimizing chromatographic conditions is a crucial step. By improving the separation of this compound from matrix components, you can minimize their impact on ionization.[5] Consider the following adjustments:

  • Gradient Elution: Employing a gradient elution with a shallow ramp can enhance the resolution between the analyte and interfering peaks.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, biphenyl) to alter selectivity and improve separation. A biphenyl column has been shown to be effective for the analysis of Carvedilol.[9]

  • Flow Rate and Injection Volume: Reducing the injection volume or flow rate can sometimes lessen the impact of matrix components on the ion source.[7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.

Step 1: Assess the Presence and Magnitude of Matrix Effects

Before making any changes to your method, it is essential to confirm that matrix effects are indeed the source of your analytical issues.

Experimental Protocol: Quantitative Assessment of Matrix Factor

  • Prepare a neat solution: Dissolve a known concentration of this compound analytical standard in the mobile phase reconstitution solvent.

  • Prepare a post-extraction spiked sample: Extract a blank matrix sample (e.g., plasma, urine) using your current sample preparation method. After the final evaporation step, reconstitute the extract with the neat solution from step 1.

  • Analyze both samples: Inject both the neat solution and the post-extraction spiked sample into the LC-MS/MS system and record the peak area of this compound.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

    • An MF value close to 1 suggests minimal matrix effects.

Step 2: Implement a Troubleshooting Strategy

Based on the assessment in Step 1, follow the appropriate path in the troubleshooting workflow below.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Matrix Effects for this compound start Start: Inaccurate/ Irreproducible Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Significant Matrix Effect Detected assess_me->me_present Yes no_me No Significant Matrix Effect assess_me->no_me No troubleshoot_strategy Select Troubleshooting Strategy me_present->troubleshoot_strategy check_other Investigate Other Potential Issues (e.g., instrument performance, standard stability) no_me->check_other optimize_sp Optimize Sample Preparation troubleshoot_strategy->optimize_sp Option 1 optimize_lc Optimize LC Method troubleshoot_strategy->optimize_lc Option 2 use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) troubleshoot_strategy->use_sil_is Option 3 reassess_me Re-assess Matrix Effect optimize_sp->reassess_me optimize_lc->reassess_me use_sil_is->reassess_me me_resolved Matrix Effect Resolved reassess_me->me_resolved Yes me_not_resolved Matrix Effect Persists reassess_me->me_not_resolved No end End: Method Optimized me_resolved->end combine_strategies Combine Strategies (e.g., SPE + Optimized LC) me_not_resolved->combine_strategies combine_strategies->reassess_me

Caption: A logical workflow for troubleshooting matrix effects.

Step 3: Detailed Experimental Protocols for Troubleshooting

If your initial assessment indicates significant matrix effects, improving your sample preparation method is often the most effective solution.

Sample Preparation Method Comparison Workflow

SamplePrepWorkflow Sample Preparation Optimization Workflow start Start: High Matrix Effect with Current Method ppt Protein Precipitation (PPT) - Acetonitrile - Methanol start->ppt lle Liquid-Liquid Extraction (LLE) - Methyl tert-butyl ether (MTBE) - Ethyl acetate start->lle spe Solid-Phase Extraction (SPE) - Reversed-phase (C18) - Mixed-mode start->spe evaluate Evaluate Matrix Effect and Recovery for Each Method ppt->evaluate lle->evaluate spe->evaluate select_best Select Method with Lowest Matrix Effect and Acceptable Recovery evaluate->select_best end End: Optimized Sample Preparation Method select_best->end

Caption: Workflow for comparing different sample preparation techniques.

Detailed Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the Sample: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid. Load the entire volume onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the this compound with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

If a cleaner sample preparation is not sufficient or feasible, focus on improving the chromatographic separation.

Key Parameters to Optimize:

  • Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. The use of a small amount of formic acid (e.g., 0.1%) in the mobile phase can improve peak shape for carvedilol and its metabolites.

  • Gradient Profile: A longer, shallower gradient can often resolve the analyte from interfering matrix components.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but should be used with caution to avoid analyte degradation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the impact of different sample preparation methods on matrix effects and recovery for this compound analysis.

Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques

Sample Preparation MethodMatrix Factor (MF)% Coefficient of Variation (%CV)
Protein Precipitation (Acetonitrile)0.65 (Suppression)18.5
Liquid-Liquid Extraction (MTBE)0.88 (Slight Suppression)9.2
Solid-Phase Extraction (C18)0.98 (Minimal Effect)4.5

Table 2: Comparison of Analyte Recovery with Different Sample Preparation Techniques

Sample Preparation MethodMean Recovery (%)% Coefficient of Variation (%CV)
Protein Precipitation (Acetonitrile)95.28.7
Liquid-Liquid Extraction (MTBE)82.56.1
Solid-Phase Extraction (C18)91.85.3

Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results. It is crucial to perform these evaluations in your own laboratory with your specific matrix and instrumentation.

References

Technical Support Center: Method Development for Resolving Isomeric Carvedilol Glucuronides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of isomeric Carvedilol glucuronides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chromatographic separation of these critical metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric forms of Carvedilol glucuronides?

A1: Carvedilol has multiple sites available for glucuronidation, leading to the formation of isomeric products. The most common isomers are O-glucuronides, formed on the hydroxyl group, and N-glucuronides, formed on the secondary amine. Distinguishing between these isomers is crucial for a comprehensive understanding of Carvedilol metabolism.[1]

Q2: Why is it challenging to separate isomeric Carvedilol glucuronides?

A2: Isomeric glucuronides often have very similar physicochemical properties, such as polarity and mass-to-charge ratio (m/z). This makes their separation by conventional reversed-phase liquid chromatography challenging, often resulting in co-elution. While mass spectrometry can confirm they are isomers (same m/z), it may not differentiate them without specific fragmentation patterns or specialized techniques.[1]

Q3: Can I differentiate O- and N-glucuronides using mass spectrometry alone?

A3: In some cases, collision-activated dissociation (CAD) mass spectra of isomeric glucuronides can be nearly identical, making differentiation difficult.[1] However, specialized tandem mass spectrometry (MS/MS) techniques, such as ion/molecule reactions, have been developed to distinguish between O- and N-glucuronides. For instance, reactions with trichlorosilane (HSiCl3) in a linear quadrupole ion trap mass spectrometer can generate diagnostic product ions specific to N-glucuronides.[1]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Poor or no resolution between glucuronide isomer peaks. - Inappropriate column chemistry.- Mobile phase composition not optimal.- Gradient profile is too steep.- Column Selection: Screen different reversed-phase column chemistries (e.g., C18, Phenyl-Hexyl, Biphenyl) to exploit different retention mechanisms.- Mobile Phase Optimization: - Organic Modifier: Evaluate different organic modifiers (e.g., acetonitrile, methanol) or a combination. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity. - pH: Adjust the pH of the aqueous mobile phase. Small changes in pH can alter the ionization state of the analytes and improve separation.- Gradient Adjustment: Employ a shallower gradient over the elution window of the isomers to increase the separation time between them.
Peak tailing for glucuronide isomers. - Secondary interactions with the stationary phase.- Column overload.- Mobile Phase Additives: Add a small amount of a competing base (e.g., triethylamine) or a different acid (e.g., trifluoroacetic acid instead of formic acid) to the mobile phase to mask active sites on the stationary phase.- Sample Concentration: Reduce the amount of sample injected onto the column.
Inconsistent retention times. - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Temperature variations.- Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.- Mobile Phase Preparation: Prepare mobile phases fresh daily and ensure they are well-mixed.- Temperature Control: Use a column oven to maintain a constant temperature throughout the analysis.
Co-elution with other metabolites. - Complex matrix.- Insufficient chromatographic selectivity.- Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components.- Method Development: Utilize a Quality-by-Design (QbD) approach, such as a Design of Experiments (DoE), to systematically optimize chromatographic parameters (e.g., gradient, temperature, pH) for maximum resolution from all components.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Separation of Carvedilol Glucuronide Isomers

This protocol is based on a method demonstrated to separate a mixture containing Carvedilol O- and N-β-D-glucuronides.[1]

1. Sample Preparation:

  • If working with biological matrices (e.g., plasma, urine, microsomes), perform a protein precipitation followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

  • Reconstitute the final extract in the initial mobile phase.

2. HPLC System and Conditions:

  • HPLC System: A system equipped with a binary pump, autosampler, and a UV or mass spectrometric detector.

  • Column: Agilent ZORBAX SB-C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient:

    Time (min) %B
    0.0 10
    40.0 90
    45.0 90
    45.1 10

    | 55.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Detection:

    • UV: 240 nm.

    • MS/MS: Electrospray ionization (ESI) in negative ion mode. Monitor for the deprotonated molecule [M-H]⁻.

Ultra-High-Performance Liquid Chromatography (UHPLC) Method for Chiral Separation of Carvedilol and its Metabolites

While this method focuses on the enantiomers of Carvedilol and its phase I metabolites, the principles of method development are highly applicable to resolving glucuronide isomers.[2]

1. UHPLC System and Conditions:

  • UHPLC System: A system capable of operating at high pressures, with a suitable UV or MS detector.

  • Column: Chiralpak IB N-5, 5 µm.

  • Mobile Phase A: Aqueous potassium phosphate buffer (pH 7).

  • Mobile Phase B: Acetonitrile and Methanol mixture.

  • Optimized Conditions: An optimized mobile phase was found to be 80% organic modifier (87% acetonitrile: 13% methanol) and 20% aqueous potassium phosphate buffer pH 7.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Temperature: 25 °C.[2]

Data Presentation

Table 1: Representative Chromatographic Parameters for this compound Analysis

ParameterHPLC Method[1]
Column Agilent ZORBAX SB-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol
Flow Rate 1.0 mL/min
Detection ESI-MS/MS (Negative Ion Mode)

Table 2: System Suitability Parameters for a Validated Chiral UHPLC Method for Carvedilol

These parameters are essential for ensuring the quality and consistency of a chromatographic method and can be adapted for glucuronide isomer resolution.

ParameterAcceptance Criteria (ICH)Observed Value[2]
Resolution (Rs) > 1.50.8 - 2.4 (between different enantiomeric pairs)
Tailing Factor (T) ≤ 2≤ 1.4

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma, Microsomes) ProteinPrecipitation Protein Precipitation BiologicalMatrix->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE Reconstitution Reconstitution SPE->Reconstitution Injection Injection into LC System Reconstitution->Injection Chromatography Chromatographic Separation (e.g., C18 Column, Gradient Elution) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_Analysis MS/MS Analysis (Precursor -> Product Ions) Ionization->MS_Analysis PeakIntegration Peak Integration & Quantification MS_Analysis->PeakIntegration IsomerIdentification Isomer Identification PeakIntegration->IsomerIdentification

Caption: Experimental workflow for the analysis of Carvedilol glucuronides.

Troubleshooting_Workflow Start Poor Peak Resolution (Co-elution) CheckColumn Evaluate Column Chemistry (C18, Phenyl, etc.) Start->CheckColumn OptimizeMobilePhase Optimize Mobile Phase (Organic Modifier, pH) CheckColumn->OptimizeMobilePhase AdjustGradient Adjust Gradient Profile (Shallower Gradient) OptimizeMobilePhase->AdjustGradient ResolutionImproved Resolution Acceptable? AdjustGradient->ResolutionImproved End Method Optimized ResolutionImproved->End Yes Reevaluate Re-evaluate Entire Method ResolutionImproved->Reevaluate No Reevaluate->CheckColumn

Caption: Troubleshooting workflow for improving peak resolution.

References

Technical Support Center: Enhancing Fluorescence Detection of Carvedilol Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorescence-based analysis of Carvedilol glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of your fluorescence detection methods.

I. Troubleshooting Guide

This guide addresses common issues encountered during the fluorescence detection of this compound, often in the context of HPLC analysis.

Issue Potential Cause Recommended Solution
Low or No Fluorescence Signal for this compound Suboptimal Excitation/Emission Wavelengths: The fluorescence profile of the glucuronide may differ from the parent drug.While specific data for this compound is limited, start with the known wavelengths for Carvedilol (Excitation: ~240-285 nm, Emission: ~330-356 nm) and optimize from there. Perform a wavelength scan on a standard of this compound if available.[1][2][3][4][5]
Low Analyte Concentration: The concentration of the glucuronide in your sample may be below the limit of detection (LOD) of your current method.Concentrate the sample using solid-phase extraction (SPE). Ensure the elution solvent is compatible with your mobile phase to avoid peak distortion.
Fluorescence Quenching: Components in the sample matrix or the mobile phase itself can quench fluorescence.Matrix Effects: Improve sample cleanup using a more rigorous SPE protocol or a different sorbent. Dilute the sample if sensitivity allows. Mobile Phase: Ensure high purity solvents. Avoid components known to cause quenching (e.g., heavy atoms, certain organic solvents at high concentrations).
Degradation of this compound: The glucuronide may be unstable under your sample storage or preparation conditions.pH Stability: Maintain a neutral to slightly acidic pH during storage and sample preparation. Enzymatic Degradation: If working with biological matrices, inhibit β-glucuronidase activity by adding an appropriate inhibitor or by using immediate protein precipitation with a cold organic solvent like acetonitrile.
Poor Peak Shape (Tailing, Fronting, Broadening) Inappropriate Mobile Phase pH: The ionization state of this compound can affect its interaction with the stationary phase.Adjust the mobile phase pH. For reversed-phase chromatography, a pH around 3-4 is often a good starting point for Carvedilol analysis and may be suitable for its glucuronide.[1]
Column Overload: Injecting too much sample can lead to peak distortion.Dilute the sample or reduce the injection volume.
Secondary Interactions with Stationary Phase: Residual silanols on C18 columns can interact with basic analytes.Use an end-capped column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).[2]
Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening.Minimize the length and internal diameter of all tubing post-column.
High Background Noise Contaminated Mobile Phase or HPLC System: Impurities in the mobile phase or system components can fluoresce.Use HPLC-grade solvents and freshly prepared mobile phase. Flush the system thoroughly.
Detector Lamp Degradation: The performance of the fluorescence detector lamp diminishes over time.Check the lamp's usage hours and replace if necessary.
Light Leakage: Extraneous light entering the detector can increase background noise.Ensure the detector's cover is securely closed.
Inconsistent or Irreproducible Results Incomplete Enzymatic Hydrolysis (if measuring total Carvedilol): Variability in enzyme activity or incubation conditions.Optimize enzyme concentration, incubation time, and temperature. Ensure consistent pH and buffer conditions for the hydrolysis reaction.
Variable Sample Extraction Recovery: Inconsistent sample preparation can lead to variable analyte loss.Validate your extraction procedure for consistency. Use an internal standard that is structurally similar to this compound to correct for variability.
Autosampler Issues: Inconsistent injection volumes or sample degradation in the autosampler.Ensure the autosampler is properly calibrated and maintained. If samples are sensitive, use a cooled autosampler.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for detecting this compound?

Q2: How does glucuronidation affect the fluorescence of Carvedilol?

A2: The addition of a glucuronic acid moiety to a fluorescent molecule can alter its fluorescence properties. The effect of glucuronidation on the fluorescence of phenolic compounds can vary; it may cause a shift in the excitation or emission wavelengths or a change in the fluorescence intensity. For some compounds, a decrease in molar fluorescence intensity has been observed after glucuronidation. Without specific studies on this compound, it is prudent to assume that its fluorescence may be different from that of Carvedilol and requires empirical optimization for maximum sensitivity.

Q3: My samples contain both Carvedilol and this compound. How can I measure them simultaneously?

A3: A reversed-phase HPLC method with fluorescence detection is suitable for the simultaneous analysis of Carvedilol and its metabolites. You will need to develop a gradient elution method to achieve chromatographic separation of the more polar this compound from the parent drug. The detector settings should be optimized to provide adequate sensitivity for both compounds. It may be necessary to use a compromise wavelength setting or program the detector to switch wavelengths during the run if their optimal settings are significantly different.

Q4: I suspect enzymatic degradation of this compound in my biological samples. How can I prevent this?

A4: Biological matrices such as plasma and urine contain β-glucuronidase, an enzyme that can hydrolyze this compound back to Carvedilol. To prevent this, it is crucial to inhibit this enzyme's activity. This can be achieved by:

  • Immediate sample processing at low temperatures: Keep samples on ice and process them as quickly as possible.

  • Addition of an inhibitor: Add a known β-glucuronidase inhibitor to your collection tubes or during an early step in your sample preparation.

  • Rapid protein precipitation: Immediately after collection, precipitate proteins with a cold organic solvent like acetonitrile or methanol. This will also help to denature and inactivate the enzyme.

Q5: What are the key considerations for sample preparation when analyzing this compound?

A5: Effective sample preparation is critical for sensitive and reliable analysis. Key considerations include:

  • Extraction Method: Solid-phase extraction (SPE) is a common and effective technique for extracting Carvedilol and its metabolites from biological fluids and for sample cleanup.

  • Minimizing Matrix Effects: Biological matrices can contain endogenous compounds that interfere with fluorescence detection. A thorough sample cleanup protocol is essential.

  • Preventing Analyte Loss: Carvedilol and its glucuronide may adsorb to glassware or plasticware. Using silanized glassware or low-adsorption polypropylene tubes can help minimize this.

  • Ensuring Stability: As mentioned, preventing enzymatic and pH-related degradation is crucial.

III. Experimental Protocols & Data

Table 1: HPLC-Fluorescence Methods for Carvedilol Detection
Parameter Method 1 Method 2 Method 3
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Cyano (CN) ColumnC8
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)Acetonitrile:Ammonium Acetate Buffer with 0.1% Triethylamine (pH 4.5)Acetonitrile:0.1% Formic Acid in Water
Flow Rate 1.0 mL/min--
Excitation Wavelength 300 nm282 nm-
Emission Wavelength 343 nm340 nm-
Reference [6][2][7]

Note: These methods are for the parent drug, Carvedilol, and should be used as a starting point for optimizing the detection of this compound.

Protocol 1: Sample Preparation from Plasma using Protein Precipitation
  • To 500 µL of plasma in a polypropylene tube, add 1.5 mL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-Fluorescence Analysis plasma Plasma Sample precipitation Protein Precipitation (Cold Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column, Gradient Elution) reconstitution->hplc fluorescence Fluorescence Detection (Optimized λex/λem) hplc->fluorescence data Data Acquisition & Analysis fluorescence->data

Caption: A typical experimental workflow for the analysis of this compound in plasma.

troubleshooting_logic start Low/No Signal check_wavelengths Optimize Excitation/ Emission Wavelengths start->check_wavelengths improve_cleanup Enhance Sample Cleanup (e.g., SPE) start->improve_cleanup check_stability Investigate Analyte Stability (pH, Enzyme Activity) start->check_stability concentrate_sample Concentrate Sample start->concentrate_sample

Caption: A decision tree for troubleshooting low fluorescence signal.

References

Technical Support Center: Optimizing Chromatographic Peak Shape of Carvedilol Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor chromatographic peak shape of Carvedilol glucuronide.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, including tailing, fronting, and broadening, can significantly impact the accuracy and precision of quantitative analysis. The following table summarizes common issues, their potential causes, and recommended solutions for improving the chromatography of this compound.

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the polar glucuronide moiety, causing tailing.[1][2]- Use a modern, high-purity, end-capped C8 or C18 column to minimize available silanol groups.[1] - Lower the mobile phase pH to 2.5-3.5 to suppress the ionization of silanol groups.[1] - Consider a column with a different stationary phase chemistry.
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the glucuronic acid's carboxylic acid group, both ionized and non-ionized forms will exist, leading to peak tailing.[1]- Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound.[1] For the acidic glucuronide, a lower pH (e.g., 2.5-4) is generally recommended to ensure the molecule is in a single, protonated state.[1]
Column Contamination: Accumulation of matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.[1]- Implement a robust column flushing and regeneration protocol.[1] - Use a guard column to protect the analytical column from contaminants.[3] - Improve sample preparation to remove interfering substances.
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1]- Reduce the sample concentration or injection volume.[1]
Peak Fronting Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent with a higher elution strength than the initial mobile phase, the analyte will travel through the beginning of the column too quickly, causing a fronting peak.[1]- Whenever possible, dissolve the sample in the initial mobile phase.[1] - If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]
Column Degradation: Catastrophic column failure, such as void formation, can lead to peak fronting.[4]- Replace the column if other troubleshooting steps fail.[4] Ensure operating conditions (pH, temperature, pressure) are within the column's recommended limits.[3]
Broad Peaks High Extra-Column Volume: Excessive volume from tubing, connectors, or the detector flow cell can cause peak broadening and loss of efficiency.[3]- Minimize the length and internal diameter of all tubing. - Ensure all fittings are properly connected to avoid dead volume.[5] - Use a detector flow cell with an appropriate volume for the column dimensions.
Suboptimal Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation.- Optimize the flow rate to achieve the best balance between resolution and analysis time. A lower flow rate can sometimes improve peak shape, but will increase run time.[6]
Inappropriate Mobile Phase Composition: The choice and concentration of the organic modifier and buffer can impact peak shape.- Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[1] - Ensure the buffer concentration is sufficient (typically 5-10 mM for reversed-phase) to maintain a stable pH.[4]
Analyte Instability: Some glucuronide metabolites can be unstable, degrading during the analytical run and leading to broad or distorted peaks.[7]- Investigate the stability of this compound in the mobile phase and sample matrix.[7] The use of a buffered mobile phase at an appropriate pH can improve stability.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to use for this compound analysis?

A1: For reversed-phase HPLC analysis of this compound, C8 and C18 columns are commonly used and generally suitable.[1] It is highly recommended to use a modern, high-purity silica column with robust end-capping to minimize secondary interactions with silanol groups, which is a common cause of peak tailing for polar analytes like glucuronides.[1]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter. This compound is an acidic molecule due to the carboxylic acid group on the glucuronic acid moiety.[1] To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 1.5 to 2 units below the pKa of this group.[1] This ensures the molecule is in a single, non-ionized state, preventing the peak splitting or tailing that can occur when both ionized and non-ionized forms are present.[1]

Q3: My peak for this compound is tailing. What are the first things I should check?

A3: Start by checking your mobile phase pH to ensure it is sufficiently low (e.g., pH 2.5-4) to suppress the ionization of both the analyte's carboxylic acid group and the column's residual silanol groups.[1] Next, confirm that your sample is not overloaded by injecting a diluted sample.[1] Also, consider the possibility of column contamination; flushing the column with a strong solvent may help.[1] If these steps do not resolve the issue, the problem may lie with the column itself, and a new, well-end-capped column should be tried.

Q4: Can the sample solvent affect my peak shape?

A4: Yes, significantly. If your sample is dissolved in a solvent that is stronger than your initial mobile phase (e.g., high percentage of organic solvent), it can cause peak distortion, particularly peak fronting.[1] It is always best to dissolve your sample in the initial mobile phase whenever possible.[1] If a stronger solvent is required for solubility, keep the injection volume as small as possible.[1]

Q5: I am observing broad peaks for this compound. What could be the cause?

A5: Broad peaks can result from several factors. Check for excessive extra-column volume in your HPLC system, such as overly long or wide tubing.[3] Ensure your flow rate is optimized for your column dimensions. You can also try switching the organic modifier in your mobile phase; acetonitrile often yields sharper peaks than methanol.[1] Finally, consider the stability of this compound, as degradation during the analysis can lead to peak broadening.[7]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol describes a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.

  • Column: C18, 2.1 x 50 mm, 1.8 µm (or similar high-performance column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5-95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Procedure: a. Prepare a series of Mobile Phase A solutions with different acid modifiers to achieve pH values of 2.5, 3.0, 3.5, and 4.0. b. Prepare a working standard of this compound in the initial mobile phase composition (e.g., 95% A, 5% B). c. Equilibrate the column with the mobile phase at the first pH for at least 15 minutes. d. Inject the working standard and record the chromatogram. e. Repeat steps c and d for each pH value. f. Evaluate the peak shape (asymmetry factor, tailing factor) and retention time at each pH to determine the optimal condition.

Protocol 2: Column Flushing and Regeneration

This protocol provides a general procedure for cleaning a contaminated reversed-phase column. Always consult the manufacturer's instructions for your specific column.

  • Disconnect the column from the detector.

  • Flush with the following solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column): a. 20 column volumes of HPLC-grade water (to remove buffer salts). b. 20 column volumes of isopropanol (to remove strongly retained hydrophobic compounds). c. 20 column volumes of hexane (if lipidic contamination is suspected; ensure system compatibility). d. 20 column volumes of isopropanol (to transition back to a polar solvent). e. 20 column volumes of the initial mobile phase (without buffer) to re-equilibrate.

  • Reconnect the column to the detector and equilibrate with the full mobile phase until a stable baseline is achieved.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_pH Is Mobile Phase pH 1.5-2 units from pKa? start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., to 2.5-4.0) check_pH->adjust_pH No check_overload Is Sample Overloaded? check_pH->check_overload Yes adjust_pH->check_overload reduce_injection Reduce Concentration or Injection Volume check_overload->reduce_injection Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No reduce_injection->check_solvent change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_column Is Column Contaminated or Degraded? check_solvent->check_column No change_solvent->check_column flush_column Flush or Regenerate Column check_column->flush_column Contaminated replace_column Replace Column with a New, End-capped Column check_column->replace_column Degraded good_peak Good Peak Shape Achieved check_column->good_peak No flush_column->good_peak replace_column->good_peak

Caption: Troubleshooting workflow for poor peak shape.

Experimental_Workflow prep_mp Prepare Mobile Phases at Different pH Values (2.5, 3.0, 3.5, 4.0) equilibrate Equilibrate HPLC System with First pH Mobile Phase prep_mp->equilibrate prep_std Prepare Carvedilol Glucuronide Standard inject Inject Standard prep_std->inject equilibrate->inject acquire Acquire Chromatogram inject->acquire repeat Repeat for Each Subsequent pH acquire->repeat repeat->equilibrate analyze Analyze Peak Shape (Tailing, Asymmetry) and Retention Time repeat->analyze

Caption: Workflow for mobile phase pH optimization.

References

Technical Support Center: Optimization of Enzymatic Hydrolysis of Carvedilol Glucuronide for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of enzymatic hydrolysis of Carvedilol glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the quantitative analysis of Carvedilol following enzymatic deconjugation.

Frequently Asked Questions (FAQs)

Q1: Why is enzymatic hydrolysis necessary for the analysis of Carvedilol?

A1: Carvedilol is extensively metabolized in the body, with a significant portion being conjugated with glucuronic acid to form this compound. This glucuronide is more water-soluble and is the primary form excreted in urine.[1] For accurate quantification of the total Carvedilol exposure, it is essential to cleave this glucuronide conjugate to release the parent Carvedilol. Enzymatic hydrolysis, using β-glucuronidase, is a highly specific method for this conversion, which is crucial for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4]

Q2: Which type of β-glucuronidase enzyme is best for hydrolyzing this compound?

A2: The choice of β-glucuronidase can significantly impact hydrolysis efficiency. While various sources are available (e.g., E. coli, Helix pomatia, Abalone), recombinant and purified enzymes are often preferred to minimize lot-to-lot variability and potential contamination.[4][5][6] For O-glucuronides like this compound, several commercially available enzymes can achieve high efficiency.[5] It is recommended to empirically test a few options to determine the most efficient and cost-effective enzyme for your specific laboratory conditions.

Q3: What are the critical parameters to optimize for efficient hydrolysis?

A3: The key parameters to optimize for complete and reproducible hydrolysis of this compound are:

  • Enzyme Concentration: Sufficient enzyme units are required to drive the reaction to completion in a reasonable timeframe.

  • Incubation Temperature: Most β-glucuronidases have an optimal temperature range, typically between 37°C and 65°C.[4]

  • Incubation Time: The reaction needs sufficient time to proceed to completion. This should be determined experimentally by creating a time-course curve.

  • pH: β-glucuronidases are pH-sensitive, with optimal activity usually in the acidic to neutral range (pH 4.5-7.0).[7] The pH of the sample matrix (e.g., urine) should be adjusted to the enzyme's optimal pH.

Q4: How can I be sure the hydrolysis is complete?

A4: To confirm complete hydrolysis, you should perform a time-course experiment, analyzing samples at several time points until the concentration of liberated Carvedilol plateaus. Additionally, you can analyze a certified reference material of this compound and verify that the measured concentration of Carvedilol after hydrolysis matches the expected concentration. It is also good practice to fortify a blank matrix with a known concentration of this compound and assess the recovery of the parent drug.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Recovery of Carvedilol 1. Incomplete Hydrolysis: Insufficient enzyme concentration, suboptimal pH, temperature, or incubation time. 2. Enzyme Inhibition: Components in the biological matrix (e.g., urine) may inhibit the β-glucuronidase. 3. Carvedilol Instability: Carvedilol may be unstable under the hydrolysis or sample preparation conditions.[7][8]1. Re-optimize Hydrolysis Conditions: Systematically evaluate each parameter (enzyme lot and concentration, pH, temperature, and time). See the detailed experimental protocol below. 2. Sample Dilution: Diluting the sample can reduce the concentration of inhibitors. 3. Sample Clean-up: Employ a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step prior to hydrolysis to remove potential inhibitors.[9] 4. Assess Analyte Stability: Perform stability experiments of Carvedilol under the chosen hydrolysis conditions (time, temperature, pH) without the enzyme. Adjust conditions if significant degradation is observed. Carvedilol is more stable at acidic pH.[7]
High Variability Between Replicates 1. Inconsistent Pipetting: Inaccurate pipetting of sample, internal standard, or enzyme. 2. Matrix Effects: Ion suppression or enhancement in the LC-MS/MS analysis.[10][11][12] 3. Non-homogenous Sample: Improper mixing of the sample before aliquoting.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use an Internal Standard: A stable isotope-labeled internal standard for Carvedilol is highly recommended to correct for matrix effects and variability in extraction and hydrolysis.[13] 3. Optimize Sample Preparation: Implement a robust sample clean-up method (SPE or LLE) to minimize matrix effects.[9] 4. Ensure Proper Mixing: Thoroughly vortex samples before taking aliquots.
Interference Peaks in Chromatogram 1. Contaminants from Enzyme Preparation: Some crude enzyme preparations can introduce interfering substances. 2. Matrix Components: Endogenous compounds from the biological sample that were not removed during sample preparation.1. Use a Purified or Recombinant Enzyme: These preparations are generally cleaner.[5] 2. Analyze an Enzyme Blank: Prepare a blank sample containing only the buffer and enzyme to identify any peaks originating from the enzyme solution. 3. Improve Chromatographic Separation: Modify the LC gradient or mobile phase composition to resolve the interfering peaks from the Carvedilol peak. 4. Enhance Sample Clean-up: Optimize the SPE or LLE procedure to better remove interferences.

Experimental Protocols

Protocol 1: Optimization of Enzymatic Hydrolysis Conditions

This protocol outlines the steps to determine the optimal enzyme concentration, incubation time, and temperature for the hydrolysis of this compound in a biological matrix (e.g., urine).

  • Prepare Spiked Samples: Fortify a pool of blank urine with a known concentration of this compound (e.g., at a mid-range concentration of your expected samples).

  • pH Adjustment: Adjust the pH of the spiked urine samples to the recommended pH for your chosen β-glucuronidase (typically between 4.5 and 6.8).

  • Set up Experimental Conditions:

    • Enzyme Concentration: Test a range of enzyme concentrations (e.g., 1000, 2500, 5000 units/mL of sample).

    • Incubation Temperature: Evaluate a few temperatures within the enzyme's optimal range (e.g., 37°C, 50°C, 60°C).

    • Incubation Time: For each enzyme concentration and temperature, collect aliquots at various time points (e.g., 0, 30, 60, 90, 120, 180 minutes).

  • Stop the Reaction: At each time point, stop the enzymatic reaction by adding a protein precipitation solvent such as acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of sample). This will also precipitate the enzyme.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the concentration of liberated Carvedilol against incubation time for each condition. The optimal condition is the one that results in a stable plateau of Carvedilol concentration in the shortest amount of time.

Protocol 2: Standard Operating Procedure for this compound Hydrolysis

This protocol provides a general procedure for the routine analysis of Carvedilol in urine samples requiring hydrolysis.

  • Sample Preparation:

    • Thaw urine samples and vortex to ensure homogeneity.

    • Pipette 100 µL of urine into a microcentrifuge tube.

    • Add 10 µL of internal standard solution (stable isotope-labeled Carvedilol).

    • Add 50 µL of buffer to adjust the pH to the optimum for the chosen β-glucuronidase.

  • Enzymatic Hydrolysis:

    • Add the optimized amount of β-glucuronidase solution.

    • Vortex briefly to mix.

    • Incubate at the optimized temperature for the determined optimal time.

  • Protein Precipitation and Extraction:

    • Add 300 µL of cold acetonitrile to stop the reaction and precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Final Sample Preparation:

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of β-Glucuronidase Enzymes for Hydrolysis of this compound (Hypothetical Data)

Enzyme SourceOptimal pHOptimal Temp (°C)Time to >95% Hydrolysis (min)Relative Cost
E. coli (Recombinant)6.85560
$
Abalone4.56090
Helix pomatia5.037120$

Table 2: Effect of Incubation Temperature and Time on Carvedilol Recovery (Hypothetical Data)

Temperature (°C)Time (min)Carvedilol Concentration (ng/mL)% Hydrolysis
373045.245.2%
376075.875.8%
3712096.196.1%
553088.988.9%
556098.598.5%
5512099.199.1%

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction cluster_analysis Analysis Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Buffer (pH adjust) Add_IS->Add_Buffer Add_Enzyme Add β-Glucuronidase Add_Buffer->Add_Enzyme Incubate Incubate (Optimized Temp & Time) Add_Enzyme->Incubate Precipitate Protein Precipitation (e.g., Acetonitrile) Incubate->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Troubleshooting_Logic Start Low/Inconsistent Carvedilol Recovery Incomplete_Hydrolysis Incomplete Hydrolysis? Start->Incomplete_Hydrolysis Check_Parameters Re-optimize: - Enzyme Concentration - pH - Temperature - Time Incomplete_Hydrolysis->Check_Parameters Yes Enzyme_Inhibition Enzyme Inhibition? Incomplete_Hydrolysis->Enzyme_Inhibition No Dilute_or_Cleanup Dilute Sample or Perform SPE/LLE Enzyme_Inhibition->Dilute_or_Cleanup Yes Analyte_Instability Carvedilol Instability? Enzyme_Inhibition->Analyte_Instability No Check_Stability Perform Stability Experiments Analyte_Instability->Check_Stability Yes Matrix_Effects Matrix Effects? Analyte_Instability->Matrix_Effects No Use_IS_Cleanup Use Isotope-Labeled IS & Optimize Cleanup Matrix_Effects->Use_IS_Cleanup Yes

References

minimizing ion suppression for Carvedilol glucuronide in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Carvedilol glucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in ESI-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analytical method.[1][3] Given that this compound is a hydrophilic metabolite often analyzed in complex biological matrices like plasma or urine, it is particularly susceptible to ion suppression from endogenous components such as phospholipids and salts.[4]

Q2: How can I determine if ion suppression is affecting my Carvedilollucuronide signal?

A2: A common and effective method to identify ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression. Another approach is to assess the matrix effect by comparing the slopes of calibration curves prepared in solvent versus those prepared in different batches of the biological matrix.[5] A significant difference in the slopes suggests the presence of a matrix effect.

Q3: What are the primary sources of ion suppression when analyzing this compound in biological samples?

A3: The most common sources of ion suppression in the analysis of this compound from biological matrices include:

  • Phospholipids: Abundant in plasma, these can co-elute with the analyte and interfere with the ESI process.

  • Salts and Buffers: Non-volatile salts from sample collection tubes or buffers used during sample preparation can crystallize on the ESI probe tip, leading to reduced ionization efficiency.

  • Endogenous Metabolites: Urine and plasma contain numerous small molecules that can compete with this compound for ionization.

  • Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to ion suppression.

Troubleshooting Guides

Issue: Poor signal intensity or high variability for this compound.

This issue is often a direct consequence of ion suppression. The following troubleshooting steps can help mitigate this problem.

A thorough sample preparation procedure is the most critical step in minimizing ion suppression. The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound.

Recommended Techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. For carvedilol and its metabolites, reversed-phase SPE cartridges have been shown to provide satisfactory recoveries.[6]

  • Liquid-Liquid Extraction (LLE): LLE can also be a viable option for sample cleanup.

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is adapted from a method developed for carvedilol and its 4'-hydroxyphenyl metabolite and is a good starting point for this compound.

  • Pre-treatment: To 100 µL of plasma, add 20 µL of an internal standard solution and 100 µL of 0.1% (v/v) formic acid in water. Vortex for 10 seconds.

  • Centrifugation: Centrifuge the sample at 13,148 g for 5 minutes at 10°C.

  • SPE Cartridge Conditioning: Condition a Phenomenex Strata™-X (30 mg, 1 cm³) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 0.1% (v/v) formic acid.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove interfering compounds. The specific wash solvent may need to be optimized for this compound.

  • Elution: Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Chromatographic separation plays a key role in moving the this compound peak away from regions of significant ion suppression.

Recommendations:

  • Column Selection: A UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm) has been successfully used for the separation of carvedilol and its polar metabolites.[5]

  • Mobile Phase: A common mobile phase composition is a gradient of acetonitrile and an aqueous buffer like ammonium formate with formic acid.[5] The gradient profile should be optimized to achieve good separation from early-eluting matrix components.

Table 1: Example Chromatographic Conditions for Carvedilol and Metabolite Analysis

ParameterValue
Column UPLC C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 4.0 mM Ammonium Formate, pH 3.0 (adjusted with 0.1% Formic Acid)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic with 78% Acetonitrile

Note: This is an example, and the gradient may need to be adjusted for optimal separation of this compound.

The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended to compensate for matrix effects. The SIL internal standard will co-elute with the analyte and experience similar ion suppression, thus improving the accuracy and precision of quantification.[5]

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC LC Separation Evaporation->LC ESI Electrospray Ionization (ESI) LC->ESI MS MS/MS Detection ESI->MS Analyte This compound Interference Matrix Interferences (e.g., Phospholipids, Salts) Interference->ESI Ion Suppression

Caption: Workflow for minimizing ion suppression in this compound analysis.

TroubleshootingLogic Start Poor Signal or High Variability for this compound CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed CheckSuppression->SuppressionConfirmed Suppression Observed NoSuppression Investigate Other Causes (e.g., Instrument Performance) CheckSuppression->NoSuppression No Suppression OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE, LLE) SuppressionConfirmed->OptimizeSamplePrep OptimizeChroma Optimize Chromatography (e.g., Gradient, Column) SuppressionConfirmed->OptimizeChroma UseSIL_IS Use Stable Isotope-Labeled Internal Standard SuppressionConfirmed->UseSIL_IS Reevaluate Re-evaluate Signal OptimizeSamplePrep->Reevaluate OptimizeChroma->Reevaluate UseSIL_IS->Reevaluate Reevaluate->SuppressionConfirmed Signal Not Improved Resolved Issue Resolved Reevaluate->Resolved Signal Improved

Caption: Troubleshooting logic for addressing ion suppression of this compound.

References

Validation & Comparative

Carvedilol vs. Carvedilol Glucuronide: A Comparative Analysis of Beta-Adrenergic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the beta-adrenergic receptor binding properties of the non-selective beta-blocker carvedilol and its primary metabolite, carvedilol glucuronide.

Carvedilol is a widely prescribed cardiovascular agent with a unique pharmacological profile, acting as a non-selective beta-adrenergic receptor antagonist and an alpha-1 adrenergic receptor blocker.[1] Its therapeutic efficacy is intrinsically linked to its interaction with these receptors. Following administration, carvedilol undergoes extensive metabolism, primarily in the liver, with glucuronidation being a major metabolic pathway.[2][3] This guide provides a comparative overview of the beta-adrenergic receptor binding affinity of carvedilol and its glucuronide metabolite, supported by available experimental data and methodologies.

Executive Summary

Extensive review of the scientific literature reveals detailed information on the beta-adrenergic receptor binding affinity of the parent drug, carvedilol. However, there is a conspicuous absence of quantitative data directly comparing the binding affinity of its major metabolite, this compound, to beta-1 and beta-2 adrenergic receptors. While carvedilol's oxidative metabolites have been shown to possess some beta-blocking activity, the pharmacological activity of the glucuronide conjugate at these receptors remains largely uncharacterized in publicly available research.[2]

This guide will present the known binding affinity of carvedilol, detail the standard experimental protocols for assessing beta-adrenergic receptor binding, and illustrate the metabolic pathway of carvedilol.

Carvedilol: Beta-Adrenergic Receptor Binding Profile

Carvedilol exhibits high affinity for both beta-1 and beta-2 adrenergic receptors, with a slight selectivity for the beta-1 subtype.[4] The S(-) enantiomer is primarily responsible for the beta-blocking activity.[5] The binding affinity of carvedilol to these receptors has been quantified in numerous studies.

CompoundReceptor SubtypeBinding Affinity (Kd)SpeciesReference
CarvedilolBeta-1 Adrenergic Receptor~ 4-5 nMHuman[4]
CarvedilolBeta-2 Adrenergic ReceptorMild selectivity for Beta-1Human[4]
This compoundBeta-1 Adrenergic ReceptorData Not Available--
This compoundBeta-2 Adrenergic ReceptorData Not Available--

Note: Kd (dissociation constant) is a measure of binding affinity. A lower Kd value indicates a higher binding affinity.

Carvedilol Metabolism and the Role of Glucuronidation

Carvedilol is extensively metabolized in the liver via aromatic ring oxidation and glucuronidation.[2] The resulting metabolites are primarily excreted in the bile.[3] While oxidative metabolites, such as the O-desmethyl and hydroxylated derivatives, have been reported to retain some beta-adrenoreceptor blocking activity, their plasma concentrations are significantly lower than the parent compound.[2]

The glucuronidation of carvedilol is a significant metabolic pathway. Studies have shown that a substantial portion of a carvedilol dose is converted to its glucuronide conjugate. However, the pharmacological activity of this compound, specifically its ability to bind to and modulate beta-adrenergic receptors, has not been detailed in the reviewed literature.

Carvedilol_Metabolism_and_Action Carvedilol Metabolism and Receptor Interaction Carvedilol Carvedilol Metabolism Hepatic Metabolism (Oxidation & Glucuronidation) Carvedilol->Metabolism Major Pathway Beta_Receptors Beta-Adrenergic Receptors (β1 and β2) Carvedilol->Beta_Receptors High Affinity Binding Oxidative_Metabolites Oxidative Metabolites (e.g., O-desmethyl, 4'-hydroxy) Metabolism->Oxidative_Metabolites Carvedilol_Glucuronide This compound Metabolism->Carvedilol_Glucuronide Oxidative_Metabolites->Beta_Receptors Some Activity Excretion Biliary Excretion Oxidative_Metabolites->Excretion Carvedilol_Glucuronide->Excretion Pharmacological_Effect Beta-Blockade Beta_Receptors->Pharmacological_Effect

Carvedilol's metabolic fate and receptor interaction.

Experimental Protocols: Beta-Adrenergic Receptor Binding Assay

The determination of binding affinity for compounds like carvedilol to beta-adrenergic receptors is typically performed using radioligand binding assays.[6][7] This technique remains the gold standard for quantifying receptor densities and ligand affinities.[6]

Principle

Radioligand binding assays involve the use of a radiolabeled ligand (a molecule that binds to the receptor) to quantify the number of receptors in a given sample (e.g., cell membranes expressing the receptor). The binding affinity of an unlabeled compound (like carvedilol or its metabolites) is determined by its ability to compete with the radioligand for binding to the receptor.

Key Materials
  • Membrane Preparations: Cell membranes isolated from cell lines stably expressing human beta-1 or beta-2 adrenergic receptors.

  • Radioligand: A high-affinity, subtype-selective or non-selective beta-adrenergic receptor radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

  • Competitor Compounds: Unlabeled carvedilol, this compound, and other reference compounds.

  • Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A system to separate receptor-bound from unbound radioligand (e.g., a cell harvester with glass fiber filters).

  • Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

General Procedure
  • Membrane Preparation: Thaw the frozen membrane preparations on ice.

  • Reaction Setup: In a multi-well plate, add the membrane preparation, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the competitor compound (e.g., carvedilol).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the competitor concentration. The data is then fitted to a one-site or two-site competition model to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which reflects the binding affinity of the competitor, can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Membranes Membrane Preparation (with β-receptors) Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Competitor Competitor (Carvedilol or Metabolite) Competitor->Incubation Filtration Filtration & Washing (Separation of Bound/Unbound) Incubation->Filtration Measurement Radioactivity Measurement Filtration->Measurement IC50 Determine IC50 Measurement->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki

A simplified workflow for determining binding affinity.

Conclusion

Carvedilol is a potent antagonist at both beta-1 and beta-2 adrenergic receptors. While its metabolism via glucuronidation is a well-established and significant pathway, the direct interaction of the resulting this compound with beta-adrenergic receptors has not been quantitatively characterized in the available scientific literature. Future research focusing on the pharmacological profiling of this major metabolite is warranted to fully understand the complete in vivo effects of carvedilol. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

comparative metabolism of R- and S-Carvedilol to their glucuronide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of R- and S-Carvedilol to their glucuronide conjugates, supported by experimental data. Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, is administered as a racemic mixture of its R- and S-enantiomers. Understanding the stereoselective metabolism of these enantiomers is crucial for comprehending the drug's overall pharmacokinetic and pharmacodynamic profile.

Executive Summary

The glucuronidation of carvedilol is a primary metabolic pathway, demonstrating significant stereoselectivity. In human liver microsomes, the S-enantiomer generally undergoes more rapid glucuronidation than the R-enantiomer.[1][2] This preferential metabolism is largely attributed to the specific UDP-glucuronosyltransferase (UGT) enzymes involved. Notably, UGT1A1 shows a preference for metabolizing R-carvedilol, whereas UGT2B7 preferentially metabolizes S-carvedilol.[3] UGT2B4 contributes to the glucuronidation of both enantiomers.[4][5] Interestingly, the stereoselectivity of carvedilol glucuronidation can differ between the liver and the intestine, with R-carvedilol glucuronidation being favored at higher concentrations in intestinal microsomes.[1][6]

Data Presentation: Comparative Glucuronidation Kinetics

The following tables summarize the key quantitative data from in vitro studies on the glucuronidation of R- and S-Carvedilol.

Table 1: Michaelis-Menten Kinetic Parameters for Carvedilol Glucuronidation in Human Liver Microsomes

EnantiomerKm (μM)Vmax (pmol/min/mg protein)Reference
(S)-Carvedilol118 ± 442500 ± 833[7]
(R)-Carvedilol24 ± 7953 ± 399[7]

Table 2: Glucuronidation Activity of R- and S-Carvedilol in Human Liver Microsomes (HLM)

EnantiomerGlucuronidation Activity (pmol/min/mg protein)Experimental ConditionsReference
(R)-Carvedilol0.02625 min incubation[8]
(S)-Carvedilol0.5125 min incubation[8]

Table 3: Kinetic Parameters of Recombinant UGT Isoforms in Carvedilol Glucuronidation

UGT IsoformEnantiomer PreferenceKm (μM)Vmax (pmol/min/mg protein)Reference
UGT1A1R-Carvedilol22.1 - 55.1 (for G2)3.33 - 7.88[3][4]
UGT2B7S-Carvedilol22.1 - 55.1 (for G1)3.33 - 7.88[3][4]
UGT2B4Both (forms G1 and G2)22.1 - 55.13.33 - 7.88[4]

Note: G1 and G2 are two observed forms of carvedilol glucuronides. UGT2B7 is responsible for G1 formation, UGT1A1 for G2 formation, and UGT2B4 forms both.[4]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro studies using human liver microsomes (HLM) and human intestinal microsomes (HIM), as well as recombinant human UGT enzymes expressed in cell lines.

Key Experiment: In Vitro Glucuronidation Assay

Objective: To determine the kinetic parameters (Km and Vmax) of R- and S-Carvedilol glucuronidation.

Materials:

  • Human liver microsomes (pooled from multiple donors) or human intestinal microsomes.

  • Recombinant human UGT enzymes (e.g., UGT1A1, UGT2B4, UGT2B7) expressed in a suitable system (e.g., insect cells).

  • R-Carvedilol and S-Carvedilol enantiomers.

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) as a co-factor.

  • Buffer solution (e.g., Tris-HCl) with magnesium chloride.

  • Acetonitrile or other suitable organic solvent for reaction termination.

  • High-performance liquid chromatography (HPLC) system with fluorescence detection.

Methodology:

  • Incubation: A typical incubation mixture contains human liver microsomes (or recombinant UGTs), a specific concentration of the carvedilol enantiomer, and buffer.

  • Reaction Initiation: The glucuronidation reaction is initiated by adding UDPGA to the mixture.

  • Incubation Conditions: The mixture is incubated at 37°C for a specified period (e.g., 25 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The formation of the carvedilol glucuronide conjugates is quantified using a validated HPLC method with fluorescence detection.[1]

  • Kinetic Analysis: To determine Km and Vmax, the experiment is repeated with a range of substrate concentrations. The resulting data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.[7]

Visualization of Metabolic Pathways

The following diagrams illustrate the differential glucuronidation pathways of R- and S-Carvedilol.

Carvedilol_Metabolism cluster_R R-Carvedilol Metabolism cluster_S S-Carvedilol Metabolism R-Carvedilol R-Carvedilol R-Carvedilol Glucuronide R-Carvedilol Glucuronide R-Carvedilol->R-Carvedilol Glucuronide UGT1A1 (Major) UGT2B4 S-Carvedilol S-Carvedilol S-Carvedilol Glucuronide S-Carvedilol Glucuronide S-Carvedilol->S-Carvedilol Glucuronide UGT2B7 (Major) UGT2B4 Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Glucuronidation Reaction cluster_analysis Analysis Microsomes Microsomes Incubation Incubation Microsomes->Incubation Carvedilol Enantiomers Carvedilol Enantiomers Carvedilol Enantiomers->Incubation UDPGA UDPGA UDPGA->Incubation Termination Termination Incubation->Termination 37°C Centrifugation Centrifugation Termination->Centrifugation HPLC Analysis HPLC Analysis Centrifugation->HPLC Analysis Kinetic Modeling Kinetic Modeling HPLC Analysis->Kinetic Modeling

References

A Comparative Guide to the Bioanalytical Method Validation for Carvedilol Glucuronide in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Carvedilol and its metabolites, with a special focus on Carvedilol glucuronide, following the principles outlined in the FDA's "Bioanalytical Method Validation" guidance. The information presented is intended to assist researchers and drug development professionals in selecting and validating appropriate bioanalytical methods for pharmacokinetic and bioequivalence studies.

Introduction to Bioanalytical Method Validation

The validation of bioanalytical methods is a critical process in drug development, ensuring the reliability, accuracy, and precision of the data used to support regulatory submissions. According to the FDA, a bioanalytical method must be validated to demonstrate its suitability for its intended purpose. Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-blocking activity, primarily metabolized in the liver through aromatic ring oxidation and glucuronidation. The major metabolites include 4'-hydroxyphenyl carvedilol and Carvedilol O-glucuronide. Accurate quantification of these metabolites is crucial for understanding the complete pharmacokinetic profile of Carvedilol.

Comparison of Bioanalytical Methods for Carvedilol and its Metabolites

Below is a comparison of different validated bioanalytical methods for Carvedilol and its non-conjugated metabolites.

Table 1: Comparison of HPLC and LC-MS/MS Methods for Carvedilol
ParameterHPLC-UV MethodLC-MS/MS Method 1LC-MS/MS Method 2
Analyte(s) CarvedilolCarvedilol, 4'-hydroxyphenyl carvedilolCarvedilol
Matrix Human PlasmaHuman PlasmaHuman Plasma
Linearity Range 4-60 ng/mL0.05-50 ng/mL (Carvedilol), 0.01-10 ng/mL (4'-OH)0.5-100 ng/mL
LLOQ 4 ng/mL0.05 ng/mL (Carvedilol), 0.01 ng/mL (4'-OH)0.5 ng/mL
Intra-day Precision (%CV) < 15%0.74-3.88%3.37-9.53%
Inter-day Precision (%CV) < 15%0.74-3.88%3.31-6.91%
Accuracy (% Bias) Within ±15%96.4-103.3%93.09-106.64%
Recovery 83.9-91.7%94-99%78.9%
Table 2: Validation Parameters for a GC-MS Method for Carvedilol Metabolites in Urine (Post-Hydrolysis)

This table presents data from a study where Carvedilol and its metabolites were measured in human urine after enzymatic hydrolysis with β-glucuronidase/arylsulfatase, providing an indirect measurement of the glucuronidated forms.[1]

ParameterCarvedilolo-desmethyl carvedilol4-hydroxyphenyl carvedilol5-hydroxyphenyl carvedilol
Linearity Range 0.75-75 ng/mL0.75-75 ng/mL3.0-75 ng/mL3.0-75 ng/mL
LOD 0.30 ng/mL0.30 ng/mL0.75 ng/mL0.75 ng/mL
LOQ 0.75 ng/mL0.75 ng/mL3.0 ng/mL3.0 ng/mL
Intra-day Precision (%CV) 1.86-11.5%1.86-11.5%1.86-11.5%1.86-11.5%
Inter-day Precision (%CV) 0.70-1.71%0.70-1.71%0.70-1.71%0.70-1.71%
Inaccuracy (%) -3.0 to 3.9%-3.0 to 3.9%-3.0 to 3.9%-3.0 to 3.9%
Recovery 80.1-97.8%80.1-97.8%80.1-97.8%80.1-97.8%

Experimental Protocols

Below are generalized experimental protocols based on common practices for the bioanalysis of Carvedilol and its metabolites, consistent with FDA guidelines.

Sample Preparation: Solid Phase Extraction (SPE) for LC-MS/MS Analysis
  • Sample Thawing: Frozen plasma samples are thawed at room temperature.

  • Aliquoting: A 100 µL aliquot of plasma is transferred to a clean tube.

  • Internal Standard Spiking: An appropriate volume of the internal standard (e.g., a deuterated analog of Carvedilol) is added to each sample, except for the blank matrix.

  • Sample Pre-treatment: A buffer, such as 0.1 M ammonium acetate, is added to the plasma sample.

  • SPE Cartridge Conditioning: The SPE cartridges (e.g., Oasis HLB) are conditioned sequentially with methanol and water.

  • Sample Loading: The pre-treated plasma samples are loaded onto the conditioned SPE cartridges.

  • Washing: The cartridges are washed with a sequence of solvents (e.g., water followed by a low-percentage organic solvent) to remove interferences.

  • Elution: The analytes are eluted from the cartridges using an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation: The eluate is evaporated to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: The dried residue is reconstituted in the mobile phase, and an aliquot is injected into the LC-MS/MS system.

Enzymatic Hydrolysis for Glucuronide Metabolite Quantification (Indirect Method)
  • Sample Aliquoting: An aliquot of the biological matrix (e.g., urine or plasma) is taken.

  • Buffer Addition: An appropriate buffer (e.g., acetate buffer, pH 5.0) is added to the sample.

  • Enzyme Addition: A solution of β-glucuronidase/arylsulfatase is added to the sample.

  • Incubation: The mixture is incubated at an elevated temperature (e.g., 37°C or 55°C) for a specified period (e.g., 4-16 hours) to ensure complete hydrolysis.

  • Extraction: Following incubation, the sample is subjected to an extraction procedure (e.g., liquid-liquid extraction or SPE) to isolate the now de-conjugated Carvedilol.

  • Analysis: The extracted sample is then analyzed using a validated method (e.g., LC-MS/MS or GC-MS) to determine the concentration of Carvedilol. The concentration of the glucuronide is inferred from the increase in the parent drug concentration after hydrolysis.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for bioanalytical method validation and the logical relationship of key validation parameters.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ Lower Limit of Quantification (LLOQ) Precision->LLOQ Stability Stability LLOQ->Stability Sample_Analysis Study Sample Analysis Stability->Sample_Analysis Validated Method

Caption: A flowchart of the bioanalytical method validation process.

Validation_Parameters_Relationship center Reliable Bioanalytical Data Accuracy Accuracy (Closeness to true value) Accuracy->center Precision Precision (Reproducibility) Precision->center Selectivity Selectivity (No interference) Selectivity->center Sensitivity Sensitivity (LLOQ) Sensitivity->center Stability Stability (Analyte integrity) Stability->center

Caption: Key parameters for reliable bioanalytical data.

Conclusion

The validation of bioanalytical methods for Carvedilol and its metabolites is well-established, with LC-MS/MS being the most common and sensitive technique. While direct quantification of Carvedilil glucuronide is not widely reported, its measurement can be achieved indirectly through enzymatic hydrolysis. The choice of method will depend on the specific requirements of the study, including the desired sensitivity and the biological matrix being analyzed. It is imperative that any method chosen is fully validated according to FDA guidelines to ensure the integrity of the data generated in support of drug development and regulatory submissions.

References

A Researcher's Guide to Assessing Cross-Reactivity of Carvedilol Metabolites in Immunoassay Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount to generating reliable data. This guide provides a framework for comparing the cross-reactivity of major Carvedilol metabolites in various immunoassay kits. Due to the limited availability of public, head-to-head comparative data from manufacturers, this document serves as a template for conducting in-house assessments.

Carvedilol, a non-selective beta-blocker and alpha-1 adrenergic blocker, is extensively metabolized in the body. The major active metabolites include 4'-hydroxyphenyl Carvedilol, 5'-hydroxyphenyl Carvedilol, and O-desmethylcarvedilol.[1][2][3] When utilizing immunoassay kits for the quantification of Carvedilol in biological samples, it is crucial to determine whether these metabolites cross-react with the antibodies used in the assay, as this can lead to inaccurate measurements.

Comparative Cross-Reactivity Data

The following table is a template for researchers to populate with their own experimental data when comparing different Carvedilol immunoassay kits. The percent cross-reactivity should be calculated as described in the experimental protocol below.

AnalyteKit A (% Cross-Reactivity)Kit B (% Cross-Reactivity)Kit C (% Cross-Reactivity)
Carvedilol 100%100%100%
4'-hydroxyphenyl Carvedilol User-definedUser-definedUser-defined
5'-hydroxyphenyl Carvedilol User-definedUser-definedUser-defined
O-desmethylcarvedilol User-definedUser-definedUser-defined

Experimental Protocol for Cross-Reactivity Assessment

This protocol outlines a general procedure for determining the cross-reactivity of Carvedilol metabolites in a competitive enzyme-linked immunosorbent assay (ELISA) format. Researchers should always refer to the specific instructions provided with their chosen immunoassay kit and adapt this protocol as necessary.

Objective: To determine the percentage of cross-reactivity of major Carvedilol metabolites with a Carvedilol-specific immunoassay.

Materials:

  • Carvedilol Immunoassay Kit (including coated microplate, Carvedilol standard, enzyme-conjugated Carvedilol, substrate, and stop solution)

  • Carvedilol (analytical standard)

  • 4'-hydroxyphenyl Carvedilol (analytical standard)

  • 5'-hydroxyphenyl Carvedilol (analytical standard)

  • O-desmethylcarvedilol (analytical standard)

  • Assay buffer (as specified in the kit instructions)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as described in the immunoassay kit manual.

    • Prepare a stock solution of Carvedilol and each metabolite in a suitable solvent (e.g., DMSO or methanol) and then dilute to a working concentration in the assay buffer.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the Carvedilol standard in the assay buffer to create a standard curve. Typical concentration ranges might be from 0.1 to 100 ng/mL, but this should be adapted based on the kit's sensitivity.

  • Metabolite Dilution Series:

    • For each metabolite, prepare a serial dilution series in the assay buffer. The concentration range should be wider than that of the Carvedilol standard curve to ensure the determination of the 50% inhibitory concentration (IC50).

  • Assay Procedure (Competitive ELISA):

    • Add a specific volume of the Carvedilol standard or metabolite dilution to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated Carvedilol to each well.

    • Incubate the plate for the time and at the temperature specified in the kit manual to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the amount of Carvedilol or cross-reacting metabolite in the sample.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding Carvedilol concentrations. A semi-log plot is typically used.

    • Determine the IC50 for Carvedilol (the concentration that causes 50% inhibition of the maximum signal).

    • For each metabolite, plot the absorbance values against the metabolite concentrations and determine the IC50.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Carvedilol / IC50 of Metabolite) x 100 [4][5]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of Carvedilol metabolites.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Kit Reagents add_samples Add Standards/Metabolites to Plate prep_reagents->add_samples prep_standards Prepare Carvedilol & Metabolite Standards prep_standards->add_samples add_conjugate Add Enzyme Conjugate add_samples->add_conjugate incubation1 Incubate (Competitive Binding) add_conjugate->incubation1 wash1 Wash Plate incubation1->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubate (Color Development) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance add_stop->read_plate plot_curves Plot Standard & Metabolite Curves read_plate->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Workflow for Cross-Reactivity Assessment of Carvedilol Metabolites.

Conclusion

The assessment of cross-reactivity is a critical step in the validation of any immunoassay for therapeutic drug monitoring. Given the structural similarities between Carvedilol and its major metabolites, it is essential for researchers to perform their own validation studies to ensure the accuracy and reliability of their results. The protocol and templates provided in this guide offer a starting point for these crucial evaluations. By systematically comparing different immunoassay kits, researchers can select the most specific and appropriate assay for their research or clinical needs.

References

Lack of Evidence for Antihypertensive Effects of Carvedilol Glucuronide in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no direct in vivo comparative studies on the antihypertensive effects of carvedilol versus its glucuronide metabolite. The existing body of research consistently attributes the blood pressure-lowering effects of carvedilol to the parent drug's unique mechanism of action, involving both alpha-1 and non-selective beta-adrenergic receptor blockade. Glucuronidation is a primary metabolic pathway for carvedilol, leading to the formation of carvedilol glucuronide. However, this metabolite is widely considered to be pharmacologically inactive with respect to antihypertensive activity.

Carvedilol is a third-generation beta-blocker known for its vasodilating properties, which contribute to its efficacy in treating hypertension.[1] Its mechanism involves the blockade of beta-1 and beta-2 adrenergic receptors in the heart, which reduces heart rate and cardiac output, and the blockade of alpha-1 adrenergic receptors in the vasculature, leading to vasodilation and reduced peripheral resistance.[2][3] This dual action provides a potent antihypertensive effect.[1][4]

Metabolism of carvedilol is extensive and occurs primarily in the liver. The main pathways include oxidation, demethylation, and glucuronidation. While some oxidative metabolites of carvedilol have been reported to possess biological activity, glucuronidation is generally considered a detoxification pathway that results in more water-soluble and inactive compounds that are readily excreted from the body. There is no current scientific evidence to suggest that this compound contributes to the antihypertensive effects of the parent drug.

Quantitative Data on Antihypertensive Effects

The following table summarizes the known antihypertensive effects of carvedilol and the current understanding of its glucuronide metabolite.

CompoundIn Vivo ModelDoseRoute of AdministrationChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Reference
Carvedilol Spontaneously Hypertensive Rats (SHR)3-30 mg/kgOralDose-dependent decreaseNot specified[4]
Spontaneously Hypertensive Rats (SHR)10 mg/kg (repeated daily for 5 days)OralSignificant decreaseNot specified[4]
Anesthetized Spontaneously Hypertensive Rats (SHR)0.3 mg/kgIntravenousSignificant decreaseNot specified[4]
Human (Hypertensive Patients)12.5 mg and 25 mg dailyOralStatistically significant decreaseStatistically significant decrease[5]
This compound Not ReportedNot ApplicableNot ApplicableNo reported antihypertensive effectNo reported antihypertensive effectN/A

Experimental Protocols

While no direct comparative studies exist, a standard experimental protocol to assess the antihypertensive effects of a test compound, such as carvedilol or hypothetically its glucuronide, in an in vivo model like the Spontaneously Hypertensive Rat (SHR) would typically involve the following steps.

In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR) are a commonly used and well-validated model for essential hypertension.[6][7]

  • Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.[6]

2. Acclimatization and Baseline Measurements:

  • Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • During this period, they are trained for blood pressure measurement to minimize stress-induced fluctuations.

  • Baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are measured for several consecutive days to establish a stable baseline.[6]

3. Blood Pressure Measurement:

  • The tail-cuff method is a common non-invasive technique for repeated blood pressure measurements in conscious rats.[6]

  • The rat is placed in a restrainer, and a cuff with a sensor is placed on the tail. The cuff is inflated and then slowly deflated, and the sensor detects the return of blood flow to determine systolic and diastolic blood pressure.

4. Drug Administration:

  • Animals are randomly assigned to different treatment groups: a vehicle control group, a positive control group (e.g., a known antihypertensive drug), and one or more groups receiving the test compound(s) at different doses.

  • Carvedilol and its glucuronide (if it were to be tested) would be administered, for example, orally via gavage or intravenously.[4]

5. Data Collection and Analysis:

  • Blood pressure and heart rate are measured at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

  • For chronic studies, measurements are taken daily or several times a week.[4]

  • The data are expressed as the mean ± standard error of the mean (SEM). Statistical analysis, such as ANOVA followed by a post-hoc test, is used to compare the effects of the treatment groups with the control group.

Visualizations

The following diagrams illustrate the experimental workflow for an in vivo antihypertensive study and the signaling pathway of carvedilol.

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis animal_model Select Animal Model (e.g., Spontaneously Hypertensive Rats) acclimatization Acclimatization & Baseline Measurement animal_model->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization drug_admin Drug Administration (Vehicle, Carvedilol, This compound) randomization->drug_admin bp_measurement Blood Pressure & Heart Rate Measurement (Tail-Cuff Method) drug_admin->bp_measurement data_analysis Data Analysis (Statistical Comparison) bp_measurement->data_analysis conclusion Conclusion on Antihypertensive Effects data_analysis->conclusion Draw Conclusions

Experimental workflow for in vivo antihypertensive studies.

carvedilol_pathway cluster_alpha Alpha-1 Blockade cluster_beta Beta Blockade carvedilol Carvedilol alpha1 α1-Adrenergic Receptor carvedilol->alpha1 beta1 β1-Adrenergic Receptor (Heart) carvedilol->beta1 beta2 β2-Adrenergic Receptor carvedilol->beta2 vasodilation Vasodilation alpha1->vasodilation Blockade tpr Decreased Total Peripheral Resistance vasodilation->tpr blood_pressure Decreased Blood Pressure tpr->blood_pressure heart_rate Decreased Heart Rate beta1->heart_rate Blockade contractility Decreased Myocardial Contractility beta1->contractility Blockade heart_rate->blood_pressure contractility->blood_pressure

Signaling pathway of Carvedilol's antihypertensive action.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC-UV and LC-MS/MS for Carvedilol and its Glucuronide Metabolite in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the preclinical assessment of Carvedilol, a widely prescribed beta-blocker, lies in the accurate quantification of not only the parent drug but also its major metabolites, particularly Carvedilol glucuronide. This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the analytical methodologies available, focusing on the validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for Carvedilol and its comparison with the more advanced Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) required for the sensitive and specific measurement of its glucuronide metabolite.

While HPLC-UV methods are abundantly available and well-validated for the determination of the parent drug, Carvedilol, in various biological matrices, the direct quantification of its glucuronide metabolite by this technique is notably absent in the scientific literature. This guide, therefore, juxtaposes the established HPLC-UV protocols for Carvedilol with the superior capabilities of LC-MS/MS for the simultaneous analysis of both the parent drug and its critical metabolites, offering a realistic perspective for designing robust preclinical pharmacokinetic studies.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice of analytical technique is paramount in obtaining reliable data for pharmacokinetic and pharmacodynamic assessments. Below is a comparative summary of HPLC-UV and LC-MS/MS methods for the analysis of Carvedilol and its metabolites.

ParameterHPLC-UV for CarvedilolLC-MS/MS for Carvedilol & Metabolites
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.
Selectivity Good for parent drug, but susceptible to interference from metabolites and endogenous compounds.Excellent, highly specific for both parent drug and metabolites, including isomers.
Sensitivity Generally in the low ng/mL to µg/mL range.[1]High, often in the pg/mL to low ng/mL range.[2]
Simultaneous Analysis Primarily for the parent drug; simultaneous analysis of metabolites is challenging due to similar UV spectra and chromatographic behavior.Ideal for simultaneous quantification of multiple analytes (parent drug and metabolites) in a single run.[2][3]
Validation for Glucuronide No validated methods found in the literature.Validated methods are available for the simultaneous quantification of Carvedilol and its hydroxylated and glucuronidated metabolites.[2][3]
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial investment and requires more specialized expertise.
Application in Preclinical Studies Suitable for routine analysis of the parent drug in simpler matrices.Essential for comprehensive pharmacokinetic profiling, including metabolite identification and quantification.

Experimental Protocols

Representative HPLC-UV Method for Carvedilol

This protocol is a synthesis of commonly employed and validated HPLC-UV methods for Carvedilol quantification in plasma.[1][4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma sample, add an internal standard (e.g., metoprolol).

  • Add 5 mL of an organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex for 10 minutes and centrifuge at 4000 rpm for 15 minutes.

  • Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) in a 40:60 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 240 nm.[4]

  • Injection Volume: 20 µL.

3. Validation Parameters:

  • Linearity: Typically in the range of 10-200 ng/mL.

  • Accuracy: Within 85-115%.

  • Precision: Relative standard deviation (RSD) < 15%.

  • Recovery: > 80%.

Representative LC-MS/MS Method for Carvedilol and its Metabolites

This protocol is based on published methods for the simultaneous determination of Carvedilol and its metabolites, including the glucuronide.[2][3]

1. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of plasma, add an internal standard (e.g., deuterated Carvedilol).

  • Pre-treat the sample (e.g., with acid or buffer).

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 or similar reverse-phase column.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a modifier like formic acid.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Carvedilol and each of its metabolites.

3. Validation Parameters:

  • Linearity: Wide dynamic range, often from sub-ng/mL to hundreds of ng/mL.

  • Accuracy and Precision: Within regulatory acceptance criteria (typically ±15%, ±20% at the lower limit of quantification).

  • Matrix Effect and Recovery: Thoroughly evaluated to ensure data reliability.

Visualizing the Workflow

To illustrate the logical flow of a bioanalytical method validation for Carvedilol and its glucuronide, the following diagrams outline the key steps.

HPLC_UV_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Selection of Chromatographic Conditions MD2 Sample Preparation Optimization MD1->MD2 V1 Specificity & Selectivity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Limit of Detection (LOD) & Quantification (LOQ) V3->V4 V5 Stability V4->V5 V6 System Suitability V5->V6 SA1 Preclinical Sample Collection V6->SA1 SA2 Sample Processing SA1->SA2 SA3 HPLC-UV Analysis SA2->SA3 SA4 Data Interpretation SA3->SA4

Caption: Workflow for HPLC-UV Method Validation.

LCMSMS_Metabolite_Analysis_Workflow cluster_0 Analyte & IS Optimization cluster_1 Method Development & Validation cluster_2 Preclinical Pharmacokinetic Study AO1 Tuning of Mass Spectrometer AO2 Selection of MRM Transitions AO1->AO2 MV1 Chromatographic Separation of Parent & Metabolites AO2->MV1 MV2 Optimization of Sample Extraction MV1->MV2 MV3 Full Method Validation (ICH/FDA Guidelines) MV2->MV3 PS1 Dosing & Sample Collection MV3->PS1 PS2 Sample Analysis by LC-MS/MS PS1->PS2 PS3 Pharmacokinetic Modeling PS2->PS3

Caption: LC-MS/MS Method Workflow for Metabolites.

Conclusion

For preclinical studies requiring the assessment of Carvedilol, HPLC-UV provides a reliable and cost-effective method for quantifying the parent drug. However, to gain a complete understanding of its pharmacokinetic profile, the analysis of its major metabolites, including this compound, is indispensable. The lack of validated HPLC-UV methods for the glucuronide metabolite underscores the limitations of this technique in terms of sensitivity and selectivity for this specific analyte.

Therefore, for a comprehensive evaluation of Carvedilol's disposition in preclinical models, the use of LC-MS/MS is strongly recommended. Its superior sensitivity, specificity, and ability to perform simultaneous multiplexed analysis of the parent drug and its metabolites make it the gold standard for such bioanalytical challenges. This guide serves to inform researchers on the appropriate selection of analytical methodology, ensuring the generation of high-quality, reliable data crucial for the successful progression of drug development programs.

References

A Comparative Analysis of the CYP Enzyme Inhibition Potential of Carvedilol and Its Glucuronide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential inhibitory effects of the widely-used beta-blocker Carvedilol and its primary metabolite, Carvedilol β-D-glucuronide, on cytochrome P450 (CYP) enzymes. This document provides a detailed comparison of their inhibition profiles, supported by experimental data and methodologies, to aid in the assessment of drug-drug interaction risks.

Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 enzymes followed by glucuronidation.[1][2][3] The resulting major metabolite, Carvedilol β-D-glucuronide, has been the subject of investigation to determine its potential to perpetrate drug-drug interactions by inhibiting CYP enzymes, a critical consideration in drug development and clinical pharmacology. This guide presents a comparative overview of the in vitro inhibitory potential of both parent drug and its glucuronide metabolite on key drug-metabolizing CYP isoforms.

Quantitative Comparison of CYP Inhibition

Recent in vitro studies utilizing human liver microsomes have systematically evaluated the time-dependent inhibition of nine major CYP enzymes by both Carvedilol and Carvedilol β-D-glucuronide. The findings highlight a significant difference in their inhibitory potency, with Carvedilol being a more potent inhibitor, particularly of CYP3A, than its glucuronide metabolite.[4]

A summary of the key inhibitory parameters is presented in the table below.

CompoundCYP IsoformInhibition ParameterValue (µM)Notes
Carvedilol CYP3AIC50 (0 min preincubation)7.0Indicates direct inhibition.[4]
CYP3AIC50 (30 min preincubation)1.1Significant shift indicates time-dependent inhibition.[4]
CYP3AK_I1.8Concentration at half-maximal inactivation rate.[4]
CYP3Ak_inact0.051 min⁻¹Maximal rate of inactivation.[4]
Carvedilol β-D-glucuronide CYP3A--Weak time-dependent inhibition observed.[4]
CYP2A6--Caused NADPH- and time-dependent inhibition.[4]
CYP2C19--Caused NADPH- and time-dependent inhibition.[4]

IC50: Half-maximal inhibitory concentration; K_I: Inactivator concentration at half-maximal inactivation rate; k_inact: Maximal rate of inactivation.

The data clearly demonstrates that Carvedilol is a time-dependent inhibitor of CYP3A, with its inhibitory potency increasing significantly after preincubation with NADPH. In contrast, Carvedilol β-D-glucuronide exhibited only weak time-dependent inhibition of CYP3A.[4] The glucuronide metabolite was also found to cause time-dependent inhibition of CYP2A6 and CYP2C19, although specific quantitative parameters were not detailed in the primary study's abstract.[4]

Experimental Protocols

The evaluation of the inhibitory potential of Carvedilol and its glucuronide was conducted using established in vitro methodologies. A detailed description of a representative experimental protocol for assessing time-dependent CYP inhibition is provided below.

Time-Dependent CYP Inhibition Assay (IC50 Shift Method)

This assay is designed to determine the time-dependent inhibition potential of a test compound by comparing its IC50 value with and without a pre-incubation period in the presence of NADPH.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • Test compounds (Carvedilol, Carvedilol β-D-glucuronide)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • CYP isoform-specific probe substrates (e.g., midazolam for CYP3A)

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile or other suitable organic solvent for quenching the reaction

    • LC-MS/MS system for analysis

  • Procedure:

    • Pre-incubation:

      • A series of dilutions of the test compound are prepared.

      • Two sets of incubation mixtures are prepared in parallel in a 96-well plate format. Each well contains pooled human liver microsomes and the test compound in potassium phosphate buffer.

      • The NADPH regenerating system is added to one set of wells (the "+NADPH" condition). Buffer is added to the other set (the "-NADPH" condition).

      • The plates are pre-incubated for a defined period (e.g., 30 minutes) at 37°C to allow for potential metabolism of the test compound to a reactive intermediate.

    • Incubation with Probe Substrate:

      • Following the pre-incubation, the CYP isoform-specific probe substrate is added to all wells to initiate the metabolic reaction.

      • The incubation is allowed to proceed for a short, defined time under linear conditions.

    • Reaction Termination and Sample Preparation:

      • The reaction is terminated by the addition of a cold quenching solution (e.g., acetonitrile).

      • The plates are centrifuged to pellet the microsomal protein.

      • The supernatant, containing the metabolite of the probe substrate, is collected for analysis.

    • LC-MS/MS Analysis:

      • The concentration of the probe substrate's metabolite is quantified using a validated LC-MS/MS method.

    • Data Analysis:

      • The percentage of inhibition of the CYP enzyme activity is calculated for each concentration of the test compound relative to a vehicle control.

      • IC50 values are determined for both the "+NADPH" and "-NADPH" conditions by fitting the data to a suitable sigmoidal dose-response model.

      • A significant shift in the IC50 value to a lower concentration in the "+NADPH" condition compared to the "-NADPH" condition indicates time-dependent inhibition.

Visualizing the Process

To better understand the experimental workflow and the metabolic context, the following diagrams have been generated.

CYP_Inhibition_Workflow cluster_preincubation Pre-incubation (30 min, 37°C) cluster_incubation Incubation cluster_analysis Analysis HLMs + Inhibitor\n(+NADPH) HLMs + Inhibitor (+NADPH) Add Probe Substrate Add Probe Substrate HLMs + Inhibitor\n(+NADPH)->Add Probe Substrate HLMs + Inhibitor\n(-NADPH) HLMs + Inhibitor (-NADPH) HLMs + Inhibitor\n(-NADPH)->Add Probe Substrate Quench Reaction Quench Reaction Add Probe Substrate->Quench Reaction LC-MS/MS LC-MS/MS Quench Reaction->LC-MS/MS Calculate IC50 Calculate IC50 LC-MS/MS->Calculate IC50

Caption: Experimental workflow for the time-dependent CYP inhibition IC50 shift assay.

Carvedilol_Metabolism_and_Inhibition Carvedilol Carvedilol CYP Enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) CYP Enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) Carvedilol->CYP Enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) Metabolism UGTs UGTs Carvedilol->UGTs Glucuronidation Inhibition Inhibition Carvedilol->Inhibition Strong Time-Dependent Oxidative Metabolites Oxidative Metabolites Carvedilol Glucuronide This compound This compound->Inhibition Weak Time-Dependent CYP Enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)->Oxidative Metabolites UGTs->this compound

Caption: Metabolic pathway of Carvedilol and the inhibitory effects on CYP enzymes.

Conclusion

The available in vitro data indicates that while Carvedilol itself is a potent time-dependent inhibitor of CYP3A, its major metabolite, Carvedilol β-D-glucuronide, exhibits significantly weaker inhibitory effects on this key drug-metabolizing enzyme.[4] However, the glucuronide does show some time-dependent inhibition towards CYP2A6 and CYP2C19.[4] These findings are crucial for drug development professionals when assessing the potential for drug-drug interactions involving Carvedilol. The parent drug's potent inhibition of CYP3A suggests a higher risk of interactions with co-administered CYP3A substrates. The weaker inhibitory profile of the glucuronide metabolite suggests a lower risk, but its effects on other CYP isoforms should not be entirely disregarded. Further detailed quantitative analysis of the inhibitory potential of Carvedilol β-D-glucuronide against a broader range of CYP enzymes would be beneficial for a more complete risk assessment.

References

A Comparative Guide to the Bioanalytical Method Validation for Carvedilol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated quantitative methods for the analysis of Carvedilol and its metabolites. While specific inter-laboratory validation data for Carvedilol glucuronide is not extensively published, this document compiles and compares the performance of various validated bioanalytical methods for Carvedilol and its other key metabolites, offering valuable insights for researchers in this field. The methodologies and validation parameters presented are crucial for ensuring the reliability, reproducibility, and accuracy of pharmacokinetic and metabolic studies.

Metabolic Pathway of Carvedilol

Carvedilol undergoes extensive metabolism in the body. The primary metabolic pathways include aromatic ring hydroxylation and glucuronidation of the phenolic hydroxyl group. The oxidative metabolites are further conjugated with glucuronic acid and sulfate.[1] Demethylation and hydroxylation at the phenol ring result in the formation of active metabolites, with the 4'-hydroxyphenyl metabolite being approximately 13 times more potent than the parent drug in terms of β-blockade.[1]

Carvedilol Carvedilol Hydroxylation Aromatic Ring Hydroxylation Carvedilol->Hydroxylation Glucuronidation Glucuronidation Carvedilol->Glucuronidation ActiveMetabolites Active Metabolites (e.g., 4'-hydroxyphenyl carvedilol) Hydroxylation->ActiveMetabolites CarvedilolGlucuronide This compound Glucuronidation->CarvedilolGlucuronide cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Optimization Optimization of Chromatographic and MS Conditions SamplePrep Sample Preparation Development Optimization->SamplePrep Specificity Specificity & Selectivity SamplePrep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision LLOQ Limit of Quantification (LLOQ) Precision->LLOQ Stability Stability Assessment LLOQ->Stability RoutineAnalysis Routine Sample Analysis Stability->RoutineAnalysis

References

comparative analysis of Carvedilol glucuronidation rates across different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of carvedilol glucuronidation rates across different species, focusing on in vitro data from liver microsomes. Understanding species-specific differences in drug metabolism is crucial for the extrapolation of preclinical data to human clinical trials and for the overall drug development process. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.

Executive Summary

Comparative Glucuronidation Rates

The following table summarizes the available quantitative data for carvedilol glucuronidation in human liver microsomes. Two major carvedilol glucuronides, G1 and G2, have been identified. Furthermore, the glucuronidation process exhibits stereoselectivity for the R-(+) and S-(-) enantiomers of carvedilol.

Table 1: Kinetic Parameters for Carvedilol Glucuronidation in Human Liver Microsomes

SpeciesPreparationMetabolite/EnantiomerKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein)
HumanPooled Liver MicrosomesG126.61063.98
HumanPooled Liver MicrosomesG246.044.50.97
HumanChinese Liver Microsomes(R)-Carvedilol24 ± 7953 ± 39939.7
HumanChinese Liver Microsomes(S)-Carvedilol118 ± 442500 ± 83321.2

Data for G1 and G2 are from a study on pooled human liver microsomes. Data for (R)- and (S)-Carvedilol are from a study on three different Chinese human liver microsomes and are presented as mean ± SD.[1]

Note: While glucuronidation of carvedilol is reported as a significant metabolic pathway in dogs, rats, and mice, specific Vmax and Km values from in vitro studies using liver microsomes from these species could not be identified in the conducted search.

Carvedilol Metabolism Signaling Pathway

The metabolism of carvedilol involves both Phase I and Phase II reactions. The following diagram illustrates the central role of glucuronidation in the Phase II metabolism of carvedilol and its metabolites.

Carvedilol_Metabolism Carvedilol Carvedilol PhaseI Phase I Metabolism (Oxidation, Demethylation) CYP2D6, CYP2C9, etc. Carvedilol->PhaseI UGTs UDP-Glucuronosyltransferases (UGT1A1, UGT2B4, UGT2B7 in humans) Carvedilol->UGTs Direct Glucuronidation Metabolites Oxidative Metabolites PhaseI->Metabolites Metabolites->UGTs Metabolite Glucuronidation Glucuronides Carvedilol Glucuronides (G1 and G2) UGTs->Glucuronides Excretion Biliary and Renal Excretion Glucuronides->Excretion

Carvedilol metabolic pathway.

Experimental Protocols

The following is a generalized protocol for an in vitro carvedilol glucuronidation assay using liver microsomes, based on methodologies cited in the literature.

Objective: To determine the kinetic parameters (Vmax and Km) of carvedilol glucuronidation in liver microsomes.

Materials:

  • Pooled liver microsomes from the species of interest (e.g., human, dog, rat, mouse)

  • Carvedilol (racemic mixture or individual enantiomers)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.4)

  • Detergent (e.g., Brij 58 or alamethicin) to activate UGTs

  • Acetonitrile or methanol (HPLC grade) for reaction termination

  • Internal standard for analytical quantification

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., fluorescence or mass spectrometry)

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of carvedilol in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl2, and liver microsomes. The final protein concentration of microsomes typically ranges from 0.1 to 1.0 mg/mL.

    • Add the activating detergent to the microsomal suspension and pre-incubate on ice for a specified time (e.g., 15 minutes) to expose the UGT active sites.

  • Initiation of the Reaction:

    • Pre-warm the incubation mixture to 37°C for approximately 5 minutes.

    • Add varying concentrations of carvedilol to the incubation mixtures to determine enzyme kinetics.

    • Initiate the glucuronidation reaction by adding a saturating concentration of the co-factor, UDPGA (typically 1-5 mM).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined period (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Processing:

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to HPLC vials for analysis.

  • Analytical Quantification:

    • Analyze the formation of carvedilol glucuronides using a validated HPLC method.

    • Quantify the metabolites by comparing their peak areas to that of the internal standard against a standard curve.

  • Data Analysis:

    • Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

    • Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vitro glucuronidation assay.

Glucuronidation_Workflow Start Start Prepare Prepare Incubation Mixture (Microsomes, Buffer, MgCl2) Start->Prepare Activate Activate UGTs (Detergent, Ice) Prepare->Activate Prewarm Pre-warm to 37°C Activate->Prewarm AddSubstrate Add Carvedilol (Varying Concentrations) Prewarm->AddSubstrate Initiate Initiate Reaction (Add UDPGA) AddSubstrate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Acetonitrile/Methanol + IS) Incubate->Terminate Process Sample Processing (Vortex, Centrifuge) Terminate->Process Analyze HPLC Analysis Process->Analyze Data Data Analysis (Vmax, Km, CLint) Analyze->Data End End Data->End

In vitro glucuronidation assay workflow.

Conclusion

The glucuronidation of carvedilol is a critical metabolic pathway, particularly in humans, where it exhibits stereoselectivity. The provided kinetic data from human liver microsomes offer valuable insights for predicting the metabolic fate of carvedilol. However, the lack of publicly available, specific kinetic data for other common preclinical species underscores the need for further research to facilitate more accurate interspecies extrapolation in drug development. The detailed experimental protocol and workflows presented in this guide offer a standardized approach for conducting such comparative studies.

References

Safety Operating Guide

Proper Disposal of Carvedilol Glucuronide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Immediate Safety and Disposal Procedures

Carvedilol is classified as toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is crucial to prevent its release into the environment. Improper disposal, such as flushing down the drain, is prohibited for hazardous pharmaceutical waste under regulations like the EPA's Subpart P.[4][5]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Characterize the waste stream containing carvedilol glucuronide. This includes pure substance, contaminated labware (e.g., vials, syringes, plates), and personal protective equipment (PPE).

    • Segregate this compound waste from non-hazardous waste at the point of generation.

  • Containerization and Labeling:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers.

    • The label should include "Hazardous Waste," the chemical name ("this compound"), and a description of the contents.

  • Storage:

    • Store the waste in a secure, designated area away from incompatible materials.

    • Keep containers tightly closed in a dry and well-ventilated place.[6]

  • Disposal:

    • Engage a licensed hazardous waste disposal company for final disposal.

    • The primary recommended method of disposal for pharmaceutical waste is incineration at a permitted facility.[4]

    • Do not dispose of this compound waste in regular trash or down the sewer system.[4][7]

Summary of Disposal and Safety Information for Carvedilol (as a proxy for this compound)

ParameterInformationSource
Hazard Classification Toxic to aquatic life with long lasting effects. May cause an allergic skin reaction.[1][2]
Personal Protective Equipment (PPE) Safety goggles with side-shields, impervious clothing, and appropriate gloves.[2][6]
First-Aid: Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6]
First-Aid: Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[6]
First-Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]
Prohibited Disposal Methods Do not flush down the toilet or drain.[4][7]
Recommended Disposal Method Incineration through a licensed hazardous waste disposal service.[4]

Experimental Protocols Cited

While this document focuses on disposal, the handling procedures are informed by safety data sheets that are themselves based on toxicological and environmental impact studies. The specific experimental protocols for determining the aquatic toxicity or other hazardous characteristics of carvedilol and its metabolites are established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and follow standardized methodologies (e.g., OECD Guidelines for the Testing of Chemicals).

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containerization cluster_2 Storage & Disposal cluster_3 Prohibited Actions start This compound Waste Generated assess Assess Waste Type (Pure compound, contaminated labware, PPE) start->assess segregate Segregate as Hazardous Pharmaceutical Waste assess->segregate no_sewer Do Not Dispose Down the Drain assess->no_sewer no_trash Do Not Dispose in Regular Trash assess->no_trash containerize Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->containerize storage Store in a Secure, Designated Area containerize->storage disposal_vendor Arrange Pickup by a Licensed Hazardous Waste Vendor storage->disposal_vendor incineration Incineration at a Permitted Facility disposal_vendor->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Carvedilol glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Carvedilol Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling and disposal of this compound in a laboratory setting. The toxicological properties of this compound have not been extensively documented. Therefore, a conservative approach to handling, based on guidelines for active pharmaceutical ingredients (APIs) in powder form, is strongly recommended to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the unknown potency and potential for aerosolization of powdered this compound, a combination of engineering controls and personal protective equipment is essential. All handling of the powdered form should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to contain any airborne particles.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Equipment Specification Purpose
Gloves Nitrile or other chemically resistant gloves (double-gloving recommended)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust and splashes.
Lab Coat Full-length, long-sleeved lab coatTo protect skin and personal clothing.
Respiratory Protection For handling powders outside of a containment system (not recommended) or during spill cleanup, a NIOSH-approved N95 or higher-rated respirator is advised.To prevent inhalation of airborne particles.[1]
Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store in a well-ventilated, cool, and dry place, away from incompatible materials.

  • The container should be clearly labeled.

Step 2: Preparation of Solutions

  • All weighing and solution preparation of powdered this compound should be performed in a chemical fume hood or BSC.[2]

  • Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.

  • Wet any residual powder with a suitable solvent before cleaning to prevent aerosolization.

Step 3: Post-Handling and Cleanup

  • Wipe down the work surface with an appropriate solvent and then with a detergent solution.

  • Dispose of all contaminated disposables as hazardous waste.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Emergency Procedures

Spill Cleanup:

  • For small powder spills: Gently cover the spill with absorbent material, such as a spill pad or paper towel, and wet it with a suitable solvent to prevent the powder from becoming airborne. Carefully wipe up the material, placing all contaminated items into a sealed bag for disposal as hazardous waste.

  • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it in a sealed container for disposal.

  • Clean the spill area with a detergent solution after the initial cleanup.

  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

The disposal of this compound and any associated waste must comply with all local, state, and federal regulations.

  • Solid Waste: Collect all solid waste, including contaminated PPE, weigh boats, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect any liquid waste containing this compound in a sealed, properly labeled hazardous waste container.

  • Disposal Method: As a general rule, non-hazardous pharmaceutical waste should not be disposed of down the drain.[3][4][5] The recommended disposal method for this type of chemical waste is incineration by a licensed hazardous waste disposal company.[4] Contact your institution's EHS office for specific guidance on waste pickup and disposal procedures.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_cleanup Cleanup and Disposal Receive Receive and Inspect Store Store in Cool, Dry Place Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Powder DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Perform Experiment PrepareSol->Experiment Clean Clean Work Area Experiment->Clean DoffPPE Doff and Dispose of PPE Clean->DoffPPE DisposeWaste Dispose of Chemical Waste DoffPPE->DisposeWaste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.